molecular formula C8H8BrN3 B598569 3-Bromo-1-methyl-1H-indazol-6-amine CAS No. 1203181-56-9

3-Bromo-1-methyl-1H-indazol-6-amine

Cat. No.: B598569
CAS No.: 1203181-56-9
M. Wt: 226.077
InChI Key: JVIGJNCYOXHIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-indazol-6-amine is a synthetically valuable chemical building block designed for advanced pharmaceutical research and development. Its core structure, featuring a bromine atom and an amine group on a methylated indazole scaffold, makes it a key intermediate in constructing novel compounds for biological evaluation. Researchers can leverage the reactivity of this compound to create targeted libraries for drug discovery screens. Scientific literature highlights the significant potential of substituted indazole derivatives in medicinal chemistry. Specifically, indazole-based compounds have demonstrated promising antibacterial activity against Gram-positive bacteria, including S. pneumoniae , with some analogues showing efficacy superior to standard treatments . Furthermore, structurally similar indazole motifs are frequently employed in the discovery of kinase inhibitors, which are crucial in oncology research for targeting pathways in cancers such as colorectal cancer . The presence of the bromine atom offers a strategic site for further functionalization via metal-catalyzed cross-coupling reactions, while the methyl group at the 1-position defines the tautomeric form, adding predictability to molecular design. This reagent is intended for use by qualified researchers in the synthesis of complex molecules for investigating new therapeutic agents and biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIGJNCYOXHIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678483
Record name 3-Bromo-1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203181-56-9
Record name 3-Bromo-1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-1-methyl-1H-indazol-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its molecular characteristics and provides a foundational workflow for its analysis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol [1][2]
CAS Number 1203181-56-9[1][2]
Canonical SMILES CN1N=C(Br)C2=C1C=C(N)C=C2

Physicochemical Properties

PropertyValue
Physical Form Pale-yellow to Yellow-brown Solid
Purity ≥97% - 98%
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound. The specific reaction conditions and analytical parameters would be optimized based on the specific laboratory setup and desired purity.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials Reaction Chemical Reaction Starting_Materials->Reaction Reagents, Solvent, Temp Workup_Purification Work-up & Purification Reaction->Workup_Purification Crude Product Structure_Verification Structure Verification (NMR, MS) Workup_Purification->Structure_Verification Purified Product Purity_Analysis Purity Analysis (HPLC, LC-MS) Structure_Verification->Purity_Analysis Final_Compound This compound Purity_Analysis->Final_Compound

Caption: A generalized workflow for the synthesis and analytical characterization of this compound.

Detailed Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are proprietary and not publicly available, a general approach based on standard organic chemistry techniques can be outlined.

General Synthesis Protocol:

A plausible synthetic route would involve the methylation and subsequent bromination of a suitable indazole precursor. The final amination step would yield the target compound. The purification would likely be achieved through column chromatography.

General Analytical Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the position of the bromine, methyl, and amine groups on the indazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a common starting point.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways in which this compound is involved. As a substituted indazole, it may be investigated for its potential as a kinase inhibitor or for other roles in cell signaling, which are common targets for this class of compounds. Further research is required to elucidate its biological activity and mechanism of action.

The following diagram represents a hypothetical logical relationship for screening this compound as a kinase inhibitor.

Kinase_Inhibitor_Screening_Logic Compound This compound Kinase_Panel Kinase Panel Screening Compound->Kinase_Panel Hit_Identification Hit Identification (Activity Threshold) Kinase_Panel->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Hit No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Lead_Compound Lead Compound Dose_Response->Lead_Compound

Caption: A logical workflow for screening this compound as a potential kinase inhibitor.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-6-amine: A Core Component for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-indazol-6-amine (CAS No. 1203181-56-9), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and this particular derivative offers a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This document consolidates available physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and discusses its potential applications, drawing from data on structurally related analogues. The guide is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in drug discovery and development programs.

Introduction and Significance

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that have garnered significant interest in the pharmaceutical industry. The indazole core is isosteric to purine and is a crucial pharmacophore in a variety of approved drugs and clinical candidates, known for its ability to form key hydrogen bond interactions with protein targets.

The strategic placement of the bromine atom at the 3-position, a methyl group at the N-1 position, and an amine group at the 6-position makes this molecule a highly valuable and versatile intermediate. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core. The primary amine at the 6-position provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination, enabling the extension of the molecule to interact with different regions of a target's binding site. The N-1 methylation prevents tautomerization and provides a fixed vector for substitution, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

Given these structural features, this compound is a critical starting material for the synthesis of targeted therapies, particularly in oncology and inflammatory diseases where kinase inhibition is a validated therapeutic strategy.[1][2]

Physicochemical and Spectroscopic Properties

The empirical data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and inferred properties based on closely related analogues.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1203181-56-9[3][4]
Molecular Formula C₈H₈BrN₃[3][5]
Molecular Weight 226.07 g/mol [3][5]
Appearance Expected to be a solid at room temperature. An unmethylated analogue, 3-Bromo-1H-indazol-6-amine, is a pale-yellow to yellow-brown solid.Inferred
Melting Point Not publicly available.-
Boiling Point Not publicly available.-
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and methanol.Inferred
Purity (Commercial) Typically ≥97%[3]
Spectroscopic Data Interpretation

While specific spectra for this compound are not available in the public domain, we can predict the key features based on its structure and data from its isomers, such as 6-bromo-1-methyl-1H-indazol-3-amine.[6]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (likely around 3.7-4.0 ppm), and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the molecular formula. The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]⁺ would be observed at m/z 226, and the [M+2]⁺ peak at m/z 228.[6][7]

Synthesis and Characterization Workflow

Plausible Synthetic Pathway

A logical approach would start from a commercially available substituted fluorobenzonitrile, followed by cyclization, bromination, and methylation. The order of these steps is critical for achieving the desired regioselectivity and overall yield.

G A 2-Fluoro-4-nitrobenzonitrile B 6-Nitro-1H-indazol-3-amine A->B Hydrazine Hydrate, EtOH, Reflux C 3-Bromo-6-nitro-1H-indazole B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 3-Bromo-1-methyl-6-nitro-1H-indazole C->D Methylating Agent (e.g., MeI), Base (e.g., K₂CO₃), DMF E This compound D->E Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Plausible synthetic workflow for this compound.

Causality behind Experimental Choices:

  • Indazole Ring Formation: The reaction of a 2-fluorobenzonitrile with hydrazine hydrate is a well-established method for constructing the 3-aminoindazole core.[1][2] The ortho-fluoro group acts as a good leaving group for the intramolecular nucleophilic aromatic substitution by the hydrazine adduct.

  • Diazotization and Bromination (Sandmeyer Reaction): Converting the 3-amino group to a bromo group is efficiently achieved via a Sandmeyer reaction. This involves diazotization of the primary amine with sodium nitrite in an acidic medium (HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. This is a standard and reliable transformation.

  • N-Methylation: The methylation of the indazole nitrogen is typically performed using an electrophilic methyl source like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF.[6] N-1 methylation is generally favored over N-2 for indazoles under these conditions.

  • Nitro Group Reduction: The final step involves the reduction of the nitro group to the desired primary amine. This can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Purification and Characterization Protocol

Step-by-Step Purification:

  • Work-up: Following the final reduction step, the reaction mixture is typically basified to neutralize any acid and then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The combined organic layers are washed with water and brine to remove inorganic impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed to separate the desired product from any byproducts or unreacted starting materials.

  • Final Analysis: The purity of the final compound is confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

G cluster_0 Purification Workflow cluster_1 Characterization Crude Crude Product in Reaction Mixture Extract Liquid-Liquid Extraction Crude->Extract Add Organic Solvent & Aqueous Base Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Chrom Silica Gel Chromatography Dry->Chrom Eluent Gradient (e.g., Hex/EtOAc) Pure Pure Compound Chrom->Pure HPLC HPLC Pure->HPLC Purity Check LCMS LC-MS Pure->LCMS Mass Verification NMR ¹H & ¹³C NMR Pure->NMR Structure Confirmation

Caption: Self-validating system for the purification and characterization of the final product.

Applications in Research and Drug Development

While specific biological activity data for this compound is scarce in public literature, its structural motifs are present in numerous potent kinase inhibitors. Indazole derivatives are known to act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase domain.

The utility of this scaffold can be inferred from related molecules:

  • Kinase Inhibitor Scaffolds: The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors.[1]

  • Building Block for Complex Molecules: Substituted bromo-indazoles are routinely used in the synthesis of compounds for treating cancer, neurodegenerative disorders, and infectious diseases.[1][2] For example, the structurally related 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent.[8]

The amine at the 6-position allows for the attachment of solubilizing groups or pharmacophores that can occupy the solvent-exposed region of an ATP binding site, while the bromine at the 3-position allows for modification in the core ATP-binding region, making it an ideal intermediate for structure-activity relationship (SAR) studies.

Safe Handling and Storage

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Hazard Statements (Inferred from similar compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and potentially at reduced temperatures (2-8°C or -20°C) to prevent degradation.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-indazol-6-amine, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of this compound suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). Understanding its physicochemical properties, particularly solubility, is a critical first step in its development journey. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 1203181-56-9[1][2]
Molecular Formula C8H8BrN3[1]
Molecular Weight 226.07 g/mol [1]
Appearance Likely a solidInferred from related compounds
Predicted Solubility Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, DMF, and methanol.Inferred from related compounds[3]

The presence of the bromine atom and the methyl group contributes to the lipophilicity of the molecule, while the amine and indazole nitrogen atoms can participate in hydrogen bonding, which may influence its solubility in protic solvents. The overall solubility will be a balance of these competing factors and the energetic cost of disrupting the crystal lattice.

The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical parameter in the drug discovery and development cascade.[4] It significantly influences:

  • Bioavailability: A drug must be in a dissolved state to be absorbed into the bloodstream.

  • Formulation Development: The choice of excipients and delivery systems is heavily dependent on the drug's solubility.

  • In vitro and in vivo assays: Accurate solubility data is crucial for designing meaningful biological experiments.[4]

A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[4]

Methodologies for Solubility Determination

There are two primary types of solubility testing employed in pharmaceutical research: kinetic and thermodynamic.[5]

  • Kinetic Solubility: This method measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous buffer. It is a high-throughput screening method often used in the early stages of drug discovery.[5]

  • Thermodynamic (Equilibrium) Solubility: This method determines the concentration of a compound in a saturated solution at equilibrium with the solid phase. It is considered the "gold standard" for solubility measurement and is crucial for later-stage development and regulatory filings.[5][6]

Given the importance of obtaining fundamentally sound data for a compound like this compound, this guide will focus on the Thermodynamic Solubility Determination using the Shake-Flask Method .[6]

Experimental Protocol: Thermodynamic Solubility of this compound via the Shake-Flask Method

This protocol provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add selected solvent A->B C Seal container B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Centrifuge or filter to remove undissolved solid D->E F Quantify concentration of supernatant (e.g., HPLC-UV) E->F G Determine solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time required may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully separate the supernatant (the clear, saturated solution) from the solid material. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. It is important to ensure the filter material does not adsorb the compound.[7]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the saturated supernatant samples by a suitable analytical method, such as HPLC-UV.[7]

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the supernatant samples by interpolating their peak areas on the calibration curve.

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

    • Report the solubility in units of µg/mL or mg/mL.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

  • Always consult the Material Safety Data Sheet (MSDS) before use.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[9][10]

  • Avoid contact with skin and eyes.[9]

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides the necessary framework for researchers to confidently determine this critical parameter. By following the detailed protocol for the shake-flask method and adhering to good laboratory practices, scientists can generate accurate and reliable thermodynamic solubility data. This information is indispensable for advancing the research and development of any drug candidate, including those based on the promising indazole scaffold.

References

Technical Guide: 1H NMR Spectrum of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-1H-indazol-6-amine. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a predicted spectrum based on the analysis of its regioisomer, 6-bromo-1-methyl-1H-indazol-3-amine, and established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring the 1H NMR spectrum and logical diagrams to illustrate structural relationships.

Predicted 1H NMR Data

The chemical shifts and coupling constants for this compound are predicted based on the known data for 6-bromo-1-methyl-1H-indazol-3-amine. The positions of the substituents significantly influence the electronic environment of the protons on the indazole ring system.

Reference Data: 1H NMR of 6-bromo-1-methyl-1H-indazol-3-amine [1]

  • Solvent: DMSO-d6

  • Frequency: 300 MHz

  • Chemical Shifts (δ) in ppm: 7.6 (s, 1H), 7.59 (d, 1H), 7.01 (d, 1H), 5.7 (s, 2H, -NH2), 3.75 (s, 3H, -CH3)

Predicted Data for this compound

The positions of the bromo and amino groups are swapped between the two isomers. In this compound, the electron-donating amino group at the 6-position and the electron-withdrawing bromo group at the 3-position will alter the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-7~7.5d~8.5
H-5~6.8dd~8.5, ~1.5
H-4~7.2d~1.5
N-CH3~3.8s-
NH2~5.5s (broad)-

Rationale for Predictions:

  • H-7: Expected to be a doublet due to coupling with H-5. Its chemical shift will be downfield due to the anisotropic effect of the fused ring system.

  • H-5: Expected to be a doublet of doublets, coupling with both H-4 and H-7. The electron-donating amino group at C-6 will likely shift this proton upfield compared to the reference compound.

  • H-4: Expected to be a doublet with a small coupling constant from meta-coupling with H-5.

  • N-CH3: This singlet's chemical shift is influenced by its attachment to the nitrogen within the heterocyclic ring.

  • NH2: The protons of the amine group are typically observed as a broad singlet and can exchange with residual water in the solvent, affecting their chemical shift and peak shape.

Experimental Protocol: 1H NMR Spectroscopy

This section details a standard procedure for the acquisition of a 1H NMR spectrum for a substituted indazole compound like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. DMSO-d6 is often suitable for indazole derivatives. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrumentation and Parameters: a. Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. b. Temperature: Standard room temperature (e.g., 298 K). c. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the peaks to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualization of Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

experimental_workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition 1H NMR Data Acquisition (Spectrometer) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Confirmation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for 1H NMR spectral analysis.

References

Spectroscopic and Technical Profile of 3-Bromo-1-methyl-1H-indazol-6-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-1-methyl-1H-indazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a compilation of available and predicted data, along with generalized experimental protocols to support research and development activities.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6d1HH-4
~6.8 - 6.9dd1HH-5
~6.5 - 6.6d1HH-7
~4.5 - 5.0br s2H-NH₂
~3.8s3H-CH₃

Note: Predicted values are based on established substituent effects on the indazole ring system. The broad singlet for the amine protons is characteristic and its chemical shift can be solvent-dependent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~148 - 150C-6
~141 - 143C-7a
~122 - 124C-3a
~120 - 122C-4
~115 - 117C-5
~110 - 112C-3
~95 - 97C-7
~35 - 37-CH₃

Note: These chemical shifts are estimations derived from known ¹³C NMR data of substituted indazoles.

Table 3: Mass Spectrometry Data
Ionm/z (Predicted)
[M+H]⁺225.9974

Source: Predicted data from computational tools[1]. The presence of a bromine atom would result in a characteristic M+2 isotopic peak of nearly equal intensity. For comparison, the isomer 6-bromo-1-methyl-1H-indazol-3-amine shows an M+ peak at m/z 226 and an M+2 peak at m/z 228[2].

Table 4: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3450 - 3300N-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch of -CH₃
1620 - 1580N-H bend (scissoring) of -NH₂
1600 - 1450Aromatic C=C ring stretch
1300 - 1200C-N stretch (aromatic amine)
850 - 750C-H out-of-plane bend
600 - 500C-Br stretch

Note: These are expected absorption ranges for the functional groups present in the molecule.

Experimental Protocols

While a specific protocol for the synthesis and spectroscopic analysis of this compound is not detailed in the available literature, a general methodology can be inferred from procedures for related compounds.

General Synthesis

The synthesis of this compound would likely proceed through a multi-step sequence starting from a suitable substituted aniline or indazole precursor. Key transformations could include bromination, methylation, and the introduction of the amine functionality, potentially via nitration followed by reduction. Purification of the final product would typically be achieved through column chromatography on silica gel, followed by recrystallization.

Spectroscopic Analysis Workflow

The following outlines a standard workflow for the spectroscopic characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Chemical Synthesis purification Column Chromatography / Recrystallization synthesis->purification sample_prep Sample Preparation (in appropriate deuterated solvent for NMR) purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (e.g., ESI-MS) sample_prep->ms ir IR Spectroscopy (e.g., ATR-FTIR) sample_prep->ir data_proc Data Processing and Analysis nmr->data_proc ms->data_proc ir->data_proc structure_confirm Structural Confirmation and Purity Assessment data_proc->structure_confirm

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. Additional experiments such as COSY, HSQC, and HMBC may be performed for unambiguous assignment of all signals.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its role as a key intermediate in the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors. The logical relationship for its application in drug discovery is outlined below.

G start This compound (Building Block) reaction Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) start->reaction library Library of Derivative Compounds reaction->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for the use of the title compound in drug discovery.

References

synthesis pathway for 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine: A Key Building Block for Modern Drug Discovery

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents, including clinically approved drugs like the kinase inhibitors Pazopanib and Axitinib.[1][2] Substituted indazoles exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]

This compound, in particular, represents a highly versatile intermediate for drug development professionals. The strategic placement of its functional groups offers a trivalent handle for chemical modification:

  • The 6-amino group provides a crucial attachment point for pharmacophores that can interact with the active sites of biological targets.

  • The 3-bromo atom serves as a versatile synthetic handle, ideal for introducing molecular diversity through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[5]

  • The N1-methyl group can enhance metabolic stability, improve solubility, and fine-tune the electronic properties of the molecule.[5]

This guide, designed for researchers and drug development scientists, provides a comprehensive, field-proven pathway for the synthesis of this compound, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Overview

A robust and efficient synthesis of the target molecule can be achieved via a four-step sequence starting from the commercially available 6-nitro-1H-indazole. The chosen strategy prioritizes the management of regioselectivity and functional group compatibility.

The overall synthetic workflow is outlined below. The rationale involves an initial N-methylation, followed by a regioselective bromination at the C3 position, and concludes with the reduction of the nitro group to the target amine. This sequence is deliberate: performing the nitro reduction as the final step prevents potential complications and side reactions that the more reactive amine group could undergo during the preceding bromination and methylation steps.

G start 6-Nitro-1H-indazole step1 Step 1: N1-Methylation start->step1  NaH, MeI  THF inter1 1-Methyl-6-nitro-1H-indazole step1->inter1 step2 Step 2: C3-Bromination inter1->step2  Br₂, DMF inter2 3-Bromo-1-methyl-6-nitro-1H-indazole step2->inter2 step3 Step 3: Nitro Reduction inter2->step3  SnCl₂·2H₂O  EtOH, HCl final This compound step3->final

Caption: Proposed four-step synthesis of this compound.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Regioselective N1-Methylation of 6-Nitro-1H-indazole

The methylation of an unsymmetrical indazole presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring. For many kinase inhibitor scaffolds, the N1-substituted isomer is the desired, biologically active regioisomer.

  • Expertise & Causality: The outcome of the methylation is highly dependent on the reaction conditions. The N1-proton is generally more acidic, but the N2-anion is often more sterically accessible.

    • Kinetic vs. Thermodynamic Control: Methylation under neutral or weakly basic conditions often yields the N2-methyl derivative as the kinetically favored product.[6]

    • Thermodynamic Favorability: To selectively obtain the thermodynamically more stable N1-isomer, a strong, non-nucleophilic base is employed in an aprotic solvent. Sodium hydride (NaH) in tetrahydrofuran (THF) is the system of choice.[7][8] NaH irreversibly deprotonates the indazole, forming the indazolide anion. In this state, the system can equilibrate to the more stable N1-anion before the methylating agent (methyl iodide) is introduced, thus favoring the formation of the N1-methylated product.[7][9]

G cluster_0 Deprotonation & Isomerization cluster_1 Alkylation Indazole 6-Nitro-1H-indazole N1_Anion N1-Anion (Thermodynamically Favored) Indazole->N1_Anion NaH N2_Anion N2-Anion (Kinetically Favored) Indazole->N2_Anion NaH N1_Product 1-Methyl-6-nitro-1H-indazole (Major Product) N1_Anion->N1_Product CH₃I N2_Anion->N1_Anion Equilibration N2_Product 2-Methyl-6-nitro-1H-indazole (Minor Product) N2_Anion->N2_Product CH₃I

Caption: N-Methylation regioselectivity is controlled by favoring the thermodynamic N1-anion.

Step 2: Electrophilic Bromination of 1-Methyl-6-nitro-1H-indazole

With the N1-position protected by a methyl group, the subsequent electrophilic substitution is directed to the heterocyclic ring. The C3 position of the indazole nucleus is electron-rich and is the most common site for electrophilic attack.

  • Expertise & Causality: The N1-methyl group is electron-donating, further activating the pyrazole ring towards electrophilic substitution. The C3 position is analogous to the pyrrolic C2 position, which is highly susceptible to electrophiles. A solution of bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a suitable medium for the reaction, facilitating the formation of the electrophilic bromine species and leading to the desired 3-bromo derivative in high yield. This method has been successfully applied to the C3-bromination of other nitro-substituted indazoles.[10]

Step 3: Reduction of the 6-Nitro Group to 6-Amine

The final step is the conversion of the aromatic nitro group to the corresponding primary amine. This is a standard transformation in organic synthesis, but the choice of reducing agent is critical to ensure chemoselectivity.

  • Trustworthiness & Self-Validation: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and effective method for nitro reduction, it carries a risk of dehalogenation, where the bromine atom at C3 could be reductively cleaved.[11] To avoid this potential side reaction and ensure the integrity of the final product, a metal-acid reducing system is a more robust choice. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (ethanol with concentrated HCl) is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.[11][12] The reaction proceeds cleanly, and the resulting amine can be isolated after neutralization and extraction.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for each step of the synthesis, based on analogous transformations reported in the literature.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected YieldReference(s)
1N1-Methylation6-Nitro-1H-indazoleNaH, CH₃ITHF0 to RT12-1670-85%[7][8]
2C3-Bromination1-Methyl-6-nitro-1H-indazoleBr₂DMFRT2-4~95%[10]
3Nitro Reduction3-Bromo-1-methyl-6-nitro-1H-indazoleSnCl₂·2H₂O, HClEthanol60-702-385-95%[11][12]

Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-indazole
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.

  • Indazole Addition: Dissolve 6-nitro-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Cessation of hydrogen gas evolution indicates complete formation of the anion.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-6-nitro-1H-indazole as a solid.[8]

Protocol 2: Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole
  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-6-nitro-1H-indazole (1.0 equivalent) in N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material).

  • Bromine Addition: To this solution, add a solution of bromine (Br₂, 1.1 equivalents) in DMF dropwise at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield 3-bromo-1-methyl-6-nitro-1H-indazole.[10]

Protocol 3: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add 3-bromo-1-methyl-6-nitro-1H-indazole (1.0 equivalent) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents).

  • Solvent Addition: Add ethanol (20 mL per 1 g of starting material) followed by concentrated hydrochloric acid (HCl, 10 mL per 1 g of starting material).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor by TLC until the starting material has been completely consumed.

  • Neutralization: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH > 8).

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of ethanol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel or recrystallization to yield the final product, this compound.[11]

Conclusion

The synthetic pathway detailed in this guide provides a logical, robust, and reproducible method for the preparation of this compound, a key intermediate for pharmaceutical research. By understanding the mechanistic principles behind critical steps, such as the regioselective N-methylation and chemoselective nitro reduction, researchers can confidently and efficiently synthesize this valuable building block. This protocol, grounded in established chemical literature, serves as a self-validating system, empowering scientists to accelerate the discovery and development of next-generation indazole-based therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the safety and handling protocols for 3-Bromo-1-methyl-1H-indazol-6-amine (CAS No. 1203181-56-9). As a specialized heterocyclic amine, this compound is increasingly utilized in medicinal chemistry and drug discovery programs. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including halogenated indazoles and aromatic amines, to establish a robust framework for its safe utilization in a research environment. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with a chemical. Based on the toxicological data of close structural analogs, this compound should be handled as a hazardous substance.

GHS Classification (Inferred)

The hazard classification for this compound is inferred from related molecules like 3-Bromo-1H-indazol-6-amine and 6-Bromo-1-methyl-1H-indazole.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Pictogram:

alt text

Signal Word: Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the bromo- and amino- functional groups on the indazole scaffold are the primary drivers of this toxicological profile. Aromatic amines are known for their potential to cause skin sensitization and irritation, while halogenated compounds can exhibit varying degrees of toxicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is the implementation of a multi-layered safety approach, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of this compound solid, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[3] This is the most critical engineering control to prevent the inhalation of fine dust particles or vapors.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.[1]

  • Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation where the compound is handled.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale and Purpose
Eye Protection Tightly fitting safety goggles or a face shield.[3][4]To protect against splashes of solutions or accidental projection of solid particles into the eyes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]To prevent direct skin contact. Given that the compound is classified as a skin irritant, this is a mandatory requirement.[3]
Body Protection A lab coat or a chemical-resistant apron.[3]To protect personal clothing from contamination.[3]
Respiratory Protection A respirator may be necessary if dust is generated and engineering controls are insufficient.[3]To prevent the inhalation of dust or aerosols, especially when handling larger quantities or if the fume hood is not functioning optimally.[3]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating risks.

Handling
  • Wash hands thoroughly after handling the compound.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust or vapors.[1][4]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][3]

  • Minimize dust generation and accumulation.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

  • Keep in a dark place under an inert atmosphere, at 2-8°C for optimal stability.

  • Store locked up.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[1][3]

Disposal

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]

  • Segregation and Storage:

    • Properly label a dedicated, sealed container for "Halogenated Organic Waste."[3]

    • Carefully transfer any waste containing the compound into this container.[3]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[3]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_disposal_workflow Safe Disposal Workflow start Waste Generation segregate Segregate into 'Halogenated Organic Waste' start->segregate label_container Label Container Clearly segregate->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5][6]
Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[1][4]

  • Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[1]

  • Methods for Containment and Clean-up:

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3]

    • Sweep up and shovel the material into a suitable, labeled container for disposal.[1]

    • Clean the spill area thoroughly.[3]

The following diagram outlines the emergency response protocol for a spill.

cluster_spill_response Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect clean Clean Spill Area Thoroughly collect->clean report Report Incident to EHS clean->report

Caption: Emergency response protocol for a spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][4]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Physical and Chemical Properties

While a complete dataset for this compound is not available, the properties of closely related compounds provide useful context.

PropertyValue (Analog Compound)Reference Compound
Molecular Formula C8H8BrN3This compound
Molecular Weight 226.07 g/mol This compound[7]
Physical Form Solid6-Bromo-1-methyl-1H-indazole, 3-Bromo-1H-indazol-6-amine
Appearance Pale-yellow to Yellow-brown Solid3-Bromo-1H-indazol-6-amine
Storage Temperature 2-8°C, under inert atmosphere3-Bromo-1H-indazol-6-amine

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.[8]

  • Possibility of Hazardous Reactions: None under normal processing.[1]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and amines.[1]

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide.[1]

References

material safety data sheet for 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Chemical Identification and Physical Properties

3-Bromo-1-methyl-1H-indazol-6-amine is a heterocyclic aromatic compound. Its chemical structure and properties are summarized below.

PropertyDataSource
CAS Number 1203181-56-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C8H8BrN3--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 226.07 g/mol --INVALID-LINK--, --INVALID-LINK--
Physical Form Solid, Pale-yellow to Yellow-brown Powder--INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Toxicological Information and Hazard Classification

Quantitative toxicological data for this compound, such as LD50 values, are not available in the public domain. However, based on classifications for this compound and structurally similar chemicals, it is considered hazardous.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral H302: Harmful if swallowed--INVALID-LINK--
Skin Corrosion/Irritation H315: Causes skin irritation--INVALID-LINK--
Serious Eye Damage/Irritation H319: Causes serious eye irritation--INVALID-LINK--
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation--INVALID-LINK--

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling solid, irritant chemicals.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of contamination, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Handling Procedures
  • Preparation: Before handling, ensure that an appropriate spill kit is readily available. Designate a specific area within the fume hood for handling the compound.

  • Weighing: To prevent the generation of dust, weigh the compound carefully. If possible, use a balance with a draft shield.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal: All waste materials contaminated with this compound should be treated as hazardous waste and disposed of in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination: Clean all contaminated surfaces with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Fume Hood and Designated Workspace prep1->prep2 prep3 Ensure Spill Kit is Accessible prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution or Perform Reaction handle1->handle2 clean1 Dispose of Contaminated Waste in Labeled Container handle2->clean1 Proceed to Cleanup clean2 Decontaminate Workspace and Equipment clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3

Figure 1: Safe Handling Workflow
GHS Hazards and Recommended PPE

G Figure 2: GHS Hazards and Corresponding PPE cluster_hazards GHS Hazard Classifications cluster_ppe Recommended Personal Protective Equipment (PPE) H302 H302: Harmful if Swallowed ppe_coat Lab Coat H302->ppe_coat Prevents Contamination H315 H315: Causes Skin Irritation ppe_gloves Chemical Resistant Gloves H315->ppe_gloves Protects Skin H315->ppe_coat Prevents Contamination H319 H319: Causes Serious Eye Irritation ppe_goggles Safety Goggles / Face Shield H319->ppe_goggles Protects Eyes H335 H335: May Cause Respiratory Irritation ppe_respirator Respirator (in Fume Hood) H335->ppe_respirator Protects Respiratory System

Figure 2: GHS Hazards and PPE

A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerations for 3-Bromo-1-methyl-1H-indazol-6-amine (CAS No. 1203181-56-9)[1][2]. As a key intermediate and building block in medicinal chemistry and drug discovery, understanding its intrinsic stability and potential degradation pathways is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This document synthesizes information from available safety data sheets, analogous substituted indazole compounds, and fundamental principles of chemical stability to provide field-proven insights and actionable protocols. We will explore the optimal storage conditions, potential degradation mechanisms, and methodologies for conducting forced degradation studies to establish a comprehensive stability profile.

Introduction to this compound: A Chemist's Perspective

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmacology due to their diverse biological activities[3][4]. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring[5]. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position, a methyl group on the indazole nitrogen, and an amine group at the 6-position, imparts distinct chemical properties that influence its reactivity and stability.

The presence of the amine group makes the molecule susceptible to oxidation, while the carbon-bromine bond can be labile under certain conditions, such as exposure to light[6]. The indazole ring itself can be subject to electrophilic attack and potential ring-opening under harsh acidic or basic conditions[5][6]. Therefore, a thorough understanding of these structural liabilities is crucial for its proper handling and storage.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on information for structurally similar indazole derivatives and general best practices for handling sensitive organic compounds.

Optimal Storage Conditions

Based on available data for similar compounds, the following storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions. While some related compounds are stored at room temperature, refrigeration provides an additional layer of protection for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)The amine functionality is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen[7].
Light Protection from Light (Amber Vial/Dark Place)Aromatic bromine compounds can be photolabile. Protection from light prevents photolytic cleavage of the C-Br bond[6][7][8].
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis and potential degradation accelerated by moisture[6][7].
Safe Handling Procedures

Proper handling is critical to prevent contamination and degradation, as well as to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves[9][10].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[7][10].

  • Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material[7][10].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation[6][11].

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to developing stability-indicating analytical methods and ensuring the quality of the material over time. Based on its chemical structure, the following degradation pathways are plausible:

main This compound hydrolysis Hydrolytic Degradation (e.g., De-amination, Ring Opening) main->hydrolysis Acid/Base oxidation Oxidative Degradation (e.g., N-oxide formation, Dimerization) main->oxidation Oxygen/Peroxides photolysis Photolytic Degradation (e.g., De-bromination) main->photolysis UV/Visible Light thermal Thermal Degradation (e.g., Decomposition) main->thermal Heat

Figure 1. Potential Degradation Pathways for this compound.

  • Oxidative Degradation: The exocyclic amine group is a primary site for oxidation, which can lead to the formation of colored impurities. The indazole ring itself can also be oxidized, potentially forming N-oxides[6].

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, the amine group could potentially be hydrolyzed, although this is generally less common for aromatic amines. More likely is the potential for ring-opening of the indazole nucleus under harsh hydrolytic stress[6].

  • Photolytic Degradation: Aromatic bromo compounds are known to be susceptible to photodecomposition. Exposure to UV or high-intensity visible light can cause cleavage of the carbon-bromine bond, leading to de-brominated impurities[6].

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. Hazardous decomposition products could include carbon oxides, nitrogen oxides, and hydrogen bromide[6][11].

Experimental Workflow for Forced Degradation Studies

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study is recommended. The following is a generalized protocol that can be adapted as needed.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Methanol) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidative Stress (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (80°C, Solid & Solution) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Impurity Identification hplc->lcms

Figure 2. Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol[6].

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis[6].

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis[6].

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light[6].

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.

    • Run a control sample in parallel, wrapped in aluminum foil to protect it from light[6].

  • Thermal Degradation:

    • Solution: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days[6].

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and propose their structures[6].

Conclusion

The stability of this compound is a critical factor that can influence the outcomes of research and development projects. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of this compound can be maintained. The potential for oxidative, hydrolytic, photolytic, and thermal degradation should be recognized, and appropriate handling procedures must be followed. The provided forced degradation study protocol offers a robust framework for experimentally determining the stability profile of this important molecule, enabling researchers to proceed with confidence in their work.

References

chemical structure and IUPAC name of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, serving as a critical resource for professionals in the field. The indazole scaffold is a privileged structure in drug development, known for its role in potent and selective kinase inhibitors.[1][2]

Chemical Structure and IUPAC Nomenclature

The foundational identity of the compound is established by its structure and formal name.

IUPAC Name: this compound[3][4]

Chemical Structure:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is provided below. These parameters are essential for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₈BrN₃PubChem[4], Sunway Pharm Ltd[5]
Molecular Weight 226.07 g/mol Sunway Pharm Ltd[5]
Monoisotopic Mass 224.99016 DaPubChem[4]
CAS Number 1203181-56-9Cenmed[3], Sunway Pharm Ltd[5]
Isomeric SMILES CN1C2=C(C=CC(=C2)N)C(=N1)BrCenmed[3], PubChem[4]
InChI Key JVIGJNCYOXHIBK-UHFFFAOYSA-NPubChem[4]
Predicted XLogP 1.9PubChem[4]
Appearance Solid (predicted)CymitQuimica[6]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a plausible multi-step synthetic workflow can be constructed based on established methodologies for analogous indazole derivatives.[7] The following protocols are generalized and may require optimization for specific laboratory conditions.

Protocol 1: Plausible Synthesis of the Indazole Core

A common approach to synthesizing the indazole core involves the cyclization of a substituted aniline precursor.[7]

  • Diazotization: A substituted aniline is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.

  • Intramolecular Cyclization: The diazonium salt undergoes intramolecular cyclization to form the bicyclic indazole ring system.

  • Functional Group Introduction: The required bromo and amino functionalities are introduced. This is often achieved through a sequence of nitration, reduction, and bromination, where the order of steps is crucial for achieving the desired regiochemistry.[7]

G cluster_workflow Plausible Synthetic Workflow start Substituted Aniline Precursor step1 Diazotization (e.g., NaNO₂, HCl) start->step1 step2 Intramolecular Cyclization to form Indazole Core step1->step2 step3 Nitration (e.g., HNO₃/H₂SO₄) step2->step3 step4 Bromination (e.g., NBS or Br₂) step3->step4 step5 N-Methylation (e.g., CH₃I, Base) step4->step5 step6 Nitro Group Reduction (e.g., H₂, Pd/C) step5->step6 purification Purification (Column Chromatography) step6->purification end_product This compound purification->end_product G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Indazole-based Kinase Inhibitor (Derivative of Title Compound) Inhibitor->Inhibition

References

A Comprehensive Technical Guide to 3-Bromo-1-methyl-1H-indazol-6-amine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-indazol-6-amine, a crucial heterocyclic building block in the landscape of medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for its application in research and development. We will delve into its commercial availability, a proposed synthetic pathway, structural characterization, applications in drug discovery, and essential safety protocols.

Commercial Sourcing and Availability

For researchers looking to procure this compound, a number of reputable chemical suppliers offer this compound in various quantities. Sourcing from a reliable vendor is the first step in ensuring the quality and reproducibility of your research. Below is a summary of some commercial suppliers.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityNotes
Sunway Pharm Ltd [1]1203181-56-9C8H8BrN3226.07≥97%Offers NMR, COA, and Datasheet upon request.[1]
Cenmed Enterprises [2]1203181-56-9C8H8BrN3226.07≥97%Provides product specifications and safety information.[2]
BLDpharm [3]1203181-56-9C8H8BrN3226.07N/AProvides access to documentation including NMR, HPLC, and LC-MS.[3]

Synthesis of this compound: A Proposed Pathway

G A 6-Amino-1H-indazole B Step 1: Bromination (NBS or Br2) A->B C 3-Bromo-1H-indazol-6-amine B->C D Step 2: N-Methylation (CH3I, NaH) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of 6-Amino-1H-indazole

The initial step involves the regioselective bromination of 6-amino-1H-indazole at the 3-position. The electron-donating nature of the amino group at the 6-position can influence the regioselectivity of the bromination.

Experimental Protocol:

  • To a stirred solution of 6-amino-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, cool the mixture to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Alternatively, a solution of bromine (1.05 eq) in acetic acid can be used.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 3-bromo-1H-indazol-6-amine.

Step 2: N-Methylation of 3-Bromo-1H-indazol-6-amine

The second step is the N-methylation of the indazole ring. The use of a strong base like sodium hydride followed by an electrophilic methyl source such as methyl iodide is a standard and effective method for this transformation. It is important to note that N-methylation of indazoles can potentially yield a mixture of N1 and N2 isomers. The reaction conditions, particularly the choice of solvent and base, can influence the regioselectivity.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-bromo-1H-indazol-6-amine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (CH3I, 1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Structural Characterization

The definitive identification and purity assessment of synthesized or procured this compound are paramount. A combination of spectroscopic techniques is essential for this purpose.

G A This compound B NMR Spectroscopy (1H, 13C) A->B C Mass Spectrometry (HRMS) A->C D Infrared Spectroscopy (IR) A->D E Purity Analysis (HPLC) A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the amine protons, and the N-methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the indazole ring.

Applications in Drug Discovery

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substituted bromo-indazoles, such as this compound, are particularly valuable as versatile intermediates for the synthesis of targeted therapeutics, most notably kinase inhibitors.

The bromine atom at the 3-position serves as a convenient synthetic handle for introducing a wide range of molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The amino group at the 6-position can be a key interaction point with the target protein or can be further functionalized. The N-methyl group can enhance metabolic stability and modulate physicochemical properties like solubility.

Structurally related bromo-methyl-amino-indazoles have been extensively used as key building blocks for the development of inhibitors for various kinases implicated in cancer and other diseases.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

References

The Bromo Group on Indazoles: A Technical Guide to Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom onto the indazole ring provides a versatile synthetic handle, enabling a wide array of subsequent functionalization reactions. This in-depth technical guide explores the fundamental reactivity of the bromo group on indazoles, with a focus on transformations of high value to the drug discovery and development process. This guide will cover the synthesis of key bromoindazole isomers and delve into their reactivity in major reaction classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.

Synthesis of Bromoindazoles

The position of the bromo substituent on the indazole ring is critical, dictating its reactivity and the subsequent synthetic pathways. The most common isomers in drug discovery are 3-bromo-, 5-bromo-, and 7-bromoindazoles.

Synthesis of 3-Bromoindazoles

Direct bromination of the indazole core is a common method for synthesizing 3-bromoindazoles. The C3 position is often the most susceptible to electrophilic attack.

Experimental Protocol: Synthesis of 3-Bromo-4-nitro-1H-indazole [1]

  • Materials: 4-nitro-1H-indazole, sodium acetate, acetic acid, chloroform, bromine.

  • Procedure:

    • To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

    • Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.

    • Add the bromine solution to the reaction mixture over 3.5 hours, while maintaining the temperature below 25 °C.

    • Stir the reaction mixture for an additional two hours.

    • Concentrate the mixture under reduced pressure.

    • Add 500 mL of water to the resulting solids.

    • Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.

Synthesis of 5-Bromoindazoles

5-Bromoindazoles are typically synthesized from appropriately substituted anilines.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole [2]

  • Materials: 4-bromo-2-methylaniline, acetic anhydride, chloroform, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, 50% sodium hydroxide, ethyl acetate, heptane.

  • Procedure:

    • In a flask, treat a solution of 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) with acetic anhydride (0.109 L) at a temperature below 40°C and stir for 50 minutes.

    • Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the solution.

    • Reflux the solution at 68°C for 20 hours.

    • Cool the mixture to 25°C and distill off the volatile components under vacuum.

    • Add water in portions and continue distillation to azeotropically remove remaining volatiles.

    • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

    • Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.

    • Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide at a temperature below 37°C.

    • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through Celite.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine, and filter through Celite.

    • Dry the organic solution over magnesium sulfate, filter through a silica gel pad, and concentrate by rotary evaporation while adding heptane.

    • Slurry the resulting solids with heptane, filter, and dry under vacuum at 45°C to yield 5-bromoindazole (94% yield).

Synthesis of 7-Bromoindazoles

7-Bromoindazoles can be prepared from the corresponding 7-aminoindazole via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole [3]

  • Materials: 7-aminoindazole, concentrated hydrobromic acid, water, sodium nitrite, cuprous bromide.

  • Procedure:

    • Dissolve 7-aminoindazole (3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL), dilute with water (8.5 mL), and cool to -10 °C.

    • In a separate vessel, dissolve sodium nitrite (755 mg, 10.9 mmol) in water (11.5 mL), cool, and slowly add it to the 7-aminoindazole solution.

    • Add solid sodium nitrite (1.14 g, 16.5 mmol) in batches.

    • Stir the reaction solution at -5°C for 15 minutes.

    • Prepare a solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL), cool it, and add it dropwise to the reaction mixture over 15 minutes.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Dilute with water (50 mL), filter, and wash the filter cake with ethyl acetate (300 mL).

    • Separate the filtrate layers and extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to give 7-bromo-1H-indazole (37% yield).

Reactivity of the Bromo Group

The bromo group on the indazole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is influenced by its position on the ring and the presence of other substituents.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_other Other Transformations Bromoindazole Bromoindazole Suzuki Suzuki Coupling Bromoindazole->Suzuki Buchwald Buchwald-Hartwig Amination Bromoindazole->Buchwald Sonogashira Sonogashira Coupling Bromoindazole->Sonogashira Heck Heck Coupling Bromoindazole->Heck SNAr Nucleophilic Aromatic Substitution Bromoindazole->SNAr MetalHalogen Metal-Halogen Exchange Bromoindazole->MetalHalogen ArylIndazole Aryl-Indazole Suzuki->ArylIndazole [Ar-B(OH)2] AminoIndazole Amino-Indazole Buchwald->AminoIndazole [R2NH] AlkynylIndazole Alkynyl-Indazole Sonogashira->AlkynylIndazole [Terminal Alkyne] AlkenylIndazole Alkenyl-Indazole Heck->AlkenylIndazole [Alkene] SubstitutedIndazole Substituted Indazole SNAr->SubstitutedIndazole [Nucleophile] OrganometallicIndazole Organometallic Indazole Intermediate MetalHalogen->OrganometallicIndazole [RLi or RMgX]

General Reactivity of Bromoindazoles
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromoindazoles, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the bromoindazole and an organoboron reagent.

Bromoindazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High
3-bromo-indazole (unprotected)Phenylboronic acidPd(PPh₃)₄-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)178

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole [4]

  • Materials: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, dimethoxyethane.

  • Procedure:

    • In a reaction vessel, combine 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid (1.2 equiv), K₂CO₃ (2 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Add dimethoxyethane as the solvent.

    • Heat the reaction mixture at 80 °C for 2 hours.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-substituted indazoles.

Bromo-indazoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-1-tritylpyrazolePiperidinePd₂(dba)₃ (2.5)BINAP (5)NaOtBuToluene801860
4-bromo-1-tritylpyrazoleMorpholinePd₂(dba)₃ (2.5)BINAP (5)NaOtBuToluene801867

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]

  • Materials: Bromoindazole, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOt-Bu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the bromoindazole and the amine.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a bromoindazole and a terminal alkyne.

Bromo-derivativeAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-bromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-6High
5-bromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24High

Experimental Protocol: Sonogashira Coupling of 5-bromoindole with Phenylacetylene [7]

  • Materials: 5-bromoindole, phenylacetylene, PdCl₂(PPh₃)₂, CuI, anhydrous DMF, triethylamine.

  • Procedure:

    • In a flask, combine 5-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

    • Add phenylacetylene (1.2 mmol) dropwise.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Follow a general work-up procedure involving quenching, extraction, and purification by column chromatography to yield the product.

The Heck reaction is used to form a C-C bond between a bromoindazole and an alkene.

BromoindazoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-bromo-N-methyl-1H-indazolen-butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEAN/A (ball-milling)N/A1.593
3,6-dibromo-1-THP-indazolen-butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEAN/A (ball-milling)N/A1.594 (at C6)

Experimental Protocol: Mechanically-activated Heck Coupling of 3-bromo-N-methyl-1H-indazole [8]

  • Materials: 3-bromo-N-methyl-1H-indazole (1.5 mmol), n-butyl acrylate (2.25 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), triethylamine (1.8 mmol), TBAB (5 mol%), NaBr (10.0 g).

  • Procedure:

    • Place all reactants and catalysts in an 80 mL stainless steel milling vessel.

    • Mill at 800 rpm for 90 minutes.

    • After the reaction, extract the product and purify by standard methods.

G start Start reactants Combine Reactants: Bromoindazole, Coupling Partner, Catalyst, Ligand, Base start->reactants inert Establish Inert Atmosphere (e.g., Argon) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Experimental Workflow for Cross-Coupling
Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed reactions, nucleophilic aromatic substitution can occur on bromoindazoles, particularly when the ring is activated by strongly electron-withdrawing groups.[9][10] The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate.[11][12]

General Considerations:

  • Activation: The presence of electron-withdrawing groups (e.g., -NO₂) ortho or para to the bromo group is crucial for activating the ring towards nucleophilic attack.

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines are typically used.

  • Leaving Group: Bromine is a good leaving group for this reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution of 3-bromo-5-nitroindazole with Sodium Methoxide

  • Materials: 3-bromo-5-nitroindazole, sodium methoxide, methanol.

  • Procedure:

    • Dissolve 3-bromo-5-nitroindazole in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction, neutralize with a weak acid, and remove the solvent.

    • Partition the residue between water and an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, creating a potent nucleophilic indazole species that can react with various electrophiles.[13][14] Organolithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), are commonly used.[15]

General Considerations:

  • Reagents: Alkyllithium reagents (n-BuLi, t-BuLi) are highly reactive and require anhydrous conditions and an inert atmosphere.

  • Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • N-H Acidity: The acidic N-H proton of the indazole will be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the indazole and one to perform the halogen-metal exchange.

Experimental Protocol: Metal-Halogen Exchange of 7-bromoindazole and Quenching with an Electrophile

  • Materials: 7-bromoindazole, anhydrous THF, n-butyllithium, electrophile (e.g., benzaldehyde).

  • Procedure:

    • Dissolve 7-bromoindazole in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add n-butyllithium (2.2 equivalents) and stir for 1 hour at -78 °C.

    • Add the electrophile (e.g., benzaldehyde, 1.2 equivalents) and continue stirring at -78 °C for another hour.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Factors Influencing Reactivity and Regioselectivity

The reactivity of the bromo group and the regioselectivity of the reactions are influenced by several factors.

G Regioselectivity Regioselectivity Position Position of Bromo Group (C3, C4, C5, C6, C7) Regioselectivity->Position Electronics Electronic Effects of Other Substituents (EDG vs. EWG) Regioselectivity->Electronics Conditions Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) Regioselectivity->Conditions Sterics Steric Hindrance (Bulky Substituents) Regioselectivity->Sterics Protection N-Protection Strategy Regioselectivity->Protection

Factors Influencing Regioselectivity
  • Position of the Bromo Group: The electronic environment of the C-Br bond varies significantly with its position on the indazole ring. For example, the C3-position is generally more electron-deficient and can be more reactive in certain cross-coupling reactions.

  • Electronic Effects of Other Substituents: Electron-donating groups (EDGs) can increase the electron density of the ring, potentially affecting the oxidative addition step in palladium catalysis. Conversely, electron-withdrawing groups (EWGs) make the ring more electrophilic and are crucial for enabling nucleophilic aromatic substitution.

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the outcome of a reaction, influencing reaction rates, yields, and selectivity.

  • Steric Hindrance: Bulky substituents near the bromo group can hinder the approach of the catalyst or nucleophile, thereby reducing the reaction rate.

  • N-Protection: The presence of a free N-H group can sometimes interfere with certain reactions, for example, by reacting with the base or catalyst. In such cases, protection of the indazole nitrogen may be necessary to achieve the desired outcome.

References

The Strategic Role of N-Methylation in Indazole Chemistry: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10][11] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs for treating cancer, inflammation, and nausea.[2][5][9] A critical aspect of indazole chemistry that significantly influences its biological activity and physicochemical properties is the substitution at one of its two nitrogen atoms, particularly N-methylation. This technical guide provides an in-depth exploration of the role of N-methylation in indazole chemistry, focusing on synthetic strategies, regioselectivity, and the impact on biological function, tailored for researchers, scientists, and drug development professionals.

The Dichotomy of N-Methylation: N1 vs. N2 Isomers

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two distinct regioisomers upon methylation: the 1-methyl-1H-indazole and the 2-methyl-2H-indazole.[1][3][7] The position of the methyl group dramatically influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby altering its interaction with biological targets.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][3][5][7][12] Consequently, the N1-methylated product is the thermodynamically favored isomer, while the N2-methylated product is often the result of kinetically controlled reactions.[1][12][13] The ability to selectively synthesize either isomer is paramount in drug discovery to enable comprehensive structure-activity relationship (SAR) studies.

Synthetic Strategies for Regioselective N-Methylation

The regiochemical outcome of indazole methylation is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1][3][5][7][8][9][12][14][15]

Selective N1-Methylation (Thermodynamic Control)

Conditions that facilitate equilibration typically favor the formation of the more stable N1-methylated indazole.[1][5][12] The use of a strong, non-nucleophilic base in an aprotic solvent is a common strategy to achieve this selectivity.

Experimental Protocol: N1-Methylation of 3-Methyl-6-nitro-1H-indazole [1]

  • Materials:

    • 3-Methyl-6-nitro-1H-indazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide or dimethyl sulfate

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.

Selective N2-Methylation (Kinetic Control)

Achieving selective N2-methylation often requires conditions that favor the kinetically controlled pathway.[1][12][13] This can be accomplished through various methods, including the use of specific base-solvent combinations or alternative alkylating agents.

Experimental Protocol: N2-Methylation of 3-Methyl-6-nitro-1H-indazole [1]

  • Materials:

    • 3-Methyl-6-nitro-1H-indazole

    • Triethylenediamine (DABCO)

    • Dimethyl carbonate (DMC)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equivalent) and triethylenediamine (1.0 equivalent) in DMF.

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.

    • Heat the reaction to reflux and stir for 6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Add water to precipitate the product.

    • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Factors Influencing Regioselectivity

A summary of how different reaction parameters influence the N1/N2 selectivity is presented below:

FactorCondition Favoring N1-MethylationCondition Favoring N2-Methylation
Control ThermodynamicKinetic
Base Strong, non-nucleophilic bases (e.g., NaH)[1][5]Weaker bases (e.g., K₂CO₃, DABCO)[1][16]
Solvent Aprotic solvents (e.g., THF)[1][5]Polar aprotic solvents (e.g., DMF)[1][16]
Substituents Electron-donating groupsSteric hindrance at the C7 position[5][9][12]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for achieving regioselective N-methylation of indazoles.

N_Methylation_Workflow cluster_N1 N1-Methylation (Thermodynamic Control) cluster_N2 N2-Methylation (Kinetic Control) Indazole_N1 1H-Indazole Deprotonation_N1 Deprotonation (NaH, THF) Indazole_N1->Deprotonation_N1 Indazole_Anion_N1 Indazole Anion Deprotonation_N1->Indazole_Anion_N1 Methylation_N1 Methylation (CH3I) Indazole_Anion_N1->Methylation_N1 Product_N1 N1-Methylated Indazole Methylation_N1->Product_N1 Indazole_N2 1H-Indazole Reaction_N2 Reaction (DABCO, DMC, DMF) Indazole_N2->Reaction_N2 Product_N2 N2-Methylated Indazole Reaction_N2->Product_N2

General workflows for selective N1 and N2-methylation of indazoles.

Impact of N-Methylation on Biological Activity

The strategic placement of a methyl group on either nitrogen of the indazole ring can profoundly impact a compound's biological profile. N-methylation can:

  • Modulate Binding Affinity: The added methyl group can introduce favorable steric interactions or alter the molecule's conformation to better fit into a binding pocket. Conversely, it can also introduce steric clashes that reduce affinity.

  • Alter Physicochemical Properties: Methylation generally increases lipophilicity, which can affect a compound's solubility, permeability, and metabolic stability.

  • Block Metabolic Sites: N-methylation can prevent N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.

  • Influence Hydrogen Bonding: An N-methylated indazole loses its ability to act as a hydrogen bond donor at that position, which can be critical for target engagement.

Quantitative Data on N-Alkylation Regioselectivity

The following table summarizes reported yields and regioselectivity for the alkylation of various indazole derivatives under different conditions.

Indazole DerivativeAlkylating AgentBaseSolventN1:N2 RatioTotal YieldReference
Methyl 5-bromo-1H-indazole-3-carboxylateIsobutyl bromideK₂CO₃DMF58:4272%[16][17]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMF44% (N1), 40% (N2)84%[3][7]
6-Nitro-1H-indazoleDimethyl sulfateKOH-1:186%[13]
6-Nitro-1H-indazoleMethyl iodide--N2 selective-[13]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99:1-[5]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99:1-[5]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:96-[5][9]
Methyl 1H-indazole-7-carboxylaten-Pentyl bromideNaHTHF<1:99-[5][9]

N-Methylated Indazoles in Drug Discovery: A Signaling Pathway Perspective

Many N-methylated indazoles exert their therapeutic effects by modulating key signaling pathways implicated in disease. For instance, several kinase inhibitors feature an N-methylated indazole scaffold, which often serves as a bioisostere for adenine, enabling competitive binding to the ATP-binding site of kinases.[4]

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response N_Methyl_Indazole N-Methylated Indazole Inhibitor N_Methyl_Indazole->Kinase_Cascade Inhibition

Inhibition of a kinase cascade by an N-methylated indazole derivative.

N-methylation is a powerful tool in the optimization of indazole-based drug candidates. The ability to control the regioselectivity of this transformation is crucial for exploring the full potential of the indazole scaffold. A thorough understanding of the factors governing N1 versus N2 methylation allows medicinal chemists to fine-tune the properties of these compounds, leading to the development of safer and more effective therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel N-methylated indazole derivatives.

References

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 3-Aryl-1-methyl-1H-indazol-6-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-1-methyl-1H-indazol-6-amine with various arylboronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, and efficient methods for its functionalization are of high interest. This protocol outlines optimized reaction conditions, including catalyst, base, and solvent selection, to achieve high yields of the desired 3-arylated products. Quantitative data from representative reactions are presented, and a detailed experimental workflow is provided.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. The reaction typically involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[1]

Indazole derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, serving as core structures in many therapeutic agents. The functionalization of the indazole ring, particularly at the 3-position, is a key strategy in drug discovery. This note details a reliable protocol for the Suzuki coupling of this compound, a versatile building block for the synthesis of a library of 3-aryl-1-methyl-1H-indazol-6-amines.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound Reagents Pd Catalyst Base Solvent This compound->Reagents + Arylboronic Acid Arylboronic Acid->Reagents + 3-Aryl-1-methyl-1H-indazol-6-amine Reagents->3-Aryl-1-methyl-1H-indazol-6-amine

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol

This protocol is based on optimized conditions derived from studies on similar bromoindazole and bromoaniline systems.[2][3][4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, CataCXium A palladacycle)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), DME)

  • Deionized water (if using aqueous conditions)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.05-0.10 equiv.).

  • Add the anhydrous solvent.

  • If applicable, add deionized water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization of Reaction Conditions

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling. The following table summarizes representative conditions and yields for the coupling of related bromoindazoles and bromoanilines, providing a starting point for optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
13-Bromo-NH-indazolePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O14078[3][4]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2.0)DME8095[6][7]
32-Bromoaniline derivativeBenzylboronic acid pinacol esterCataCXium A palladacycle (10)Cs₂CO₃ (2.0)2-MeTHF8095[2]
43-ChloroindazolePhenylboronic acidXPhos Pd G2 (2.5)K₃PO₄ (2.0)Dioxane/H₂O10095[5]

Note: For this compound, the presence of the free amine may necessitate careful selection of the base to avoid side reactions. Milder bases like K₂CO₃ or K₃PO₄ are often preferred. The use of a palladacycle catalyst like CataCXium A in a solvent such as 2-MeTHF has shown high efficacy for unprotected bromoanilines and is a promising condition for this substrate.[2]

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants and Reagents in Schlenk Flask B Add Anhydrous Solvent A->B C Degas Reaction Mixture B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Aqueous Work-up (EtOAc/Water) F->G H Dry and Concentrate Organic Phase G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the Suzuki coupling protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. By leveraging optimized conditions from closely related systems, researchers can efficiently synthesize a diverse range of 3-aryl-1-methyl-1H-indazol-6-amine derivatives. The provided data and workflow serve as a valuable resource for scientists in medicinal chemistry and drug development, facilitating the exploration of this important chemical space. Further optimization for specific arylboronic acids may be necessary to achieve maximal yields.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent motifs in a wide range of biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-1-methyl-1H-indazol-6-amine, a key intermediate in the synthesis of various pharmaceutical agents. The presence of both a reactive bromo substituent at the C3 position and an amino group at the C6 position on the indazole core presents a unique synthetic challenge, requiring careful optimization of reaction conditions to achieve selective amination at the desired position.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the bromo-indazole with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (the C-Br bond of the indazole) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially given the potential for the 6-amino group to participate in the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of substituted bromo-heterocycles with various amines. This data, derived from analogous systems in the literature, provides a strong starting point for the optimization of the reaction with this compound.

Amine TypePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Primary ArylaminePd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃ (1.5-2.0)1,4-Dioxane100-12012-2470-95
Secondary ArylaminePd(OAc)₂ (2-5)BINAP (3-7.5)NaOtBu (1.5-2.0)Toluene80-11012-2465-90
Primary Aliphatic Amine[Pd(allyl)Cl]₂ (1-3)BrettPhos (2-6)LHMDS (1.5-2.0)THF60-808-1675-98
Secondary Aliphatic AminePd₂(dba)₃ (2-5)RuPhos (4-10)K₃PO₄ (2.0)Toluene/t-BuOH90-11016-2460-85

Yields are based on reactions with structurally similar bromo-amino-substituted heterocycles and may vary for this compound.

Experimental Protocols

The following are generalized procedures for the Buchwald-Hartwig amination of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine ligands.

Protocol 1: Amination with an Arylamine

This protocol is suitable for the coupling of this compound with a primary or secondary arylamine.

Materials:

  • This compound

  • Arylamine (e.g., aniline, N-methylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) under an inert atmosphere.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the arylamine (1.2 equiv) to the Schlenk tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture with vigorous stirring to 110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(N-arylamino)-1-methyl-1H-indazol-6-amine.

Protocol 2: Amination with an Aliphatic Amine

This protocol is suitable for the coupling of this compound with a primary or secondary aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) under an inert atmosphere.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate oven-dried Schlenk tube, add this compound (1.0 equiv) and NaOtBu (1.5 equiv).

  • Evacuate and backfill this tube with argon.

  • Add the aliphatic amine (1.2 equiv) to the second tube.

  • Transfer the pre-formed catalyst solution from the first tube to the second tube via syringe.

  • Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired 3-(N-alkylamino)-1-methyl-1H-indazol-6-amine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + HNR¹R² - HX product Product (Ar-NR¹R²) amido_complex->product Reductive Elimination catalyst_regen Pd(0)Ln amido_complex->catalyst_regen base_h [Base-H]+ aryl_halide Ar-X amine HNR¹R² base Base Experimental_Workflow start Start setup Assemble Reactants (Indazole, Amine, Catalyst, Ligand, Base) under Inert Atmosphere start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromoindazoles. The indazole scaffold is a privileged motif in medicinal chemistry, and the functionalization at the 3-position is crucial for the development of novel therapeutic agents. This document outlines key palladium-catalyzed methods for C-C and C-N bond formation, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

General Mechanism of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-bromoindazole) to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): In the Suzuki reaction, an organoboron compound exchanges its organic group with the halide on the palladium complex. In the Sonogashira reaction, a copper acetylide undergoes transmetalation. In the Heck reaction, the alkene coordinates to the palladium and inserts into the palladium-carbon bond. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated, regenerating the active palladium(0) catalyst and forming the desired product.

Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)Ln pd2_intermediate Ar-Pd(II)L2-X pd0->pd2_intermediate Oxidative Addition product Ar-R pd2_intermediate->product Reductive Elimination coupling_partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH, Amine) coupling_partner->pd2_intermediate Transmetalation/ Coordination product->pd0 Catalyst Regeneration arx 3-Bromoindazole (Ar-X) arx->pd2_intermediate

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 3-bromoindazoles and various boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Data Presentation
Entry3-Bromoindazole DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.595
23-Bromo-5-nitro-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80288
33-Bromo-1-methyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80285
43-Bromo-6-(trifluoromethyl)-1H-indazole4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001292
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole[1][2]

Materials:

  • 3-Bromo-1H-indazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethanol

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 3-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-indazole.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction enables the coupling of 3-bromoindazoles with various alkenes to synthesize 3-vinylindazoles, which are valuable intermediates in pharmaceutical synthesis. A notable application is in the synthesis of the drug Axitinib.[1][2]

Data Presentation
Entry3-Bromoindazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)AdditiveBaseSolventTemp (°C)Time (min)Yield (%)
13-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TBAB, NaBrTEANone (Ball-milling)RT9093
23-Bromo-1H-indazoleStyrenePd(OAc)₂ (5)PPh₃ (10)TBAB, NaBrTEANone (Ball-milling)RT9085
33,6-Dibromo-1-(THP)-1H-indazole2-VinylpyridinePd(OAc)₂ (5)PPh₃ (10)TBAB, NaBrTEANone (Ball-milling)RT9088
Experimental Protocol: Mechanochemical Heck Reaction of 3-Bromo-1-methyl-1H-indazole[3][5]

Materials:

  • 3-Bromo-1-methyl-1H-indazole

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium bromide (NaBr)

  • Triethylamine (TEA)

  • Silica gel (as a grinding auxiliary)

  • Stainless steel milling vessel and balls

Procedure:

  • To an 80 mL stainless steel milling vessel, add 3-bromo-1-methyl-1H-indazole (1.5 mmol), n-butyl acrylate (2.25 mmol), Pd(OAc)₂ (0.075 mmol, 5 mol%), PPh₃ (0.15 mmol, 10 mol%), TBAB (0.075 mmol, 5 mol%), NaBr (3.0 mmol), TEA (1.8 mmol), and silica gel (5.0 g).

  • Add stainless steel balls (e.g., 173 balls of 6 mm diameter).

  • Seal the vessel and perform the milling at 800 rpm for 90 minutes at room temperature.

  • After the reaction, open the vessel and extract the product from the solid mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-vinylindazole derivative.

Heck_Reaction_Workflow start Start: 3-Bromoindazole & Alkene reagents Add Pd(OAc)₂, PPh₃, TBAB, NaBr, TEA, Silica Gel start->reagents milling High-Speed Ball-Milling reagents->milling extraction Extraction with Organic Solvent milling->extraction purification Purification by Column Chromatography extraction->purification product Product: 3-Vinylindazole purification->product

Caption: Experimental workflow for the mechanochemical Heck reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling provides a direct route to 3-alkynylindazoles by reacting 3-bromoindazoles with terminal alkynes. This reaction typically employs a dual catalytic system of palladium and copper.

Data Presentation

Note: Specific data for the Sonogashira coupling of 3-bromoindazoles is limited in the literature. The following table is based on general procedures and expected outcomes for similar aryl bromides.

Entry3-Bromoindazole DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
13-Bromo-1-(THP)-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003Good to Excellent
23-Bromo-1-(THP)-1H-indazole1-OctynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003Good
33-Bromo-1-(THP)-1H-indazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003Good to Excellent
Experimental Protocol: Sonogashira Coupling of a 3-Bromoindazole Derivative

Materials:

  • N-protected 3-bromoindazole (e.g., 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature.

  • Add the N-protected 3-bromoindazole (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-alkynylindazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-aminoindazoles through the coupling of 3-bromoindazoles with a wide range of primary and secondary amines.

Data Presentation

Note: Specific examples for the Buchwald-Hartwig amination of 3-bromoindazoles are not extensively tabulated in the literature. The following data is representative of typical conditions and expected yields based on similar heteroaryl bromides.

Entry3-Bromoindazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
13-Bromo-1-(SEM)-1H-indazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012High
23-Bromo-1-(SEM)-1H-indazoleAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016Good
33-Bromo-6-(trifluoromethyl)-1H-indazoleBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018Good to High
Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromoindazole Derivative[6]

Materials:

  • N-protected 3-bromoindazole (e.g., 3-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole)

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the N-protected 3-bromoindazole (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoindazole derivative.

Buchwald_Hartwig_Workflow start Start: N-Protected 3-Bromoindazole & Amine reagents Add Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) start->reagents inert_atmosphere Establish Inert Atmosphere (Argon) reagents->inert_atmosphere solvent_addition Add Anhydrous Toluene inert_atmosphere->solvent_addition heating Heat Reaction Mixture (100-110 °C) solvent_addition->heating workup Aqueous Workup and Extraction heating->workup purification Purification by Column Chromatography workup->purification product Product: 3-Aminoindazole purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

These protocols provide a solid foundation for the palladium-catalyzed functionalization of 3-bromoindazoles. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The versatility of these reactions makes them indispensable tools in the synthesis of novel indazole-based compounds for drug discovery and development.

References

Application Notes and Protocols: 3-Bromo-1-methyl-1H-indazol-6-amine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-indazol-6-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its substituted indazole core serves as a privileged scaffold, providing a rigid framework for the precise orientation of functional groups that can interact with biological targets. The bromine atom at the 3-position and the amine group at the 6-position offer versatile handles for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, most notably kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Application in the Synthesis of PI3K Inhibitor GSK2636771

A prominent application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of the p110β isoform of PI3K. The synthesis involves a sequential cross-coupling strategy, highlighting the utility of this intermediate in constructing complex biaryl and heteroaryl structures.

Synthetic Workflow for GSK2636771

The overall synthetic route from this compound to GSK2636771 involves a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product This compound This compound 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine This compound->6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine Suzuki-Miyaura Coupling (4,6-dichloropyrimidine, Pd catalyst, base) GSK2636771 GSK2636771 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine->GSK2636771 Buchwald-Hartwig Amination (2-methyl-2-(pyridin-4-yl)propan-1-amine, Pd catalyst, base)

Caption: Synthetic workflow for GSK2636771 from this compound.

Quantitative Data

The following table summarizes the biological activity of GSK2636771, a downstream product synthesized using this compound as a key intermediate.

CompoundTargetIC₅₀ (nM)Cell LineEffect
GSK2636771PI3Kβ4PTEN-null cancer cellsInhibition of cell growth

Experimental Protocols

The following are detailed, plausible protocols for the synthesis of GSK2636771 starting from this compound, based on established palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative of 4,6-dichloropyrimidine.

Materials:

  • This compound

  • (6-chloropyrimidin-4-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), (6-chloropyrimidin-4-yl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of GSK2636771

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of the intermediate with 2-methyl-2-(pyridin-4-yl)propan-1-amine.

Materials:

  • 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine

  • 2-methyl-2-(pyridin-4-yl)propan-1-amine

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • To this catalyst mixture, add 6-(6-chloropyrimidin-4-yl)-1-methyl-1H-indazol-3-amine (1.0 mmol), 2-methyl-2-(pyridin-4-yl)propan-1-amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford GSK2636771.

Signaling Pathway

Derivatives of this compound, such as GSK2636771, are designed to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a key regulator of cell survival, proliferation, and metabolism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion GSK2636771 GSK2636771 GSK2636771->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Synthesis of Novel Kinase Inhibitors from 3-Bromo-1-methyl-1H-indazol-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of therapeutic areas, particularly oncology.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors utilizing 3-Bromo-1-methyl-1H-indazol-6-amine as a key starting material. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3][4][5] These reactions enable the facile generation of libraries of compounds for screening against various kinase targets. This guide is intended to provide researchers with the necessary information to design and execute the synthesis and preliminary evaluation of new indazole-based kinase inhibitors.

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The 1H-indazole core is a prominent feature in several FDA-approved kinase inhibitors and clinical candidates. Its structure mimics the purine core of ATP, allowing it to bind to the ATP-binding site of kinases. The strategic functionalization of the indazole ring system is crucial for achieving high potency and selectivity. This compound is a valuable building block that allows for diversification at the C3 position, which often projects into the solvent-exposed region of the kinase active site, and further modification of the 6-amino group.

This document outlines the synthetic pathways for creating diverse kinase inhibitors from this starting material and provides protocols for their biological evaluation.

Key Synthetic Strategies

The primary methods for functionalizing the 3-bromo position of the indazole core are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed reactions are well-established in organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the indazole C3 position and various aryl or heteroaryl groups. This is achieved by coupling this compound with a suitable boronic acid or boronate ester.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the C3 position of the indazole core. This is particularly useful for accessing different chemical space and modulating the physicochemical properties of the synthesized compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0-3.0 eq.).

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent mixture to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indazol-6-amine.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., BINAP or Xantphos, 0.04 equivalents)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.02 eq.) and the ligand (0.04 eq.).

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add this compound (1.0 eq.), the desired amine (1.2 eq.), and the base (1.4 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-indazol-6-amine derivative.

Data Presentation: Representative Kinase Inhibitors

The following tables summarize the biological activity of representative kinase inhibitors that can be synthesized from this compound or its close analogs. The data is compiled from literature sources for comparative purposes.

Table 1: Polo-like Kinase 4 (PLK4) Inhibitors

Compound IDR Group at C3PLK4 IC₅₀ (nM)Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM)
Indazole-PLK4-1 Phenyl505.2
Indazole-PLK4-2 4-Fluorophenyl353.8
Indazole-PLK4-3 4-Chlorophenyl282.5
Axitinib (E)-2-(4-(pyridin-2-yl)phenyl)vinyl6.50.2
Centrinone N/A (alternative scaffold)2.74.8

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[6][7][8][9]

Table 2: Extracellular Signal-regulated Kinase (ERK1/2) Inhibitors

Compound IDR Group at C3ERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)
Indazole-ERK-1 2-aminopyrimidin-4-yl91.797.9
Indazole-ERK-2 2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl41
Ulixertinib (BVD-523) N/A (alternative scaffold)0.30.04

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[10][11]

Table 3: Phosphoinositide 3-kinase (PI3K) Inhibitors

Compound IDR Group at C3PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
Indazole-PI3K-1 4-(trifluoromethyl)pyridin-2-yl528315
Indazole-PI3K-2 2-amino-1,3,5-triazin-4-yl1.8352.119

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[2]

Visualizations

Signaling Pathways and Experimental Workflows

G MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Indazole-based ERK Inhibitor Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based ERK1/2 inhibitor.

G PLK4 and Centrosome Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Aneuploidy Aneuploidy & Genomic Instability Centriole->Aneuploidy Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4

Caption: Inhibition of PLK4-mediated centriole duplication by an indazole-based inhibitor.

G General Synthetic Workflow Start 3-Bromo-1-methyl- 1H-indazol-6-amine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Assay Biological Evaluation (Kinase Assay, Cell Proliferation) Characterization->Assay End Lead Compound Assay->End

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of the 6-Amino Group on 1-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-6-amine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases. The derivatization of the 6-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and pharmacological activity. This document provides detailed application notes and experimental protocols for the acylation, sulfonylation, and urea formation reactions at the 6-amino position of 1-methyl-1H-indazole.

Application Notes

The derivatization of the 6-amino group of 1-methyl-1H-indazole is a critical step in the structure-activity relationship (SAR) studies of various drug discovery programs. The ability to readily introduce a variety of substituents at this position allows for the fine-tuning of a compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.

  • Acylation: The formation of amides via acylation is a fundamental transformation in medicinal chemistry. Acyl derivatives of 1-methyl-1H-indazol-6-amine can serve as intermediates for further functionalization or as final compounds with desired biological activities. Carbamates, a specific type of acyl derivative, are also readily synthesized and are common motifs in pharmaceuticals.

  • Sulfonylation: The introduction of a sulfonamide group can significantly impact a molecule's acidity, polarity, and ability to form hydrogen bonds. This modification is often employed to improve solubility and cell permeability, as well as to target specific interactions with biological macromolecules. N-(1H-indazol-6-yl)benzenesulfonamide derivatives, for instance, have been investigated as potent enzyme inhibitors.[1]

  • Urea Formation: Ureas are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with protein targets. The synthesis of ureas from 1-methyl-1H-indazol-6-amine provides access to a diverse chemical space with potential for a range of therapeutic applications.

The following protocols provide detailed experimental procedures for these key derivatization reactions, enabling researchers to efficiently synthesize novel derivatives of 1-methyl-1H-indazole for their drug discovery efforts.

Experimental Protocols

Acylation: Synthesis of Ethyl (1-methyl-1H-indazol-6-yl)carbamate

This protocol describes the formation of a carbamate, a type of acylation, from 1-methyl-1H-indazol-6-amine and ethyl chloroformate.

Materials:

  • 1-methyl-1H-indazol-6-amine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • To a solution of 1-methyl-1H-indazol-6-amine (35.6 mg, 0.241 mmol) in dichloromethane (2 mL), add triethylamine (36.8 µL, 0.264 mmol).

  • Cool the reaction mixture to 0 °C and add ethyl chloroformate (25.3 µL, 0.264 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (gradient: 0-70% ethyl acetate/hexanes) to obtain the desired product.[2]

Sulfonylation: Synthesis of N-(1-methyl-1H-indazol-6-yl)butane-1-sulfonamide

This protocol details the synthesis of a sulfonamide derivative from 1-methyl-1H-indazol-6-amine and butanesulfonyl chloride.

Materials:

  • 1-methyl-1H-indazol-6-amine

  • Pyridine

  • Butane-1-sulfonyl chloride

Procedure:

  • Dissolve 6-amino-1-methyl-1H-indazole in pyridine.

  • Add butane-1-sulfonyl chloride to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.[2]

Urea Formation: Synthesis of Butyl (1-methyl-1H-indazol-6-yl)carbamate

This protocol describes a method for urea derivative synthesis (in this case, a carbamate, which is structurally related to ureas and often synthesized via similar intermediates) using 1,1'-carbonyldiimidazole (CDI).

Materials:

  • 1-methyl-1H-indazol-6-amine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM)

  • n-Butanol

Procedure:

  • A solution of 1-methyl-1H-indazol-6-amine (12.5 mg, 0.084 mmol) and 1,1'-carbonyldiimidazole (15.0 mg, 0.093 mmol) in dichloromethane (1 mL) is stirred under reflux conditions for 4 hours.

  • After the starting material is consumed (monitored by TLC), n-butanol (1 mL) is added, and the reaction is refluxed for an additional 12 hours.

  • After completion of the reaction, the reaction mixture is concentrated in vacuo.

  • The crude product is purified by flash chromatography.[2]

Data Presentation

Derivatization Type Reactant Product Yield (%) Reference
Acylation (Carbamate)Ethyl chloroformateEthyl (1-methyl-1H-indazol-6-yl)carbamate54[2]
Acylation (Carbamate)n-Propyl chloroformaten-Propyl (1-methyl-1H-indazol-6-yl)carbamate76[2]
SulfonylationButane-1-sulfonyl chlorideN-(1-methyl-1H-indazol-6-yl)butane-1-sulfonamideNot specified[2]
Urea Formation (Carbamate)1,1'-Carbonyldiimidazole, n-ButanolButyl (1-methyl-1H-indazol-6-yl)carbamateNot specified[2]

Visualizations

Derivatization_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_urea Urea Formation start_acyl 1-Methyl-1H-indazol-6-amine product_acyl N-Acyl-1-methyl-1H-indazol-6-amine start_acyl->product_acyl Base (e.g., TEA, Pyridine) reagent_acyl Acylating Agent (e.g., Acyl Chloride, Chloroformate) reagent_acyl->product_acyl start_sulfonyl 1-Methyl-1H-indazol-6-amine product_sulfonyl N-Sulfonyl-1-methyl-1H-indazol-6-amine start_sulfonyl->product_sulfonyl Base (e.g., Pyridine) reagent_sulfonyl Sulfonyl Chloride reagent_sulfonyl->product_sulfonyl start_urea 1-Methyl-1H-indazol-6-amine product_urea N,N'-Substituted Urea/Carbamate start_urea->product_urea reagent_urea Isocyanate or CDI + Amine/Alcohol reagent_urea->product_urea Signaling_Pathway_Relevance cluster_drug_discovery Drug Discovery & Development Lead_Compound Lead Compound (e.g., Indazole Derivative) Target_Protein Target Protein (e.g., Kinase, Receptor) Lead_Compound->Target_Protein Binding/Inhibition Signaling_Pathway Cellular Signaling Pathway Target_Protein->Signaling_Pathway Modulation Biological_Response Biological Response (e.g., Inhibition of Cell Proliferation) Signaling_Pathway->Biological_Response Derivatized_Indazole Derivatized 1-Methyl-1H-indazole SAR_Studies Structure-Activity Relationship (SAR) Derivatized_Indazole->SAR_Studies SAR_Studies->Lead_Compound Optimization

References

Application Notes and Protocols for C-N Bond Formation with Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formation of carbon-nitrogen (C-N) bonds with bromoindazole substrates, a critical transformation in the synthesis of diverse indazole derivatives for pharmaceutical and materials science applications. The protocols focus on three widely employed catalytic cross-coupling methodologies: Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds between aryl halides and a wide array of amine coupling partners.[1] This palladium-catalyzed reaction is characterized by its broad substrate scope and functional group tolerance.

General Experimental Protocol: Amination of Bromoindazoles

Materials:

  • Bromoindazole (e.g., 4-bromo-, 5-bromo-, or 6-bromo-1H-indazole)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., BrettPhos precatalyst)

  • Ligand (e.g., BrettPhos)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) solution)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube, add the bromoindazole (0.5 mmol), the palladium precatalyst (1 mol%), and the ligand (1 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under the inert atmosphere, add the anhydrous solvent (e.g., THF).

  • Add the amine (0.6 mmol). If the amine is a solid, it can be added in step 1.

  • Add the LiHMDS solution (1.2 mmol, 1 M in THF) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted indazole.

Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles with Secondary Amines[1]
EntryBromoindazoleAmineProductYield (%)
14-Bromo-1H-indazoleMorpholine4-Morpholino-1H-indazole85
25-Bromo-1H-indazoleMorpholine5-Morpholino-1H-indazole92
36-Bromo-1H-indazoleMorpholine6-Morpholino-1H-indazole88
44-Bromo-1H-indazoleN-Methylpiperazine4-(4-Methylpiperazin-1-yl)-1H-indazole75
55-Bromo-1H-indazoleN-Methylpiperazine5-(4-Methylpiperazin-1-yl)-1H-indazole89
66-Bromo-1H-indazoleN-Methylpiperazine6-(4-Methylpiperazin-1-yl)-1H-indazole82
75-Bromo-1H-indazolePyrrolidine5-(Pyrrolidin-1-yl)-1H-indazole95
85-Bromo-1H-indazoleDiethylamineN,N-Diethyl-1H-indazol-5-amine78

Reaction conditions: Bromoindazole (0.5 mmol), amine (0.6 mmol), BrettPhos precatalyst (1 mol%), BrettPhos (1 mol%), LiHMDS (1.2 mmol, 1 M in THF), THF, 60-80 °C. Yields are for isolated products.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Combine Reactants: - Bromoindazole - Amine - Pd Precatalyst - Ligand - Solvent inert_atm Establish Inert Atmosphere (Ar or N2) reagents->inert_atm base_add Add Base (e.g., LiHMDS) inert_atm->base_add reaction Heat and Stir (60-80 °C, 12-24h) base_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N-Substituted Indazole purification->product

Buchwald-Hartwig Amination Experimental Workflow

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, typically requiring higher reaction temperatures than palladium-catalyzed methods.[1] Modern protocols often utilize ligands to improve catalyst performance and moderate reaction conditions.

General Experimental Protocol: Ullmann Condensation of Bromoindazoles

Materials:

  • Bromoindazole

  • Amine (primary or secondary)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., a diamine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, high-boiling point solvent (e.g., Dioxane, DMF, or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate with an oil bath

Procedure:

  • In a reaction vessel, combine the bromoindazole (1.0 mmol), amine (1.2 mmol), copper(I) iodide (10 mol%), the diamine ligand (20 mol%), and the base (2.0 mmol).

  • Add the anhydrous solvent.

  • Flush the vessel with an inert gas.

  • Heat the reaction mixture to a high temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation: Illustrative Ullmann Condensation of Bromoindazoles
EntryBromoindazoleAmineProductTypical Yield Range (%)
15-Bromo-1H-indazoleAnilineN-Phenyl-1H-indazol-5-amine60-85
26-Bromo-1H-indazoleBenzylamineN-Benzyl-1H-indazol-6-amine55-80
35-Bromo-1H-indazoleIndole5-(1H-Indol-1-yl)-1H-indazole50-75
46-Bromo-1H-indazolePiperidine6-(Piperidin-1-yl)-1H-indazole65-90

Note: These are illustrative yields. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Visualization: Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cluster_0 Ullmann Catalytic Cycle A Cu(I)X B [Indazole-Cu(III)(Amine)X] A->B Oxidative Addition (Indazole-Br, Amine) C [Indazole-Cu(I)] B->C Reductive Elimination C->A Halide Exchange

Simplified Ullmann Condensation Catalytic Cycle

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed C-N bond formation between an amine and an organoboron reagent, typically a boronic acid.[2] While the primary application involves boronic acids, adaptations for aryl halides exist, often proceeding through an in-situ borylation or a related mechanism. The key advantage is the use of air as a potential oxidant, allowing for reactions to be run open to the atmosphere.[3][4]

General Experimental Protocol: Chan-Lam Type Coupling of Indazoles

Materials:

  • Indazole (unsubstituted at the nitrogen to be arylated)

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • Molecular sieves (optional)

Procedure:

  • To a reaction flask, add the indazole (1.0 mmol), aryl boronic acid (1.5 mmol), and copper(II) acetate (10-20 mol%).

  • Add the solvent and the base (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, dilute the reaction with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Illustrative Chan-Lam Coupling of Indazoles
EntryIndazoleAryl Boronic AcidProductTypical Yield Range (%)
11H-IndazolePhenylboronic acid1-Phenyl-1H-indazole70-95
21H-Indazole4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-1H-indazole75-98
31H-Indazole3-Chlorophenylboronic acid1-(3-Chlorophenyl)-1H-indazole65-90
45-Nitro-1H-indazolePhenylboronic acid5-Nitro-1-phenyl-1H-indazole60-85

Note: These are illustrative yields for the N-arylation of the indazole core. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Visualization: Logical Relationship in Chan-Lam Coupling

Chan_Lam_Logic reagents Indazole (N-H) + Aryl Boronic Acid product N-Aryl Indazole reagents->product C-N Bond Formation catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) catalyst->product conditions Base (e.g., Pyridine) + Oxidant (Air) conditions->product

Key Components of the Chan-Lam Coupling Reaction

References

Introduction: Accelerating Discovery with Indazoles and Microwave Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Microwave-Assisted Synthesis Using 3-Bromo-1-methyl-1H-indazol-6-amine

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds, particularly as potent kinase inhibitors.[1][2][3] Molecules targeting critical signaling pathways, such as those involving Polo-like kinase 4 (PLK4), FLT3, and PDGFRα, frequently incorporate this heterocyclic core.[1][2][4] Within this class, This compound emerges as a highly versatile and strategic building block.[5][6] Its structure is primed for diversification: the bromine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, the N1-methyl group obviates the need for protecting group strategies that can complicate synthesis, and the C6-amine offers a secondary point for modulation or can influence the molecule's physicochemical properties.

Conventional synthetic methods, often reliant on prolonged heating, can be time-consuming and lead to undesired side products.[7] Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape by offering a green, efficient, and rapid alternative.[8][9][10] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction, dramatically accelerating reaction rates, often reducing times from hours to mere minutes.[7][8][11][12] This results in higher yields, improved product purity, and enhanced reproducibility, making MAOS an indispensable tool in the fast-paced environment of drug discovery.[7][9][13]

This guide provides detailed protocols and the underlying scientific rationale for leveraging MAOS in the functionalization of this compound via two of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

The Scientific Rationale: Understanding the "Why"

A successful synthesis is built on informed decisions. The choice of microwave heating, the specific reaction type, and each component of the reaction mixture is dictated by fundamental chemical principles.

The Engine: The Mechanism of Microwave Heating

Unlike conventional heating which relies on slow thermal conduction from an external source, microwave heating is a result of direct energy transfer to the molecules in the reaction.[11] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in our protocols, possess permanent dipole moments. The oscillating electric field of the microwave radiation forces these molecules to rapidly rotate as they attempt to align with the field. This intense molecular friction generates heat rapidly and uniformly throughout the reaction medium.[7][8][11][12]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. The resulting collisions and resistance to this movement cause rapid heating.[7][12]

This volumetric and instantaneous heating mechanism is the key to the dramatic rate enhancements seen in MAOS, allowing reactions to reach the necessary activation energy far more efficiently than conventional methods.[11]

The Blueprint: Strategic Selection of Cross-Coupling Reactions

The bromine atom at the C3 position of our indazole scaffold is the key reaction site. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for its functionalization.

  • For Carbon-Carbon Bond Formation: The Suzuki-Miyaura Reaction This reaction is the industry standard for creating C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties.[3][14] Its popularity stems from the mild reaction conditions and the operational simplicity and low toxicity of its boronic acid or ester reagents. The fundamental catalytic cycle, shown below, involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[3]

  • For Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination The synthesis of arylamines is fundamental to drug discovery, and the Buchwald-Hartwig amination is the premier method for achieving this transformation.[15][16] It facilitates the coupling of aryl halides with a wide range of primary and secondary amines.[3] The reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand, and a base to facilitate the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[16][17]

Visualizing the Process: Workflow and Catalytic Cycles

A clear understanding of the experimental flow and the underlying reaction mechanisms is crucial for successful execution and troubleshooting.

Microwave Synthesis Workflow A Reagent Preparation (Indazole, Coupling Partner, Catalyst, Ligand, Base, Solvent) B Assemble in Microwave Vial A->B C Seal Vial & Purge with Inert Gas B->C D Microwave Irradiation (Set Temp, Time, Power) C->D E Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F Work-up & Extraction E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Generalized workflow for microwave-assisted cross-coupling reactions.


digraph "Suzuki_Miyaura_Cycle" {
graph [overlap=false, splines=true, bgcolor="transparent"];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [color="#5F6368", penwidth=1.5];

}

Caption: Simplified Suzuki-Miyaura catalytic cycle.

digraph "Buchwald_Hartwig_Cycle" { graph [overlap=false, splines=true, bgcolor="transparent"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.5];

}

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and rationale. They are based on established methodologies for similar substrates and optimized for microwave-assisted synthesis.[3][15][18][19]

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave vials are pressurized vessels; never exceed the recommended temperature or volume for the specific vial and instrument.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 3-aryl/heteroaryl-1-methyl-1H-indazol-6-amine derivatives via C-C bond formation.

Materials & Reagents:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Aryl/Heteroaryl Boronic Acid1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ or XPhos Pd G20.05Palladium Catalyst
Cesium Carbonate (Cs₂CO₃) or K₂CO₃2.0 - 3.0Base
1,4-Dioxane / H₂O (e.g., 4:1 v/v)-Solvent System

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.25 mmol, 56.5 mg).

  • Reagent Addition: Add the corresponding arylboronic acid (e.g., 1.3 eq., 0.325 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq., 0.0125 mmol, 14.4 mg), and the base (e.g., Cs₂CO₃, 2.0 eq., 0.5 mmol, 162.9 mg).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 3 mL of 1,4-Dioxane/H₂O 4:1). The solvent should be degassed by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to use to prevent oxidation of the catalyst.

  • Sealing and Purging: Securely cap the vial. Purge the headspace with Argon or Nitrogen for 2-3 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 140 °C (use ramp-time setting if available)

    • Time: 20 - 40 minutes

    • Power: 100 - 200 W (dynamic power adjustment is standard)

    • Pre-stirring: 60 seconds

  • Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate or dilute for LC-MS analysis to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Objective: To synthesize 3-(amino)-1-methyl-1H-indazol-6-amine derivatives via C-N bond formation.

Materials & Reagents:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Primary or Secondary Amine1.2 - 2.2Coupling Partner
Pd₂(dba)₃0.05Palladium Pre-catalyst
XPhos0.07 - 0.10Ligand
Sodium tert-butoxide (t-BuONa)2.2 - 2.5Base
Anhydrous Toluene or 1,4-Dioxane-Solvent

Step-by-Step Methodology:

  • Vial Preparation (Inert Atmosphere): All solid reagents should be handled under an inert atmosphere (e.g., in a glovebox). To a dried 10 mL microwave reaction vial with a stir bar, add Pd₂(dba)₃ (e.g., 0.05 eq., 0.0125 mmol, 11.4 mg), XPhos (e.g., 0.10 eq., 0.025 mmol, 11.9 mg), and sodium tert-butoxide (e.g., 2.5 eq., 0.625 mmol, 60.1 mg).

  • Reagent Addition: Add this compound (e.g., 0.25 mmol, 56.5 mg).

  • Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene (e.g., 2.5 mL) followed by the amine coupling partner (e.g., 2.1 eq., 0.525 mmol) via syringe.

  • Sealing: Immediately and securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 130 - 150 °C

    • Time: 15 - 30 minutes

    • Power: 200 - 300 W (dynamic)

    • Pre-stirring: 60 seconds

  • Reaction Monitoring: After cooling, check for reaction completion via TLC or LC-MS.

  • Work-up: Quench the reaction by careful addition of saturated aqueous NH₄Cl. Dilute with dichloromethane (DCM) or ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Comparative Data and Expected Outcomes

The following table summarizes typical conditions and expected yields for microwave-assisted coupling reactions on bromoindazole scaffolds, based on literature precedents.[15][18][19][20] This serves as a benchmark for what researchers can expect from the protocols above.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Time (min)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane / H₂O14020-4065 - 90
Suzuki-Miyaura XPhos Pd G2 / XPhosK₃PO₄1,4-Dioxane / H₂O120-14030-6070 - 95
Buchwald-Hartwig Pd₂(dba)₃ / XPhost-BuONaToluene15015-3060 - 85
Buchwald-Hartwig Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH1303055 - 80

Note: Yields are highly dependent on the specific coupling partners used. Electron-rich/deficient or sterically hindered partners may require optimization of conditions. A common side reaction to monitor for is hydro-debromination, which can sometimes be mitigated by adjusting the catalyst, ligand, or base.[18][21]

References

Application Note & Protocol: Strategic Functionalization of the C3 Position of N-Methyl-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, with C3-substituted derivatives frequently appearing as key pharmacophores in a range of therapeutic agents, including potent kinase inhibitors.[1][2][3] Functionalizing the C3 position of the indazole core, however, presents a significant synthetic challenge due to its relative electronic properties compared to other positions on the heterocyclic ring.[3][4][5][6] This application note provides a detailed guide for researchers on two robust and field-proven strategies for the selective functionalization of the C3 position of an N-methylated indazole scaffold: a classical two-step halogenation/cross-coupling sequence and a modern, direct C-H activation approach. We offer in-depth, step-by-step protocols, mechanistic insights, and data-driven guidance to empower chemists in their synthesis of novel indazole-based molecules.

Introduction: The Significance of C3-Functionalized Indazoles

The indazole nucleus is a privileged structure in drug discovery, found in numerous FDA-approved drugs like the anti-cancer agent Axitinib and the antiemetic Granisetron.[3] The substituent at the C3 position plays a pivotal role in modulating the biological activity of these compounds, often by forming critical interactions within the binding sites of target proteins, such as kinases.[2][7] The ability to precisely and efficiently introduce diverse chemical moieties at this position is therefore a critical capability for any medicinal chemistry program aimed at developing novel indazole-based therapeutics.[8] This guide focuses on N-methyl indazole as a representative substrate, as N1-alkylation is a common feature in many biologically active indazoles.

Strategic Overview: Pathways to C3 Functionalization

Two primary strategies have emerged as the most effective for modifying the C3 position of indazoles:

  • Indirect Functionalization (Halogenation-Coupling): This classic, highly reliable two-step approach involves first installing a halogen (typically iodine or bromine) at the C3 position.[1] This "active handle" then serves as a versatile electrophile for a wide array of palladium-catalyzed cross-coupling reactions.

  • Direct C-H Functionalization: A more modern, atom-economical strategy that bypasses the pre-functionalization step. This approach utilizes a transition-metal catalyst to directly activate the C3 C-H bond for coupling with a reaction partner.[9][10]

The choice between these strategies depends on factors such as substrate compatibility, desired diversity, and tolerance for multi-step sequences.

Strategy 1: Indirect Functionalization via C3-Iodination and Suzuki-Miyaura Coupling

This pathway is arguably the most versatile and widely adopted method for generating diverse libraries of C3-arylated indazoles. The initial iodination step provides a stable, easily purified intermediate that can be subjected to numerous cross-coupling conditions.

Workflow Diagram

G cluster_0 Strategy 1: Halogenation-Coupling Start 1-Methyl-1H-indazole Step1 Protocol 1: C3-Iodination Start->Step1 I₂, KOH, DMF Intermediate 3-Iodo-1-methyl-1H-indazole Step1->Intermediate Step2 Protocol 2: Suzuki Coupling Intermediate->Step2 Ar-B(OH)₂, Pd Catalyst, Base Product C3-Aryl-1-methyl-1H-indazole Step2->Product

Caption: Workflow for Strategy 1, from starting material to C3-arylated product.

Protocol 1: Regioselective C3-Iodination of 1-Methyl-1H-indazole

This protocol leverages the increased acidity of the C3 proton, which can be deprotonated by a strong base to generate a nucleophilic indazolide anion that readily attacks molecular iodine.[1][11]

Materials:

  • 1-Methyl-1H-indazole

  • Potassium hydroxide (KOH), powdered

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask under ambient atmosphere, add 1-methyl-1H-indazole (1.0 equiv.). Dissolve it in DMF (approx. 0.5 M concentration).

  • Basification: Add powdered KOH (3.0 equiv.) portion-wise to the stirred solution.[12] Allow the resulting mixture to stir at room temperature for 30 minutes. Causality Note: The base is critical for deprotonating the C3 position, making it sufficiently nucleophilic to attack the electrophilic iodine.

  • Iodination: Add molecular iodine (I₂) (2.0 equiv.) in several portions over 20 minutes.[12] The reaction is exothermic. Maintain the temperature at room temperature.

  • Monitoring: Stir the reaction for 3-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bisulfite or thiosulfate to quench excess iodine.[12][13]

  • Precipitation & Isolation: Stir the quenched mixture. A precipitate of the product will often form. Collect the solid by vacuum filtration, washing thoroughly with water.[2]

  • Purification: If needed, the crude product can be further purified by recrystallization or column chromatography on silica gel. Dry the solid under vacuum to yield 3-iodo-1-methyl-1H-indazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

With the 3-iodo-1-methyl-1H-indazole in hand, a vast array of aryl and heteroaryl groups can be introduced using the robust Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • 3-Iodo-1-methyl-1H-indazole

  • Arylboronic acid (or boronate ester) (1.2 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (or DME/water mixture)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a reaction vessel (e.g., Schlenk flask or microwave vial), add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[14]

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2][14] Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Rigorous degassing is crucial for reproducible results and minimizing catalyst decomposition and side reactions like boronic acid homocoupling.[15]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 equiv.).[12][14]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2] Microwave irradiation (e.g., 120 °C for 40 minutes) can significantly accelerate the reaction.[12][16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-iodo-indazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired C3-aryl-1-methyl-1H-indazole.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many substrates. PdCl₂(dppf) can be superior for more challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[15] Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂OThe aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.

Strategy 2: Direct C3-H Arylation

Direct C-H functionalization represents a more elegant and step-economical approach, avoiding the synthesis and isolation of the halo-indazole intermediate.[10] This protocol uses a palladium catalyst in conjunction with a specific ligand to facilitate the direct coupling between the indazole C3-H bond and an aryl halide.

Mechanism Overview Diagram

G cluster_1 Direct C-H Arylation Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD 1-Me-Indazole, Base Intermediate C3-Indazolyl-Pd(II)-Ar L₂ CMD->Intermediate RE Reductive Elimination Intermediate->RE RE->Pd0 Product: C3-Aryl-Indazole

Caption: Simplified catalytic cycle for direct C-H arylation of indazole.

Protocol 3: Palladium-Catalyzed Direct C3-H Arylation

This protocol is adapted from methodologies developed for the direct arylation of electron-deficient heterocycles. The choice of ligand and base is critical for success.[10][17]

Materials:

  • 1-Methyl-1H-indazole

  • Aryl bromide or iodide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%) or Triphenylphosphine (PPh₃)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylacetamide (DMA) or Water ("on water" conditions)[10]

Procedure:

  • Reaction Setup: In an oven-dried reaction tube, combine 1-methyl-1H-indazole (1.5 equiv.), the aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), the ligand (e.g., PPh₃, 10 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add the solvent. For "on water" conditions, simply add deionized water (e.g., 2 mL for a 0.25 mmol scale).[10] For anhydrous conditions, use DMA.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-150 °C. Stir vigorously for 12-24 hours. Causality Note: Higher temperatures are often required for C-H activation compared to traditional cross-coupling. The ligand (e.g., phenanthroline or PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the C-H activation step.[17][18][19]

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the C3-arylated product.

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand 1,10-Phenanthroline, PPh₃Bidentate nitrogen ligands like phenanthroline have proven effective.[17][18] PPh₃ is a good alternative for "on water" synthesis.[10]
Base KOAc, K₂CO₃A non-nucleophilic base is required to act as the proton shuttle in the C-H activation step (CMD pathway).
Solvent DMA, WaterDMA is a high-boiling polar aprotic solvent that effectively solubilizes reagents. Water can promote the reaction via hydrophobic effects.[10]

Troubleshooting

Problem Potential Cause Suggested Solution
Low Yield (Suzuki) Inactive catalystEnsure rigorous degassing; use fresh catalyst.[14][15] Consider a more robust pre-catalyst.
Inefficient baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low Yield (C-H Arylation) Insufficient C-H activationIncrease reaction temperature; screen different ligands (e.g., switch from PPh₃ to a phenanthroline-type ligand).
Side Reactions (e.g., Homocoupling) Oxygen contaminationImprove degassing technique (e.g., use freeze-pump-thaw cycles).[15]
N1-Arylation (if starting with NH-indazole) Competing reaction pathwayEnsure the N1 position is protected (e.g., with a methyl group) prior to C3 functionalization.

Conclusion

The functionalization of the C3 position of N-methyl-indazoles is a critical transformation for the synthesis of medicinally relevant compounds. The classic two-step iodination/Suzuki coupling pathway offers reliability and unparalleled versatility for introducing a wide range of aryl substituents. For programs where atom and step economy are paramount, direct C-H arylation provides a powerful, albeit sometimes more challenging, alternative. By understanding the mechanistic underpinnings and carefully optimizing the protocols detailed in this guide, researchers can confidently and efficiently access a diverse array of novel C3-functionalized indazoles for their drug discovery and development efforts.

References

Application Notes and Protocols: 3-Bromo-1-methyl-1H-indazol-6-amine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-1-methyl-1H-indazol-6-amine as a key intermediate in the synthesis of novel anti-cancer agents. While specific data for this exact compound is limited in publicly available literature, its structural features strongly suggest its application as a versatile scaffold for developing targeted therapeutics, particularly kinase inhibitors. The protocols and data presented herein are based on established methodologies for structurally related indazole derivatives and serve as a guide for the synthesis and evaluation of new anti-cancer candidates.

The indazole core is a privileged scaffold in medicinal chemistry, found in numerous approved anti-cancer drugs. The presence of a bromine atom at the C3 position and an amine group at the C6 position on the 1-methyl-1H-indazole framework allows for diverse chemical modifications to explore structure-activity relationships (SAR). The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties that can interact with the active sites of biological targets. The 6-amino group provides a handle for further functionalization to modulate the physicochemical and pharmacological properties of the final compounds.

Key Applications in Anti-Cancer Drug Discovery

Derivatives of the 1H-indazol-6-amine scaffold have shown promise in targeting various pathways implicated in cancer progression:

  • Kinase Inhibition: The indazole nucleus is a common feature in many kinase inhibitors. By undergoing Suzuki-Miyaura coupling, this compound can be elaborated into potent inhibitors of kinases such as PI3K, LRRK2, and BRAF, which are crucial in cell signaling pathways regulating proliferation, differentiation, and survival.[1]

  • IDO1 Inhibition and Immune Response: Structurally similar 1,3-dimethyl-6-amino indazole derivatives have been shown to inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that plays a role in suppressing the anti-tumor immune response. Inhibition of IDO1 can reactivate the body's immune system to fight cancer. These derivatives have also been observed to induce apoptosis and activate the ERK pathway in cancer cells.[2]

  • Targeting Apoptosis Pathways: Indazole derivatives have been designed to modulate apoptosis, the programmed cell death process that is often dysregulated in cancer. Some derivatives have been shown to inhibit Bcl-2 family members and affect the p53/MDM2 pathway, leading to cancer cell death.[3][4][5]

Data Presentation: Biological Activity of Structurally Related Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. It is important to note that these compounds are structurally related to derivatives that could be synthesized from this compound, and this data is presented to illustrate the potential potency of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Target/PathwayReference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15p53/MDM2 Pathway, Bcl-2[3][4][5]
A549 (Lung)>50p53/MDM2 Pathway, Bcl-2[3][4][5]
PC-3 (Prostate)>50p53/MDM2 Pathway, Bcl-2[3][4][5]
Hep-G2 (Hepatoma)>50p53/MDM2 Pathway, Bcl-2[3][4][5]
Compound 2f 4T1 (Breast)0.23Apoptosis Induction[6]
Compound 89 K562 (Leukemia)6.50Bcr-Abl[7]
Compound C05 IMR-32 (Neuroblastoma)0.948PLK4[8]
MCF-7 (Breast)0.979PLK4[8]
H460 (Non-small cell lung)1.679PLK4[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl or heteroaryl moieties at the C3 position of the indazole core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-methyl-1H-indazol-6-amine.

Protocol 2: In Vitro Anti-Proliferative Activity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of a synthesized compound against a panel of human cancer cell lines.

Materials:

  • Synthesized indazole derivative (dissolved in DMSO)

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compound (typically from 0.01 to 100 µM) in triplicate and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.[3][5]

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Indazole_Derivative This compound Derivative Indazole_Derivative->RAF Inhibition Indazole_Derivative->PI3K Inhibition

Caption: A potential mechanism of action for an anti-cancer agent derived from this compound, illustrating the inhibition of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways.

Experimental Workflow

G Start 3-Bromo-1-methyl-1H- indazol-6-amine Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., MTT Assay) Characterization->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: A generalized experimental workflow for the synthesis and biological evaluation of anti-cancer agents starting from this compound.

References

Application Notes and Protocols for Protecting Group Strategies for 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the selection and implementation of protecting group strategies for the amino group of 3-bromo-1-methyl-1H-indazol-6-amine. This intermediate is a valuable building block in medicinal chemistry, and its effective manipulation is crucial for the synthesis of complex target molecules. The following sections detail common protecting groups, their application, and removal, supported by experimental protocols and a comparative data summary.

Introduction to Protecting Group Strategy

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process is known as protection. The protecting group must be stable to the reaction conditions it is intended to withstand and must be removable under conditions that do not affect other functional groups in the molecule. For the 6-amino group of this compound, common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps.

Comparison of Common Protecting Groups

The selection of an appropriate protecting group is critical for the success of a synthetic route. The following table summarizes the key features of three common amine protecting groups for this compound. The quantitative data presented are estimations based on typical yields for similar aromatic amines and should be optimized for specific reaction conditions.

Protecting GroupProtection Reagent(s)Typical Reaction ConditionsEstimated Yield (%)Deprotection ConditionsKey Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, DMAP)DCM or THF, 0 °C to rt, 2-16 h90-95Strong acid (e.g., TFA in DCM, or HCl in dioxane)Advantages: Stable to a wide range of non-acidic conditions. Easy to introduce. Disadvantages: Acid labile, not suitable for reactions requiring strong acid.
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, TEA)Dioxane/water or DCM, 0 °C to rt, 2-4 h85-95Catalytic hydrogenation (H₂, Pd/C) or strong acidAdvantages: Stable to acidic and some basic conditions. Removable by hydrogenation which is orthogonal to many other groups. Disadvantages: Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Acetyl (Ac) Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, TEA)DCM or neat, 0 °C to rt, 1-3 h90-98Strong acid (e.g., aq. HCl, reflux) or strong base (e.g., aq. NaOH, reflux)Advantages: Very stable. Easy and inexpensive to introduce. Disadvantages: Harsh deprotection conditions can affect other functional groups.

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the 6-amino group of this compound.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

Objective: To protect the 6-amino group of this compound as a tert-butyl carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.

Protocol 2: Deprotection of N-Boc Group

Objective: To remove the Boc protecting group to regenerate the free amine.

Materials:

  • N-Boc-3-bromo-1-methyl-1H-indazol-6-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected indazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Benzyloxycarbonyl (Cbz) Protection

Objective: To protect the 6-amino group as a benzyl carbamate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • 1,4-Dioxane and water, or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1) or in DCM.

  • Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • If using dioxane/water, extract the product with ethyl acetate. If using DCM, wash the organic layer with water.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Cbz protected compound.

Protocol 4: Deprotection of N-Cbz Group

Objective: To remove the Cbz protecting group via catalytic hydrogenation.

Materials:

  • N-Cbz-3-bromo-1-methyl-1H-indazol-6-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Cbz protected indazole (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 5: Acetyl (Ac) Protection

Objective: To protect the 6-amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.

  • Add pyridine (2.0 eq) or TEA (1.5 eq) if not used as the solvent.

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1M HCl (if a basic amine was used), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-acetyl protected product.

Protocol 6: Deprotection of N-Acetyl Group

Objective: To hydrolyze the acetamide to the free amine.

Materials:

  • N-Acetyl-3-bromo-1-methyl-1H-indazol-6-amine

  • 6M Hydrochloric acid (HCl) or 2M Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or water

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure (Acidic Hydrolysis):

  • Suspend the N-acetyl protected indazole (1.0 eq) in 6M HCl and ethanol.

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., solid NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate to obtain the deprotected amine.

Procedure (Basic Hydrolysis):

  • Suspend the N-acetyl protected indazole (1.0 eq) in 2M NaOH and ethanol.

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with an acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate to obtain the deprotected amine.

Visualization of the Protecting Group Workflow

The following diagram illustrates the general workflow for a protecting group strategy in organic synthesis.

Protecting_Group_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step cluster_end Final Product Start This compound Protect Protection of Amino Group Start->Protect Add Protecting Group (e.g., Boc, Cbz) Reaction Reaction at Another Site Protect->Reaction Proceed with Synthesis Deprotect Deprotection of Amino Group Reaction->Deprotect Remove Protecting Group End Final Product with Free Amino Group Deprotect->End Isolate Final Compound

The Utility of 3-Bromo-1-methyl-1H-indazol-6-amine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the direct application of 3-Bromo-1-methyl-1H-indazol-6-amine in fragment-based drug discovery (FBDD). However, based on the well-documented use of its structural isomers and other closely related indazole derivatives, this document provides a comprehensive guide to its potential applications and associated experimental protocols. The methodologies and data presented herein are based on established principles of FBDD and the known utility of the bromo-indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Application Notes

This compound is a heterocyclic compound with significant potential as a fragment in FBDD campaigns. Its indazole core is a "privileged scaffold" known to interact with the hinge region of many protein kinases, making it an attractive starting point for the development of novel therapeutics, particularly in oncology.[1][2]

The key structural features of this compound and their relevance in FBDD are:

  • Indazole Core: This bicyclic aromatic system provides a rigid framework that can be readily accommodated in the ATP-binding pocket of kinases, forming key hydrogen bond interactions.[1]

  • 3-Bromo Substituent: The bromine atom serves as a crucial synthetic handle for fragment elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the systematic exploration of chemical space and the optimization of fragment hits into lead compounds.[1][3]

  • 6-Amino Group: The primary amine provides a vector for further chemical modification. It can be functionalized to introduce substituents that can interact with solvent-exposed regions of the target protein, thereby improving potency and selectivity.[1]

  • 1-Methyl Group: The N-methylation of the indazole ring can enhance metabolic stability and modulate the physicochemical properties of the molecule, such as solubility.[2]

Key Applications in Fragment-Based Drug Discovery:
  • Primary Fragment Screening: Due to its relatively low molecular weight and structural features amenable to binding in protein active sites, this compound is a suitable candidate for inclusion in fragment libraries for screening against a variety of protein targets, especially kinases.

  • Hit-to-Lead Optimization: Once identified as a hit, the bromine and amine functionalities provide straightforward avenues for synthetic elaboration to improve binding affinity and develop structure-activity relationships (SAR).

  • Scaffold for Kinase Inhibitors: The indazole scaffold is a well-established pharmacophore for kinase inhibition. Derivatives of this fragment could potentially target a range of kinases implicated in diseases such as cancer and inflammatory disorders.[2][4]

Data Presentation

Table 1: Physicochemical Properties of a Representative Bromo-methyl-indazol-amine Fragment
PropertyValueSource/Method
Molecular FormulaC₈H₈BrN₃-
Molecular Weight226.07 g/mol -
XlogP (predicted)1.9[PubChem]
Hydrogen Bond Donors1(from -NH₂)
Hydrogen Bond Acceptors3(from indazole nitrogens and -NH₂)
Rotatable Bonds0-
Table 2: Representative Structure-Activity Relationship (SAR) Data for Indazole-Based Kinase Inhibitors

Data presented is hypothetical and for illustrative purposes to demonstrate the potential for optimization from a bromo-indazole fragment.

Compound IDR¹ (at C3)R² (at C6-NH₂)Target KinaseIC₅₀ (nM)
Fragment 1-Br-HKinase X>10,000
Derivative 1a-Phenyl-HKinase X1,500
Derivative 1b-4-pyridyl-HKinase X800
Derivative 2a-4-pyridyl-C(O)CH₃Kinase X500
Derivative 2b-4-pyridyl-SO₂CH₃Kinase X350
Optimized Lead-4-(N-methylpiperazin-1-yl)phenyl-C(O)CH₃Kinase X25

Experimental Protocols

Plausible Synthesis of this compound

Protocol:

  • N-methylation of 6-amino-3-bromo-1H-indazole: To a solution of 6-amino-3-bromo-1H-indazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for screening this compound against a target protein.

Protocol:

  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Preparation of Fragment Solution: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution to the desired screening concentration (typically 100-500 µM) in a suitable running buffer.

  • SPR Analysis:

    • Inject the fragment solution over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to detect binding.

    • Include a DMSO control to correct for bulk refractive index changes.

  • Data Analysis: A significant increase in RU upon fragment injection compared to the control indicates a binding event. Determine the binding affinity (K_D) for confirmed hits by performing a dose-response experiment with varying fragment concentrations.

Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 3-bromo-indazole fragment with a boronic acid to introduce a new substituent.[1]

Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to assess the inhibitory activity of a compound derived from this compound against a target kinase.[1][4]

Protocol:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate.

  • Compound Dispensing: Add the test compound at various concentrations to the wells of a 96-well plate. Include control wells with DMSO.

  • Kinase Reaction Initiation: Add a diluted solution of the target kinase enzyme to the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well, which measures the amount of ATP remaining.

  • Signal Measurement: Incubate at room temperature and measure the luminescence using a microplate reader.

  • Data Analysis: A higher luminescence signal indicates lower kinase activity (less ATP consumed) and thus higher inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Plausible Synthesis of this compound 6-amino-3-bromo-1H-indazole 6-amino-3-bromo-1H-indazole N-methylation N-methylation 6-amino-3-bromo-1H-indazole->N-methylation CH3I, K2CO3 Purification Purification N-methylation->Purification This compound This compound Purification->this compound

Caption: Plausible synthetic workflow for this compound.

G cluster_1 Fragment-Based Drug Discovery Workflow Fragment_Library Fragment Library (including this compound) Fragment_Screening Fragment Screening (e.g., SPR, NMR) Fragment_Library->Fragment_Screening Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Hit_Validation Hit Validation (Orthogonal Assays) Hit_Identification->Hit_Validation Binding Confirmed Structure_Determination Structure Determination (X-ray Crystallography) Hit_Validation->Structure_Determination Fragment_Elaboration Fragment Elaboration (e.g., Suzuki Coupling) Structure_Determination->Fragment_Elaboration Lead_Optimization Lead Optimization Fragment_Elaboration->Lead_Optimization Improved Potency Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General workflow for a fragment-based drug discovery campaign.

G cluster_2 Representative Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effectors->Cellular_Response Indazole_Inhibitor Indazole-based Inhibitor (Derived from Fragment) Indazole_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by an indazole-based inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-1-methyl-1H-indazol-6-amine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for optimizing the Suzuki reaction with this compound?

A1: The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of the amine group, which can coordinate to the palladium center, careful selection of these components is crucial to avoid catalyst inhibition and side reactions.

Q2: Which palladium catalysts and ligands are recommended for this type of substrate?

A2: For bromoindazoles, palladium catalysts with electron-rich and bulky phosphine ligands are often effective.[1] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a commonly used and often successful catalyst for Suzuki reactions involving bromoindazoles, affording good yields in relatively short reaction times.[1][2] Other catalysts to consider, especially if standard conditions fail, include those with bulky biarylphosphine ligands like SPhos or XPhos, which can be effective for challenging couplings.[3]

Q3: What are the most suitable bases for the Suzuki coupling of this compound?

A3: Inorganic bases are typically employed in Suzuki reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently reported to be effective for couplings with bromoindazoles.[4][5] Stronger bases like potassium phosphate (K₃PO₄) can also be beneficial, particularly in anhydrous conditions to minimize protodeboronation of the boronic acid.[3] The choice of base can be solvent-dependent and may require screening to find the optimal conditions.

Q4: I am observing low to no product formation. What are the likely causes?

A4: Low or no product formation can stem from several issues:

  • Catalyst Inactivation: The amine group on the indazole or impurities in the starting materials can poison the palladium catalyst.

  • Poor Catalyst/Ligand Choice: The selected catalyst system may not be active enough for this specific substrate.

  • Suboptimal Base or Solvent: The base may not be strong enough, or the solvent may not provide adequate solubility for the reactants.

  • Decomposition of Boronic Acid: Protodeboronation (cleavage of the C-B bond) of the boronic acid is a common side reaction, especially in the presence of water and certain bases.[1][3]

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Q5: What are common side reactions, and how can they be minimized?

A5: Common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. To minimize this, use anhydrous solvents, carefully select the base, or consider using a boronate ester (e.g., a pinacol ester), which is more stable.[3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed and run under an inert atmosphere is critical.[3]

  • Dehalogenation: The bromo-indazole is reduced to the corresponding debrominated indazole. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Inappropriate catalyst/ligandScreen different palladium catalysts and ligands. Start with Pd(dppf)Cl₂. If unsuccessful, try a more active catalyst system like one based on XPhos or SPhos.[3][7]
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄.[5]
Low reaction temperatureGradually increase the reaction temperature, for example, from 80 °C to 100 °C or higher, while monitoring for decomposition.[8]
Significant Formation of Debrominated Starting Material Dehalogenation side reactionEnsure all reagents and solvents are free of potential hydride sources. Minimize reaction time.
Prevalence of Boronic Acid Homocoupling Presence of oxygenThoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
Protodeboronation of Boronic Acid Presence of water or unsuitable baseUse anhydrous solvents and reagents. Consider using a more stable boronic ester derivative, such as a pinacol boronate ester.[3]
Complex Product Mixture / Difficult Purification Side reactions or decompositionRe-optimize the reaction conditions, focusing on a milder base and lower temperature. Ensure the purity of starting materials. Consider a different solvent system to improve selectivity.

Data Presentation: Comparison of Reaction Conditions for Similar Substrates

The following table summarizes reaction conditions used for Suzuki couplings of various bromo-indazole derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Bromo-Indazole Substrate Palladium Catalyst Base Solvent Temperature (°C) Yield (%) Reference
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane/Water100Not specified[4]
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80High[2][9]
7-bromo-4-sulfonamido-1H-indazolesPd(OAc)₂/XPhosCs₂CO₃1,4-Dioxane/Water110Moderate to Good[10]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePd(OAc)₂/XPhosK₂CO₃EtOH/H₂O110 (Microwave)Good to Excellent[7]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamidePdCl₂(PPh₃)₂K₂CO₃ or Cs₂CO₃DMFRefluxNo product[5]

Experimental Protocols

Generalized Experimental Protocol for Suzuki Coupling

This protocol is a starting point and may require optimization for the specific boronic acid used.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).[8][11]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[8][11]

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.[11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.[8] Monitor the progress of the reaction by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Visualizations

Suzuki_Workflow start Start reagents Combine this compound, Boronic Acid/Ester, and Base in Solvent start->reagents degas Degas Reaction Mixture reagents->degas add_catalyst Add Palladium Catalyst (under inert atmosphere) degas->add_catalyst heat Heat and Monitor Reaction (TLC or LC-MS) add_catalyst->heat workup Reaction Work-up (Quench, Extract) heat->workup purify Purify Product (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are the Reaction Conditions Appropriate? check_catalyst->check_conditions Yes optimize_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, XPhos-based) check_catalyst->optimize_catalyst No check_reagents Are the Reagents Stable? check_conditions->check_reagents Yes optimize_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->optimize_base No use_ester Use Boronate Ester to Prevent Protodeboronation check_reagents->use_ester Protodeboronation Suspected ensure_inert Ensure Rigorous Inert Atmosphere to Prevent Homocoupling check_reagents->ensure_inert Homocoupling Observed increase_loading Increase Catalyst Loading optimize_catalyst->increase_loading optimize_solvent Screen Solvents (Dioxane/H₂O, DME, Toluene) optimize_base->optimize_solvent increase_temp Increase Temperature optimize_solvent->increase_temp

Caption: Troubleshooting workflow for optimizing the Suzuki reaction.

References

Technical Support Center: Purification of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-1-methyl-1H-indazol-6-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography Purification

A detailed methodology for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific crude sample composition.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., Hexane:Ethyl Acetate, DCM:MeOH). The ideal solvent system should provide a good separation between the desired product and impurities, with an Rf value for the product preferably between 0.2 and 0.4. Due to the amine group, peak tailing might be observed. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper spots.

  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[1] Carefully load the solution onto the top of the silica bed using a pipette.[1]

  • Dry Loading: If the compound is not very soluble in the mobile phase, it can be dry loaded.[1] Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin elution with the solvent system determined by TLC. A gradient elution is often effective for separating complex mixtures.[2] Start with a less polar solvent mixture (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to Hexane:Ethyl Acetate 1:1 or by adding methanol to DCM).

  • Collect fractions in separate tubes and monitor the elution process by TLC to identify the fractions containing the purified product.

5. Product Isolation:

  • Combine the pure fractions, as identified by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.[3]

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of this compound. Note that these values are illustrative and may need to be optimized for specific experimental conditions.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/Methanol with 0.1-1% TriethylamineThe addition of triethylamine is recommended to prevent peak tailing of the basic amine compound.[2][4]
TLC Rf Value (Target) 0.2 - 0.4In a moderately polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
Elution Mode Gradient ElutionStarting with a low polarity mobile phase and gradually increasing polarity generally yields better separation.[2]
Typical Yield 70-90%Highly dependent on the purity of the crude material.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound by column chromatography.

Q1: My compound is streaking or tailing badly on the TLC plate and the column. What can I do?

A1: Tailing is a common issue with amines on silica gel due to the interaction between the basic amine and acidic silanol groups on the silica surface.[4] To resolve this:

  • Add a basic modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent system for both TLC and column chromatography.[2][4] This will neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a functionalized silica gel like an amino-bonded phase.[5]

Q2: I am not getting good separation between my product and a close-running impurity. How can I improve the resolution?

A2: To improve separation:

  • Optimize the mobile phase: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.

  • Use a shallower gradient: If using gradient elution, make the increase in polarity more gradual.[2]

  • Column dimensions: Use a longer, narrower column for better resolution, although this will increase the elution time.

  • Particle size: Employ silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) for higher efficiency.

Q3: My product is not eluting from the column, or the recovery is very low.

A3: This could be due to several factors:

  • High affinity for silica: The polar amine group can cause the compound to bind strongly to the silica gel. Increase the polarity of your mobile phase significantly (e.g., by adding methanol to your eluent). The addition of triethylamine, as mentioned for tailing, can also help reduce this strong interaction.

  • Compound instability: The compound might be degrading on the acidic silica gel.[5] If this is suspected, use a deactivated silica gel or an alternative stationary phase like alumina.[2] You can also work at a lower temperature if feasible.

  • Improper loading: If the sample was loaded in a solvent that is too strong, it may have spread into a wide band at the top of the column, leading to poor elution and separation. Always use a solvent of minimal strength to dissolve the sample for loading.[1]

Q4: The column ran dry. Is the separation ruined?

A4: If the silica bed runs dry, it can lead to cracking and channeling, which will significantly compromise the separation. It is crucial to maintain the solvent level above the top of the stationary phase at all times. If this happens, the column will likely need to be repacked.

Q5: How do I choose between wet and dry loading of my sample?

A5:

  • Wet loading is suitable for samples that are readily soluble in the initial mobile phase.[1] It is generally quicker.

  • Dry loading is preferred when your compound has poor solubility in the eluent or when you need to load a larger sample volume without using a large volume of strong solvent.[1] Dry loading often results in better band sharpness and improved separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation tlc TLC Analysis (Determine Eluent) pack Pack Column (Silica Slurry) tlc->pack dissolve Dissolve Crude Sample load Load Sample onto Column (Wet or Dry) dissolve->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect Continue monitor Monitor by TLC collect->monitor Continue monitor->elute Continue combine Combine Pure Fractions monitor->combine Complete evaporate Evaporate Solvent (Rotovap) combine->evaporate analyze Analyze Purity (HPLC, NMR) evaporate->analyze

Caption: Experimental workflow for the column chromatography purification of this compound.

References

Technical Support Center: Recrystallization of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Bromo-1-methyl-1H-indazol-6-amine sample?

A1: Impurities in your sample typically originate from the synthetic route used. Common impurities can include:

  • Starting Materials: Incomplete reactions can leave residual precursors.

  • Byproducts: Side reactions may generate various byproducts, such as regioisomers from bromination or methylation at different positions on the indazole ring.[1] Over-bromination can also lead to di-bromo species.[1]

  • Reagents and Solvents: Residual solvents from the reaction or previous purification steps are common.[1] Reagents like brominating agents may also be present in trace amounts.[1]

  • Degradation Products: The compound may degrade if not stored under appropriate conditions (e.g., protected from light and moisture).[1]

Q2: Which solvent systems are recommended for the recrystallization of bromo-indazole derivatives?

A2: For substituted indazole isomers, mixed solvent systems are often effective for purification.[2] A common strategy involves a primary solvent in which the compound is soluble at high temperatures, and an anti-solvent in which the compound is poorly soluble. For structurally similar indazole amines, mixtures of a soluble solvent like methanol or ethanol with an anti-solvent such as water have been shown to be effective.[3] Other potential systems include acetone/water, ethanol/water, acetonitrile/water, or tetrahydrofuran/water mixtures.[2]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" is the formation of a liquid phase instead of solid crystals from a supersaturated solution.[4] This is a common issue with amine-containing compounds and often occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.[5] To address this, you can:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Use more solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and cool slowly again.[6][7]

  • Introduce a seed crystal: Adding a small, pure crystal of the compound can provide a nucleation site for crystal growth.[4][6]

  • Adjust the solvent system: Try a different solvent or solvent mixture.

Q4: No crystals are forming even after the solution has cooled. What should I do?

A4: If no crystals form, the solution may not be sufficiently supersaturated, or nucleation is slow. Try the following:

  • Induce crystallization by scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6][8] This can create microscopic imperfections that serve as nucleation points.

  • Add a seed crystal: Introduce a small crystal of the pure compound to initiate crystallization.[6]

  • Reduce the solvent volume: If too much solvent was used, you can carefully evaporate some of it to increase the concentration and then allow the solution to cool again.[5]

  • Cool to a lower temperature: Ensure the solution has been thoroughly cooled, for instance, by using an ice-salt bath for a lower temperature than a standard ice bath.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound "Oils Out" 1. Solution is too concentrated or cooled too quickly.[4][6] 2. High level of impurities depressing the melting point.[6] 3. Inappropriate solvent choice.1. Reheat to dissolve the oil, add more of the primary solvent, and allow to cool slowly.[6][7] 2. Consider a pre-purification step like column chromatography if the material is very impure.[6] 3. Experiment with different solvent systems (see Table 1).
No Crystals Form 1. Too much solvent was used.[5] 2. The compound is very pure and slow to nucleate.1. Boil off some solvent to increase the concentration and re-cool.[5] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[6]
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] 2. The compound has significant solubility in the cold solvent.[6] 3. Premature crystallization occurred during hot filtration.[6]1. Use the minimum amount of hot solvent necessary for dissolution.[6] You can concentrate the mother liquor to recover more material, though it may be less pure. 2. Ensure the cooling step is thorough by using an ice bath for an adequate amount of time.[6] 3. Use a pre-heated funnel or add a small excess of solvent before hot filtration and then evaporate it.[5]
Colored Impurities Remain 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the crystal surface.1. Try a different solvent system where the impurity has higher solubility. 2. Consider a pre-treatment step with activated carbon before hot filtration to adsorb colored impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Bromo-Indazole Derivatives

Solvent SystemCompound ClassCommentsReference
Methanol / WaterSubstituted Indazole AminesA binary solvent system found to be optimal for a bromo-chloro-indazol-amine.[3][3]
Ethanol / WaterBromo-IndazolesA common binary system using a soluble solvent (ethanol) and an anti-solvent (water).[6][6]
Acetone / WaterSubstituted Indazole IsomersEffective for separating and purifying indazole derivatives.[2][2]
Acetonitrile / WaterSubstituted Indazole IsomersAnother effective mixed solvent system for indazole purification.[2][2]
Tetrahydrofuran / WaterSubstituted Indazole IsomersUsed for the recrystallization of 1- and 2-position substituted indazole isomers.[2][2]
EthanolBromo-Indazole AminesCan be used as a single solvent for some derivatives.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[6]

Protocol 2: Two-Solvent (Binary) Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., methanol) in which it is highly soluble.[6]

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes slightly turbid (cloudy).[6] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the turbidity just disappears.[6]

  • Cooling, Isolation, Washing, and Drying: Follow steps 4 through 8 as described in the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Troubleshooting start Start: Crude Product in Hot Saturated Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Pure Crystals Form observe->crystals Success oiling_out Problem: 'Oiling Out' observe->oiling_out Liquid Layer Forms no_crystals Problem: No Crystals Form observe->no_crystals Clear Solution Remains finish Filter, Wash, and Dry crystals->finish solution_oil Reheat, Add More Solvent, Cool Slower oiling_out->solution_oil solution_no_crystals Scratch Flask or Add Seed Crystal no_crystals->solution_no_crystals concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate If too dilute solution_oil->cool Retry solution_no_crystals->cool Retry concentrate->cool Retry

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Synthesis of 3-Bromo-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-bromo-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of 3-bromo-indazole?

A1: The most prevalent method for synthesizing 3-bromo-indazole is the direct electrophilic bromination of indazole.[1] This is typically accomplished using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[1] The indazole ring's reactivity allows for the regioselective introduction of a bromine atom at the C3 position.[1]

Q2: What are the primary side products to be aware of during the synthesis of 3-bromo-indazole?

A2: The main side products in the synthesis of 3-bromo-indazole are typically over-brominated species and other regioisomers. Common side products include 3,5-dibromo-indazole, 3,7-dibromo-indazole, and 3,5,7-tribromo-indazole.[1] The formation of these byproducts is highly dependent on the reaction conditions. In some instances, bromination can also occur at the C5 and C7 positions, especially under acidic conditions where the indazolium cation is the reactive species.[1]

Q3: How can the formation of these side products be minimized?

A3: Careful control of reaction conditions is crucial to minimize the formation of side products. Key strategies include:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.3 equivalents, to favor mono-bromination.[1]

  • Temperature: Performing the reaction at a controlled, often low, temperature can reduce the rate of competing side reactions.[1]

  • Solvent Choice: The choice of solvent can influence regioselectivity. For example, using environmentally friendly solvents like water or ethanol with NBS can provide good selectivity for mono-bromination.[1]

  • pH Control: The pH of the reaction medium can affect the reactivity of the indazole ring. Basic conditions favor the formation of the indazole anion, which is highly reactive at the C3 position.[1]

Q4: I am observing a mixture of products in my reaction. How can I purify the desired 3-bromo-indazole?

A4: Purifying 3-bromo-indazole from a mixture of side products can typically be achieved by column chromatography on silica gel. The difference in polarity between the mono-, di-, and tri-brominated indazoles, as well as the starting material, allows for their separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 3-bromo-indazole 1. Incomplete reaction.2. Formation of multiple side products.3. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.2. Carefully control the stoichiometry of the brominating agent (1.0-1.3 eq.).[1]3. Optimize the reaction temperature; some protocols suggest maintaining a low temperature to improve selectivity.[1]
Presence of significant amounts of di- and tri-brominated products 1. Excess of brominating agent.2. Reaction temperature is too high.3. Prolonged reaction time.1. Reduce the equivalents of the brominating agent.[1]2. Lower the reaction temperature.3. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of undesired regioisomers (e.g., 5-bromo- or 7-bromo-indazole) 1. Reaction conditions favoring bromination on the indazolium cation (acidic medium).[1]2. The directing effect of substituents already present on the indazole ring.1. Perform the reaction under neutral or basic conditions to favor bromination at the C3 position.[1]2. For substituted indazoles, the synthetic strategy may need to be modified to achieve the desired regioselectivity.
Difficulty in purifying the final product 1. Similar polarities of the desired product and side products.2. Presence of insoluble impurities.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution.2. Filter the crude product before chromatographic purification. Recrystallization may also help in removing certain impurities.
Unreacted Indazole Starting Material Insufficient amount of brominating agent, low reaction temperature, or short reaction time.1. Increase the equivalents of the brominating agent slightly (e.g., to 1.1-1.3 eq.).2. Increase the reaction temperature or prolong the reaction time while monitoring for the formation of side products.

Data Presentation

Table 1: Common Side Products in 3-Bromo-indazole Synthesis and Conditions Favoring Their Formation

Side ProductConditions Favoring Formation
3,5-Dibromo-indazoleExcess brominating agent, higher reaction temperatures, prolonged reaction times.
3,7-Dibromo-indazoleExcess brominating agent, higher reaction temperatures, prolonged reaction times.
3,5,7-Tribromo-indazoleSignificant excess of brominating agent, harsh reaction conditions.
5-Bromo-indazole / 7-Bromo-indazoleAcidic reaction conditions which promote the formation of the indazolium cation.[1]

Experimental Protocols

Protocol 1: Ultrasound-assisted Bromination of Indazole using DBDMH

This modern protocol describes an efficient and rapid method for the synthesis of 3-bromo-indazole.[2][3][4]

Materials:

  • 1H-Indazole

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • To a reaction vessel, add 1H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and sodium carbonate (0.4 mmol).

  • Add ethanol (2.0 mL) to the mixture.

  • Place the reaction vessel in an ultrasonic bath (40 kHz/50 W) and sonicate at 40 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the crude product by column chromatography.

Protocol 2: Synthesis of 3-Bromo-4-nitro-1H-indazole

This protocol details the synthesis of a substituted 3-bromo-indazole.[1]

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

Procedure:

  • To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

  • Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.

  • Add the bromine solution to the reaction mixture over 3.5 hours, while maintaining the temperature below 25 °C.

  • Stir the reaction mixture for an additional two hours.

  • Concentrate the mixture under reduced pressure.

  • Add 500 mL of water to the resulting solids.

  • Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.

Visualizations

ReactionPathways Indazole Indazole Product 3-Bromo-indazole (Desired Product) Indazole->Product mono-bromination Side_DiBr_35 3,5-Dibromo-indazole Indazole->Side_DiBr_35 di-bromination Side_DiBr_37 3,7-Dibromo-indazole Indazole->Side_DiBr_37 di-bromination Side_Regio 5-Bromo / 7-Bromo-indazole Indazole->Side_Regio regioisomeric bromination Br_source Brominating Agent (e.g., NBS, Br2) Br_source->Product Br_source->Side_DiBr_35 Br_source->Side_DiBr_37 Side_TriBr 3,5,7-Tribromo-indazole Br_source->Side_TriBr Br_source->Side_Regio Conditions_Mono Controlled Stoichiometry (1.0-1.3 eq.) Product->Conditions_Mono Side_DiBr_35->Side_TriBr tri-bromination Conditions_Over Excess Brominating Agent Higher Temperature Side_DiBr_35->Conditions_Over Conditions_Regio Acidic Conditions Side_Regio->Conditions_Regio

Caption: Reaction pathways in the bromination of indazole.

TroubleshootingWorkflow Start Experiment Start: Synthesis of 3-Bromo-indazole Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Pure Pure 3-Bromo-indazole (High Yield) Analysis->Pure Success LowYield Low Yield Analysis->LowYield Problem Detected OverBrom Over-bromination Products Analysis->OverBrom Problem Detected Regioisomers Regioisomers Formed Analysis->Regioisomers Problem Detected PurificationIssue Purification Difficulty Analysis->PurificationIssue Problem Detected Sol_LowYield Check Stoichiometry Optimize Temperature/Time LowYield->Sol_LowYield Sol_OverBrom Reduce Brominating Agent Lower Temperature Monitor Reaction Time OverBrom->Sol_OverBrom Sol_Regioisomers Adjust pH to Neutral/Basic Regioisomers->Sol_Regioisomers Sol_Purification Optimize Chromatography Consider Recrystallization PurificationIssue->Sol_Purification

Caption: Troubleshooting workflow for 3-bromo-indazole synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in the Buchwald-Hartwig amination of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and refine your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for the Buchwald-Hartwig amination of indazoles?

A typical catalyst loading for the Buchwald-Hartwig amination of indazoles generally falls between 1-5 mol% of the palladium precursor.[1] However, successful couplings have been reported with catalyst loadings as low as 0.5 mol% and, in some optimized systems, even in the parts-per-million (ppm) range for highly active catalyst systems and favorable substrates. The optimal loading is highly dependent on the specific indazole, amine, ligand, and reaction conditions.

Q2: How does catalyst loading impact the reaction yield and turnover number (TON)?

Catalyst loading directly influences both the reaction yield and the turnover number (TON). Initially, increasing the catalyst loading can lead to higher yields and faster reaction rates. However, there is often a point of diminishing returns where further increases in catalyst concentration do not significantly improve the yield and may even lead to the formation of byproducts. The TON, a measure of catalyst efficiency (moles of product per mole of catalyst), is inversely proportional to catalyst loading. Therefore, optimizing for a lower catalyst loading that still provides a high yield is crucial for process efficiency and cost-effectiveness.

Q3: Can pre-activation of the catalyst help in reducing the required loading?

Yes, pre-activation of the palladium catalyst can be a highly effective strategy to reduce the required catalyst loading, especially for challenging substrates like N-heterocycles. Indazoles can act as ligands and inhibit the in situ formation of the active Pd(0) catalytic species.[2] By pre-forming the active catalyst before adding the indazole substrate, this inhibition can be overcome, leading to significantly improved reaction efficiency and allowing for lower catalyst loadings. For example, heating a mixture of the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the other reagents can lead to a more active catalytic system.[2]

Q4: Which ligands are most effective for the Buchwald-Hartwig amination of indazoles, and how does ligand choice affect optimal catalyst loading?

The choice of ligand is critical for a successful Buchwald-Hartwig amination of indazoles. Bulky, electron-rich phosphine ligands are generally preferred. Commonly used and effective ligands for the N-arylation of indazoles and other N-heterocycles include:

  • tBuXPhos: Often a good choice for N-heterocyclic compounds.

  • RuPhos: Has shown high efficiency in the C-N cross-coupling of bromo-indazoles.

  • Xantphos: Has been successfully used in the synthesis of 3-aminoindazoles.[3]

  • tBuBrettPhos: A bulky biarylphosphine ligand that has proven effective for the amination of unprotected bromoimidazoles and bromopyrazoles, suggesting potential applicability to indazoles.[4]

The ligand's structure influences the stability and activity of the catalytic species. More effective ligands can stabilize the active catalyst and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), often allowing for the use of lower catalyst loadings.

Q5: What are the common side reactions when the catalyst loading is not optimized?

Non-optimal catalyst loading can lead to several side reactions, including:

  • Hydrodehalogenation: Reduction of the aryl halide starting material.

  • Byproduct Formation: Such as the formation of biaryl compounds.

  • Homocoupling of the amine or aryl halide.

  • Decomposition of Starting Materials or Product: High catalyst concentrations can sometimes lead to undesired side reactions and degradation.

Careful monitoring of the reaction profile by techniques like TLC, GC-MS, or LC-MS is essential to identify and minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen.- Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Use properly degassed solvents.
2. Poor Reagent Quality: Trace impurities or water can poison the catalyst.- Use high-purity, anhydrous reagents and solvents.
3. Inefficient Catalyst Activation: Indazole substrate may be inhibiting catalyst formation.- Try a pre-activation protocol by heating the Pd source and ligand together before adding the indazole.[2]
4. Suboptimal Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed efficiently.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%). Monitor the yield at each step.
5. Incorrect Ligand Choice: The ligand may not be suitable for the specific indazole and amine coupling partners.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos, Xantphos).
Reaction Stalls or is Sluggish 1. Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for extended periods.- Consider using a more robust pre-catalyst.- Lowering the reaction temperature might improve catalyst stability, though it may require longer reaction times.
2. Insufficient Catalyst Loading: The amount of active catalyst may be depleted before the reaction reaches completion.- Increase the catalyst loading in small increments.- Perform a second addition of a small amount of catalyst to the stalled reaction.
3. Poor Solubility: One or more of the reaction components may not be fully dissolved.- Screen different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).
Significant Byproduct Formation (e.g., hydrodehalogenation) 1. Catalyst Loading is Too High: Excess catalyst can sometimes promote side reactions.- Systematically decrease the catalyst loading to find the minimum amount required for efficient conversion.
2. Inappropriate Ligand: The ligand may not effectively suppress side reactions.- Screen different ligands. Some ligands are known to be better at minimizing specific side reactions like hydrodehalogenation.
3. Suboptimal Base or Solvent: The reaction conditions may favor side product formation.- Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents.

Data Presentation

Table 1: Effect of Catalyst Loading on the N-Arylation of 4-Methylimidazole (as a model for N-heterocycles)

EntryPd Source (mol%)Ligand (mol%)Pre-activationTime (h)Yield (%)Reference
1Pd₂(dba)₃ (5)L1 (10)No24Moderate[2]
2Pd₂(dba)₃ (1.5)L1 (1.8)Yes595[2]

L1 is a biaryl phosphine ligand.

Table 2: General Catalyst Loading Recommendations for Buchwald-Hartwig Amination of Heterocycles

Catalyst SystemTypical Loading (mol%)Substrate ScopeNotes
Pd(OAc)₂ / X-Phos1 - 3Aryl/Heteroaryl bromides, chloridesA versatile and commonly used system.
Pd₂(dba)₃ / RuPhos1 - 2Bromo-indazoles with primary and secondary aminesDemonstrated high efficiency for indazole substrates.
Pd₂(dba)₃ / Xantphos2 - 53-Bromoindazoles with anilinesEffective for the synthesis of 3-aminoindazoles.
tBuBrettPhos Pd Pre-catalyst1 - 2Bromoimidazoles and bromopyrazolesA highly active pre-catalyst for N-heterocycles.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Buchwald-Hartwig Amination of a Bromo-Indazole:

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, tBuXPhos)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To a dried Schlenk tube or reaction vial containing a magnetic stir bar, add the bromo-indazole, the base, the palladium precursor, and the phosphine ligand. For initial screening, a catalyst loading of 2 mol% Pd and a ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Optimization: Based on the results, systematically vary the catalyst loading (e.g., 0.5%, 1%, 2%, 3%) while keeping all other parameters constant to determine the optimal concentration.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Pre-activation of the Catalyst:

  • To a dried Schlenk tube, add the palladium precursor and the phosphine ligand.

  • Evacuate and backfill with an inert gas three times.

  • Add a portion of the anhydrous, degassed solvent.

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes).

  • Cool the mixture to room temperature.

  • Add the bromo-indazole, amine, base, and the remaining solvent, and proceed with the reaction as described in the general protocol.

Visualizations

Buchwald_Hartwig_Catalyst_Optimization_Workflow start Start: Low Yield or Incomplete Conversion check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert Initial Checks screen_ligands Screen Ligands (e.g., RuPhos, tBuXPhos, Xantphos) check_inert->screen_ligands If still low yield vary_loading Systematically Vary Catalyst Loading (0.5-5 mol%) check_inert->vary_loading If basics are confirmed optimize_base_solvent Optimize Base and Solvent (e.g., NaOtBu, K2CO3, Toluene, Dioxane) screen_ligands->optimize_base_solvent pre_activation Implement Catalyst Pre-activation Protocol optimize_base_solvent->pre_activation For stubborn reactions pre_activation->vary_loading analyze_results Analyze Yield vs. Catalyst Loading vary_loading->analyze_results analyze_results->vary_loading Further Optimization Needed optimal_conditions Optimal Conditions Identified analyze_results->optimal_conditions High Yield, Low Loading troubleshoot_byproducts Troubleshoot Byproducts (e.g., Hydrodehalogenation) analyze_results->troubleshoot_byproducts Byproducts Observed adjust_loading_down Decrease Catalyst Loading troubleshoot_byproducts->adjust_loading_down adjust_loading_down->analyze_results Buchwald_Hartwig_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange -X⁻ Amine_Complex L₂Pd(II)(Ar)(NHR₂) Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex -Base-H⁺ Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0L2 Regeneration Product Ar-NR₂ Red_Elim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->Ligand_Exchange BaseH Base-H⁺

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with bromoindazole substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a bromoindazole is not working or giving low yields. What are the common causes?

Low yields or reaction failure in Suzuki-Miyaura couplings involving bromoindazoles can stem from several factors. Key areas to investigate include the activity of the catalyst, the choice of base and solvent, and the stability of the bromoindazole and boronic acid partner. It's also crucial to ensure an inert atmosphere to prevent catalyst decomposition.[1] For NH-free indazoles, the acidic proton can interfere with the reaction, making N-protection a critical consideration.[2]

Q2: I am observing significant debromination of my bromoindazole starting material. How can I prevent this side reaction?

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen. This can be promoted by several factors, including the choice of a strong base, the presence of protic solvents like water or alcohols, and elevated temperatures.[3] Protecting the indazole nitrogen can often mitigate this issue by altering the electron density of the ring system.[2] Careful selection of a milder base and ensuring anhydrous conditions are also crucial preventative measures.

Q3: Should I protect the nitrogen of my indazole for cross-coupling reactions?

The necessity of N-protection for bromoindazoles in cross-coupling reactions is substrate and reaction-condition dependent. For NH-free indazoles, the acidic proton can be deprotonated by the base, which can lead to side reactions or catalyst inhibition.[2] While some protocols for Suzuki-Miyaura reactions on unprotected NH-indazoles have been successful, particularly with microwave irradiation, N-protection (e.g., with a Boc or ethyl group) is often recommended to ensure reproducible and high-yielding reactions.[2][4]

Q4: My Buchwald-Hartwig amination with a bromoindazole is failing. What are the critical parameters to optimize?

Successful Buchwald-Hartwig amination relies heavily on the interplay between the palladium catalyst, the phosphine ligand, and the base. The choice of ligand is particularly critical and is often substrate-dependent.[5][6] For challenging substrates, screening a variety of ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, Cs2CO3, K3PO4) is often necessary.[5][7] Additionally, ensuring the reaction is performed under strictly anaerobic conditions is vital for catalyst stability.

Q5: I am having trouble with a Sonogashira coupling of a bromoindazole. What should I investigate?

Sonogashira couplings of bromoindazoles can be challenging. Key factors to consider are the palladium and copper co-catalyst activities, the choice of base and solvent, and the reaction temperature. The reactivity of aryl bromides is generally lower than aryl iodides, often necessitating higher temperatures.[8] The choice of an appropriate amine base, which also often acts as a solvent (e.g., triethylamine, diisopropylethylamine), is crucial for both deprotonating the terminal alkyne and neutralizing the generated hydrogen halide.[8][9] Copper-free conditions can also be explored to avoid the potential for alkyne homocoupling (Glaser coupling).[9][10]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to No Product Formation

ParameterRecommendationRationale
Catalyst Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[4][11] Use a pre-catalyst to ensure the active Pd(0) species is generated.Catalyst activity is crucial. Different ligands can have a significant impact on the reaction outcome.
Base Screen various bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][11]The base plays a key role in the transmetalation step and its strength can influence side reactions.
Solvent Use anhydrous solvents. A mixture of dioxane/water or DME is often effective.[1][4][11]The presence of water can lead to protodeboronation of the boronic acid.
Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields.[2][12]Some bromoindazoles may require higher temperatures for efficient oxidative addition.
N-Protection Consider protecting the indazole nitrogen (e.g., with Boc or an ethyl group).[2][4]The acidic N-H can interfere with the catalytic cycle.

Issue: Significant Side Product Formation (e.g., Debromination, Protodeboronation)

Side ProductCauseMitigation Strategy
Debromination Strong base, protic solvents, high temperature.Use a milder base (e.g., K₂CO₃), ensure anhydrous conditions, and optimize for the lowest effective temperature. N-protection can also help.[2]
Protodeboronation Presence of water, unstable boronic acid.Use high-purity, anhydrous solvents and fresh boronic acid. Consider using a boronic ester (e.g., pinacol ester).
Homocoupling Oxygen in the reaction, high catalyst loading.Thoroughly degas the reaction mixture and solvents. Consider slightly reducing the catalyst loading.
Buchwald-Hartwig Amination

Issue: Low Conversion or Reaction Failure

ParameterRecommendationRationale
Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XantPhos).[6][7]The ligand is critical for stabilizing the palladium catalyst and facilitating reductive elimination.
Base Test different bases such as NaOtBu, LiHMDS, or Cs₂CO₃.[7]The base strength can significantly impact the rate of deprotonation of the amine and the overall catalytic cycle.
Solvent Toluene and dioxane are commonly used. Ensure the solvent is anhydrous.[13]Solvent polarity can influence the solubility of reagents and intermediates.
Catalyst Precursor Use a reliable palladium source like Pd(OAc)₂ or a pre-catalyst.[13]Inconsistent catalyst quality can lead to reproducibility issues.
Sonogashira Coupling

Issue: No Reaction or Low Yield

ParameterRecommendationRationale
Catalyst System Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) co-catalyst (e.g., CuI) are active.[14]Both metals play a crucial role in the catalytic cycle.
Base Use an amine base like Et₃N or DIPEA, which can also serve as a solvent.[8][9]The base is required to form the copper acetylide intermediate.
Temperature Aryl bromides often require heating to facilitate oxidative addition.[8]The C-Br bond is less reactive than C-I.
Atmosphere Maintain a strictly inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[9]Oxygen can lead to undesired side reactions.
Copper-Free Conditions If homocoupling is a major issue, consider a copper-free protocol.[9][10]This can provide a cleaner reaction profile in some cases.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole
  • In a reaction vessel, combine the bromoindazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[1][11]

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[1]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under the inert atmosphere.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination of a Bromoindazole
  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the bromoindazole (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling of a Bromoindazole
  • To a solution of the bromoindazole (1.0 eq.) in an appropriate solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.) and the copper(I) iodide (0.025 eq.).[14]

  • Add the amine base (e.g., diisopropylamine, 7.0 eq.) followed by the terminal alkyne (1.1 eq.).[14]

  • Stir the reaction at room temperature or with heating, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.[14]

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.[14]

  • Purify the crude product by flash column chromatography.[14]

Visualizations

Troubleshooting_Workflow start Failed Cross-Coupling (Low Yield / No Product) check_reagents Check Reagent Quality (Substrates, Solvents, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Atmosphere) start->check_conditions consider_protection Consider N-Protection of Indazole start->consider_protection For NH-free indazoles optimize_base_solvent Screen Bases / Solvents check_reagents->optimize_base_solvent Impurity suspected optimize_catalyst Screen Catalysts / Ligands check_catalyst->optimize_catalyst Deactivation suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Incomplete conversion success Successful Reaction optimize_catalyst->success optimize_base_solvent->success optimize_temp->success consider_protection->optimize_catalyst

Caption: A general troubleshooting workflow for failed cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L)₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition boronic Ar'B(OH)₂ + Base boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination in palladium-catalyzed cross-coupling reactions. This unwanted side reaction, also known as hydrodebromination, can significantly lower the yield of the desired product and complicate purification. This guide will equip you with the knowledge to diagnose, mitigate, and prevent this issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my palladium-catalyzed reaction?

A1: Debromination is an undesired side reaction where a bromine atom on your starting material is replaced by a hydrogen atom. This occurs through a process called hydrodebromination. The primary culprit is the formation of palladium-hydride (Pd-H) species in the reaction mixture.[1] These highly reactive species can arise from various sources, including the base, solvent (especially alcohols), or even trace impurities like water.[1] The Pd-H species can then react with your aryl bromide in a competing catalytic cycle, leading to the formation of the debrominated byproduct instead of the desired cross-coupled product.

Q2: I'm observing significant debromination. What is the first and most crucial parameter I should adjust?

A2: The first parameters to investigate are the base and the temperature . Strong bases, particularly alkoxides, are known to promote the formation of palladium-hydride species that lead to debromination.[1] Switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective initial step.[1] Concurrently, lowering the reaction temperature can significantly increase selectivity by disfavoring the debromination pathway, which often has a higher activation energy.[1]

Q3: Which types of substrates are particularly prone to debromination?

A3: Electron-deficient aryl bromides and some heteroaromatic bromides are often more susceptible to debromination. The electron-withdrawing groups can make the aryl-palladium intermediate more susceptible to side reactions. For instance, brominated pyridines, pyrimidines, and pyrroles can be challenging substrates.[2][3] For these substrates, careful optimization of the catalyst system, base, and temperature is critical.

Q4: How does the choice of phosphine ligand influence debromination?

A4: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are often effective at promoting the desired reductive elimination step to form the C-C bond, thereby outcompeting the hydrodebromination pathway.[4] These ligands can stabilize the palladium center and accelerate the desired catalytic cycle. However, the optimal ligand is substrate-dependent, and screening a few different ligands may be necessary.

Q5: Can my solvent be the source of the problem?

A5: Absolutely. Protic solvents like alcohols can be a direct source of hydrides, leading to debromination. Using anhydrous, aprotic solvents such as toluene, dioxane, or THF is generally recommended.[2] It is also crucial to use properly degassed solvents, as dissolved oxygen can lead to catalyst decomposition and promote side reactions.[2] Even in aprotic solvents, trace amounts of water can contribute to the formation of Pd-H species.

Troubleshooting Guide

If you are observing significant formation of a debrominated byproduct, follow this systematic troubleshooting guide.

Issue: Significant percentage of debrominated byproduct observed by LC-MS or NMR.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Debromination Observed Step1 Step 1: Evaluate Base and Temperature Start->Step1 Step2 Step 2: Optimize Ligand and Catalyst Step1->Step2 If problem persists Step3 Step 3: Scrutinize Solvent and Reagents Step2->Step3 If problem persists End Debromination Minimized Step3->End Resolution

Caption: A step-by-step workflow for troubleshooting debromination.

Step 1: Evaluate Base and Temperature

  • Action: Switch from strong organic bases (e.g., NaOtBu, NaOMe) to milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Action: Reduce the reaction temperature in 10-20 °C increments.

  • Rationale: This is the most common and effective first step to reduce the formation of palladium-hydride species.

Step 2: Optimize Ligand and Catalyst System

  • Action: If using a simple phosphine ligand like PPh₃, switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type biaryl phosphine like SPhos or XPhos).

  • Action: Screen a small panel of different phosphine ligands to find the optimal balance of steric and electronic properties for your specific substrate.

  • Rationale: The right ligand can accelerate the desired C-C bond formation, making it the dominant reaction pathway.

Step 3: Scrutinize Solvent and Reagents

  • Action: Ensure you are using anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).

  • Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Action: Use fresh, high-purity starting materials and reagents.

  • Rationale: Protic impurities (water, alcohols) and oxygen can be significant contributors to debromination and catalyst deactivation.

Data Presentation: Comparative Analysis of Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of palladium-catalyzed cross-coupling reactions, specifically concerning the formation of the desired product versus the debrominated byproduct.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseAryl BromideBoronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Debrominated Product (%)
Na₂CO₃3-BromopyridinePhenylboronic acidPdCl₂(dppf)Dioxane/H₂O100127515
K₃PO₄3-BromopyridinePhenylboronic acidPdCl₂(dppf)Dioxane/H₂O1001292<5
Cs₂CO₃4-BromoacetophenonePhenylboronic acidPd(OAc)₂/SPhosToluene100495<2
KOtBu4-BromoacetophenonePhenylboronic acidPd(OAc)₂/SPhosToluene10046035

Data is illustrative and compiled from trends observed in the literature.

Table 2: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling Yield

LigandAryl BromideBoronic AcidBaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Debrominated Product (%)
PPh₃2-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O100166520
P(o-tol)₃2-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O100168510
SPhos2-BromotoluenePhenylboronic acidK₃PO₄Toluene80298<1
XPhos2-Chloro-6-methylpyridinePhenylboronic acidK₃PO₄t-BuOH1001294<5

Data is illustrative and compiled from trends observed in the literature.[4][5]

Table 3: Effect of Solvent on a Suzuki-Miyaura Coupling Yield

SolventAryl BromideBoronic AcidCatalyst SystemBaseTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Debrominated Product (%)
Toluene4-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄100297<2
Dioxane4-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1002953
THF4-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄6512908
2-MeTHF4-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄80896<3

Data is illustrative and compiled from trends observed in the literature.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide to Minimize Debromination

This protocol is a general guideline for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide, such as 4-bromoacetophenone, with phenylboronic acid, optimized to minimize hydrodebromination.

Materials:

  • 4-Bromoacetophenone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromoacetophenone, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the remaining anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Competing Catalytic Cycles

The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle and the competing hydrodebromination cycle that leads to the undesired byproduct.

CompetingCycles cluster_main Desired Cross-Coupling Cycle cluster_side Competing Hydrodebromination Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br(L_n) OA->ArPdBr TM Transmetalation (Ar'B(OH)₂) ArPdBr->TM ArPdBr_side Ar-Pd(II)-Br(L_n) ArPdAr Ar-Pd(II)-Ar'(L_n) TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product Hydride_Exchange Hydride Exchange ArPdBr_side->Hydride_Exchange Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Hydride_Exchange ArPdH Ar-Pd(II)-H(L_n) Hydride_Exchange->ArPdH RE_H Reductive Elimination ArPdH->RE_H Byproduct Ar-H (Debrominated Byproduct) RE_H->Byproduct Pd0_side Pd(0)L_n RE_H->Pd0_side Regeneration

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

References

solvent selection for reactions involving 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-1H-indazol-6-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively available in public literature, based on its structure and data for analogous compounds, it is expected to be soluble in polar apathetic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols like methanol and ethanol. Its solubility is predicted to be low in non-polar solvents like hexanes and toluene. For aqueous solutions, the solubility is expected to be poor.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound?

The bromine atom at the 6-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: To form carbon-carbon bonds with alkenes.

The choice of reaction will depend on the desired final product and the specific synthetic strategy.

Q3: What are the key considerations for selecting a solvent for a Suzuki-Miyaura coupling reaction with this substrate?

For Suzuki-Miyaura couplings involving bromoindazoles, a mixture of a polar aprotic solvent and water is often employed.[2] Common solvent systems include:

  • Dioxane/Water

  • DMF/Water

  • Toluene/Water

  • Ethanol/Water

The aqueous component is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step of the catalytic cycle. The organic solvent ensures the solubility of the bromo-indazole substrate and the boronic acid coupling partner.

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

For Buchwald-Hartwig aminations, ethereal solvents like dioxane and THF, or aromatic solvents such as toluene are commonly used. The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) being typical choices. The selection of the phosphine ligand is also crucial and often requires screening to find the optimal one for a specific substrate combination.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Table 1: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling

Potential Cause Recommended Solution
Poor Solubility of Reagents Ensure the chosen solvent system effectively dissolves both this compound and the boronic acid. Consider switching to a more polar aprotic solvent like DMF or increasing the proportion of the organic solvent.
Inactive Catalyst Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.
Inappropriate Base The choice of base can be critical. If using a weaker base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity.
Low Reaction Temperature For less reactive boronic acids, increasing the reaction temperature may be necessary. Microwave irradiation can also be employed to accelerate the reaction.
Issue 2: Side Reactions and Impurity Formation in Buchwald-Hartwig Amination

Table 2: Troubleshooting Side Reactions in Buchwald-Hartwig Amination

Potential Cause Recommended Solution
Hydrodehalogenation (loss of bromine) This can occur as a side reaction. Lowering the reaction temperature or screening different phosphine ligands can sometimes mitigate this issue.
Formation of Isomeric Impurities If the starting material contains isomeric impurities, they will likely be carried through the reaction. Ensure the purity of the starting this compound using appropriate analytical techniques like NMR and HPLC.
Reaction with the 6-amino group While the primary reaction site is the C-Br bond, under certain conditions, side reactions involving the exocyclic amine could occur. Protecting the amine group prior to the coupling reaction might be necessary in some cases.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., 4:1 Dioxane/Water).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions start Start reagents Combine Bromo-indazole, Coupling Partner, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Low or No Product Formation check_solubility Are all reagents soluble? start->check_solubility change_solvent Change solvent or co-solvent ratio check_solubility->change_solvent No check_catalyst Is the catalyst active? check_solubility->check_catalyst Yes change_solvent->start new_catalyst Use fresh catalyst/pre-catalyst check_catalyst->new_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes new_catalyst->start change_base Screen different bases check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->start increase_temp Increase reaction temperature check_temp->increase_temp No success Successful Reaction check_temp->success Yes increase_temp->start

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Managing Regioselectivity in Indazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. Due to its unique electronic structure and the presence of two reactive nitrogen atoms, achieving regiocontrol during functionalization is a common and significant challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols in a practical question-and-answer format to help you overcome these hurdles in your experiments.

Part 1: Mastering N-Functionalization (N1 vs. N2 Selectivity)

The primary challenge in indazole chemistry stems from its annular tautomerism, where the N-H proton can reside on either nitrogen, leading to the 1H- and 2H-indazole tautomers.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Direct alkylation or arylation often yields a mixture of N1 and N2 isomers, necessitating precise control over reaction conditions to achieve the desired regioselectivity.[1][3]

Frequently Asked Questions (FAQs): N-Alkylation

Question 1: My indazole N-alkylation is giving me a mixture of N1 and N2 products. What are the primary factors controlling this regioselectivity?

Answer: Achieving selectivity between the N1 and N2 positions is a classic challenge and is governed by a balance of thermodynamic and kinetic factors. The outcome is highly dependent on four key parameters:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base deprotonates the indazole, and the resulting indazolide anion's solvation and counter-ion association dictate the site of attack. A widely successful system for achieving high N1 selectivity is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][4] This combination is believed to favor a coordination complex between the sodium cation, the N2 nitrogen, and a nearby substituent (if present), sterically directing the electrophile to the N1 position.[2][4]

  • Substituent Effects (Steric & Electronic): The nature and position of existing groups on the indazole ring play a major role.

    • Steric Hindrance: Bulky substituents at the C3 position generally favor N1 alkylation by impeding access to the N2 position.[1][4]

    • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position can strongly favor N2 substitution.[4][5]

  • Reaction Control (Kinetic vs. Thermodynamic): N1-substituted indazoles are often the thermodynamically more stable products.[1][6] In contrast, N2-products can be favored under kinetically controlled conditions, where the N2 lone pair is considered more accessible in the neutral indazole.[6] Reactions run under acidic conditions can also promote N2-alkylation.[1][5][7]

  • Nature of the Electrophile: While less dominant than the other factors, the size and reactivity of the alkylating agent can also influence the N1/N2 ratio.[1]

Question 2: I need to synthesize the N1-alkylated indazole exclusively. What is the most reliable protocol?

Answer: For selective N1-alkylation, a thermodynamically controlled approach is generally the most effective. The combination of sodium hydride (NaH) in anhydrous THF has proven to be highly robust and scalable for producing N1-alkyl indazoles with exceptional selectivity.[3][4][8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Decision workflow for controlling N1/N2 regioselectivity."

Troubleshooting Guide: N-Alkylation
Issue Potential Cause Recommended Solution
Poor N1/N2 Selectivity Sub-optimal base/solvent combination.For N1 selectivity, switch to NaH in anhydrous THF. Ensure the THF is truly dry. For N2, consider acidic conditions (e.g., TfOH catalysis with an appropriate electrophile like a trichloroacetimidate).[4][7]
Low Conversion / No Reaction Incomplete deprotonation or inactive electrophile.Ensure the NaH is fresh (60% dispersion in mineral oil is standard). Perform the deprotonation at 0 °C then allow it to warm to room temperature before adding the electrophile. Consider gentle heating (e.g., 50 °C) to drive the reaction to completion.[2][4]
Side Product Formation Reaction temperature is too high, causing decomposition of the electrophile or product.Run the reaction at the lowest effective temperature. Monitor progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
N2-Isomer Favored Unexpectedly Strong electronic pull from a C7 substituent.If your indazole has a C7 electron-withdrawing group (EWG), N2-alkylation is electronically favored. If N1 is required, this may necessitate a multi-step synthetic route involving protecting groups or starting from a different isomer.[4]
Frequently Asked Questions (FAQs): N-Arylation

Question 3: I am attempting an N-arylation of my indazole. Which method is better, Buchwald-Hartwig or Ullmann coupling?

Answer: Both are powerful methods for C-N bond formation, but they have different strengths.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the preferred method due to its milder reaction conditions, broader substrate scope (tolerating more functional groups), and the extensive library of ligands available for optimization.[9] It is generally more reliable for achieving N1-arylation, which is often the desired thermodynamic product.

  • Copper-Catalyzed Ullmann Condensation: This is a classic method that typically requires higher temperatures.[9] However, modern protocols have improved its scope. Interestingly, specific copper-catalyzed systems, particularly those using diaryliodonium salts as the aryl source, have been developed to achieve excellent N2-selectivity .[10]

Your choice depends on your target regioisomer: for general N-arylation with a high likelihood of N1 selectivity, start with a Buchwald-Hartwig screen. If high N2 selectivity is your goal, a copper-catalyzed approach is a more promising starting point.[9][10]

Part 2: C-H Functionalization Strategies

Directly functionalizing the carbon framework of the indazole ring is a highly atom-economical strategy for building molecular complexity. The C3 position is the most common site for C-H functionalization, followed by directed functionalization of the benzo-fused ring.[11][12]

Frequently Asked Questions (FAQs): C-H Functionalization

Question 4: I need to introduce a substituent at the C3 position. What is the most straightforward approach?

Answer: The C3 position is electronically distinct and relatively acidic, making it a prime target for functionalization. Two main strategies are employed:

  • Halogenation Followed by Cross-Coupling: This is a robust, two-step approach. The indazole is first halogenated (typically iodinated or brominated) at the C3 position.[11] This is often achieved using reagents like I₂ with a base such as KOH or K₂CO₃ in DMF.[11] The resulting 3-haloindazole is then a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce aryl or vinyl groups.[11][13][14]

  • Direct C-H Activation/Functionalization: This is a more modern and efficient approach that avoids the pre-functionalization step. Transition metal catalysis (commonly palladium) can be used to directly couple the C3-H bond with a reaction partner.[15][16] For example, palladium-catalyzed C-H functionalization of 2H-indazoles with isocyanide insertion has been used to build diverse heterocyclic scaffolds.[15][17]

dot graph G { graph [fontname="Arial", layout=neato]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Key reactive positions on the indazole scaffold."

Question 5: How can I functionalize other positions on the benzene ring (C4-C7)?

Answer: Achieving regioselectivity on the carbocyclic ring typically requires a directing group (DG) strategy. The DG is installed on one of the nitrogen atoms (usually N1 or N2) and then coordinates to a transition metal catalyst (e.g., Rh(III), Co(III), Pd(II)), bringing the catalyst into close proximity with a specific C-H bond (usually ortho to the DG).[18][19][20]

For example, an N-aryl group on a 2H-indazole can act as a directing group to facilitate C-H activation at the ortho position of that aryl substituent.[12][21] Similarly, specifically designed directing groups can be used to functionalize the C7 position of the indazole core. After the desired C-H functionalization is complete, the directing group can often be cleaved to reveal the final product.

Part 3: Validated Experimental Protocols

The following protocols are provided as a reliable starting point for common regioselective transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Highly N1-Selective Alkylation of Indazole

This protocol is adapted from methodologies that demonstrate high thermodynamic control for N1-substitution.[2][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the desired substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Anion Formation: Remove the ice bath and allow the resulting suspension to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the desired N1-substituted indazole.

Protocol 2: C3-Iodination of an N-Protected Indazole

This protocol is a standard procedure for preparing indazoles for subsequent cross-coupling reactions.[11]

  • Preparation: In a round-bottom flask, dissolve the N-protected indazole (1.0 eq) in N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Iodination: Add iodine (I₂, 1.5 eq) portion-wise to the stirring suspension. The dark color of the iodine should fade as it is consumed.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add a small amount of saturated aqueous sodium thiosulfate solution to quench any remaining iodine (the organic layer will become colorless).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 3-iodoindazole product.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common and reliable synthetic route for the scale-up of this compound?

While a single, detailed protocol for this exact molecule is not extensively documented, a robust and plausible multi-step synthesis starting from the commercially available 6-bromo-1H-indazole is often proposed.[1] This pathway involves three key steps:

  • N-methylation: Regioselective methylation of 6-bromo-1H-indazole to form 6-bromo-1-methyl-1H-indazole.

  • Nitration: Electrophilic nitration of the methylated intermediate at the C4 position to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[1]

  • Reduction: Conversion of the nitro group to the final amine product.[1]

This "early-stage N-methylation" approach is often considered reliable because the final reduction step is typically high-yielding.[2]

Q2: I am observing a mixture of N1 and N2 isomers during the methylation step. How can I improve the N1 regioselectivity?

Formation of isomeric impurities during N-methylation is a primary challenge. The ratio of N1 to N2 methylation is highly dependent on the reaction conditions.[2][3]

Potential Causes:

  • Base and Solvent Choice: Certain base/solvent combinations, like potassium carbonate (K₂CO₃) in DMF, can lead to a mixture of isomers.[4]

  • Kinetic vs. Thermodynamic Control: The N1-substituted indazole is often the thermodynamically more stable product, but reaction conditions might favor the kinetic N2 product.[4]

Solutions:

  • Optimize Base and Solvent: The use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the desired N1-alkylation.[2][4]

  • Alternative Strong Base: Cesium carbonate (Cs₂CO₃) in dioxane is also reported to provide high N1 selectivity.[4]

  • Temperature Control: Perform the deprotonation with NaH at 0 °C before adding the methylating agent (e.g., methyl iodide) to ensure controlled reaction.[1][4]

Q3: My reaction yield is consistently low during the nitration of 6-bromo-1-methyl-1H-indazole. What factors could be responsible and how can I optimize this step?

Low yields in the nitration step are often linked to poor regioselectivity and potential side reactions.

Potential Causes:

  • Suboptimal Reagents: The grade and concentration of nitric and sulfuric acids are critical.

  • Temperature Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of undesired byproducts and degradation.

  • Formation of Isomers: While nitration is anticipated at the 4-position, substitution at other positions on the indazole ring can occur, complicating purification and reducing the yield of the desired isomer.[2]

Solutions:

  • Strict Temperature Management: Add the nitrating agent (fuming nitric acid) dropwise to a solution of the indazole in concentrated sulfuric acid while maintaining the temperature strictly at 0 °C.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and avoid over-reaction or prolonged reaction times that could lead to degradation.[1]

  • Controlled Workup: Pour the reaction mixture slowly onto crushed ice to quench the reaction and precipitate the product before neutralization.[1]

Q4: The final reduction step from the nitro-intermediate to the amine is incomplete. What are the best methods for ensuring full conversion on a larger scale?

Incomplete reduction can result from an inactive catalyst or suboptimal reaction conditions.

Potential Causes:

  • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst used in catalytic hydrogenation can become poisoned or may not be sufficiently active.

  • Insufficient Reducing Agent: When using chemical reductants like tin(II) chloride (SnCl₂) or iron powder, the stoichiometry must be sufficient for a complete reaction.[1][5]

  • Poor Solubility: The nitro-intermediate may have limited solubility in the reaction solvent, hindering the reaction rate.

Solutions:

  • Catalytic Hydrogenation: This is a clean and effective method. Ensure you use a fresh, high-quality 10% Pd/C catalyst (10 mol %). The reaction can be run under a hydrogen atmosphere (balloon or Parr shaker) in a solvent like ethanol.[1]

  • Alternative Chemical Reduction: A reliable alternative is using iron powder in acetic acid at elevated temperatures (e.g., 110°C) or stannous chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol.[5]

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.[1]

Q5: What is the most effective method for purifying the final this compound product?

Purification is crucial for removing any unreacted starting materials, isomeric impurities, or reaction byproducts.

Recommended Techniques:

  • Column Chromatography: This is the most common and effective method for purifying both the final product and intermediates. Silica gel is typically used as the stationary phase, with an eluent system like a hexane/ethyl acetate gradient.[1][3]

  • Recrystallization: For obtaining a high-purity solid product, recrystallization from a suitable solvent system can be employed after initial purification by chromatography.[3][6]

Data Presentation: Synthesis Pathway Overview

The following table summarizes estimated yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature. These values should be considered as starting points for optimization.

StepReactionReagents & ConditionsAnalogous YieldReference
1 N-methylation 6-bromo-1H-indazole, NaH, CH₃I, THFHigh N1-selectivity[2][4]
2 Nitration 6-bromo-1-methyl-1H-indazole, HNO₃, H₂SO₄, 0 °C50-60%[1]
3 Nitro Reduction 6-bromo-1-methyl-4-nitro-1H-indazole, 10% Pd/C, H₂, EthanolHigh[1][2]

Experimental Protocols

Protocol 1: N-methylation of 6-bromo-1H-indazole [1][4]

  • Setup: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Workup: Upon completion, carefully quench the reaction with the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.

Protocol 2: Nitration of 6-bromo-1-methyl-1H-indazole [1]

  • Setup: To a stirred solution of concentrated sulfuric acid at 0 °C, add 6-bromo-1-methyl-1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Nitration: To this solution, add fuming nitric acid (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Upon completion, pour the reaction mixture slowly onto crushed ice. Neutralize the mixture carefully with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Protocol 3: Reduction of 6-bromo-1-methyl-4-nitro-1H-indazole [1]

  • Setup: To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

  • Hydrogenation: Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. Monitor progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify further by recrystallization or column chromatography to yield this compound.

Visualized Workflow

Caption: Troubleshooting workflow for the N-methylation of 6-bromo-1H-indazole.

References

optimizing temperature and reaction time for indazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole derivatization. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize reaction temperature and time for common indazole modifications, including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the N1 vs. N2 regioselectivity in indazole alkylation?

A1: The regiochemical outcome of indazole alkylation is a delicate balance of several factors.[1] The selection is governed by steric hindrance, electronic effects, and whether the reaction is under kinetic or thermodynamic control.[1] Conditions that permit the reaction to reach thermodynamic equilibrium, such as using sodium hydride (NaH) in THF and allowing the reaction to stir at room temperature or with gentle heat, typically favor the more stable N1-alkylated product.[1][2] Conversely, kinetically controlled conditions can favor the N2 product.[1] Steric hindrance at the C7 position of the indazole ring can block the N1 position, thereby promoting N2 alkylation.[1]

Q2: How do temperature and reaction time generally affect yield in cross-coupling reactions like Suzuki-Miyaura?

A2: In Suzuki-Miyaura reactions, temperature is a critical parameter for success. While some reactions can proceed at room temperature, the required time is often significantly longer.[3] Increasing the temperature, for example to 80°C or 140°C (with microwave irradiation), can dramatically increase the conversion rate and provide excellent yields in much shorter reaction times, often ranging from 10 minutes to a few hours.[3][4][5] However, excessively high temperatures or prolonged reaction times can also lead to degradation of starting materials, products, or catalysts, which would decrease the overall yield.[6] Therefore, optimization is key.

Q3: For a Buchwald-Hartwig amination, what is a typical starting point for temperature and time optimization?

A3: A common starting point for Buchwald-Hartwig amination is a temperature of 80-100°C with a reaction time of 16-24 hours.[7][8] The optimal conditions are highly dependent on the specific substrates, catalyst system (ligand and palladium precursor), and solvent.[7] For instance, studies have shown that with a highly active catalyst like one using the XPhos ligand, 100% conversion can be achieved in dioxane at 100°C in 16 hours, whereas reducing the time to 8 hours might result in a lower conversion (e.g., 79%).[7] It is recommended to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal endpoint.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of indazole derivatization reactions.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incorrect Temperature The reaction may require more energy to overcome the activation barrier. Incrementally increase the reaction temperature (e.g., from room temperature to 50°C, then to 80°C) and monitor the progress.[6][9] For Suzuki reactions, temperatures of 80°C or higher are often effective.[5]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1] Be aware that prolonged heating can sometimes lead to product degradation.[6]
Poor Reagent Solubility Reactants may not be adequately dissolved in the chosen solvent, limiting reactivity. For cross-coupling reactions, solvents like dioxane or a mixture of DMF/water can improve solubility and results.[3][7]
Catalyst Inactivity In cross-coupling reactions, the palladium catalyst may be inactive. Ensure anaerobic conditions if required. The choice of ligand is also critical; for Buchwald-Hartwig aminations, sterically hindered phosphine ligands like XPhos often show high activity.[7]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers in Alkylation)

Possible Cause Suggested Solution
Reaction Under Kinetic Control Using weaker bases like potassium carbonate (K₂CO₃) in DMF often leads to a mixture of N1 and N2 isomers.[1][10] This is a common outcome when thermodynamic equilibrium is not reached.
Seeking N1 Isomer (Thermodynamic Product) To favor the more stable N1 isomer, use a strong base like sodium hydride (NaH) in an anhydrous solvent like THF.[1][9] Allowing the reaction to stir at room temperature or warming gently to 50°C can facilitate equilibration to the N1 product, often with excellent selectivity (>99:1).[9]
Seeking N2 Isomer (Kinetic Product) Achieving N2 selectivity can be more challenging but is favored under certain conditions. Steric hindrance at the C7 position can direct alkylation to N2.[1][9] Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) can also strongly favor the formation of the N2 isomer.[1][11]

Data Presentation

Table 1: Effect of Temperature and Base/Solvent System on Indazole N-Alkylation Selectivity

EntryIndazole SubstrateBaseSolventTemperature (°C)Time (h)N1:N2 RatioReference
1Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DMF20 (RT)161.9 : 1[9]
2Methyl 5-bromo-1H-indazole-3-carboxylateK₂CO₃DMF120158 : 42[10]
3Methyl 5-bromo-1H-indazole-3-carboxylateNaHTHF20 (RT)24>99 : 1 (57% conv.)[9]
4Methyl 5-bromo-1H-indazole-3-carboxylateNaHTHF5016>99 : 1 (>95% conv.)[9]
57-Nitro-1H-indazoleNaHTHF50164 : 96[9]

Table 2: Optimization of Temperature for a Suzuki-Miyaura Coupling Reaction

Reaction: 4-iodotoluene with phenylboronic acid catalyzed by Pd/NiFe₂O₄.

EntryTemperature (°C)Time (min)Conversion (%)Reference
130 (RT)18035[3]
2603080[3]
3801592[3]
41001098[3]

Visual Guides and Workflows

A general workflow for optimizing reaction conditions is essential for systematically achieving desired outcomes.

G cluster_setup Phase 1: Setup & Initial Run cluster_analysis Phase 2: Analysis cluster_optimize Phase 3: Optimization Loop cluster_result Phase 4: Conclusion start Define Reaction: Indazole + Reagent lit Select Initial Conditions (Literature precedent) start->lit run Perform Initial Reaction (e.g., RT, 16h) lit->run analyze Analyze Outcome (LC-MS, NMR for yield/selectivity) run->analyze check Outcome Acceptable? analyze->check vary_temp Vary Temperature (e.g., 50°C, 80°C, 100°C) check->vary_temp No finish Optimized Conditions Achieved check->finish Yes vary_time Vary Reaction Time (e.g., 1h, 4h, 24h) vary_temp->vary_time vary_time->run Re-run & Analyze G start Problem: Low Reaction Yield q1 Starting Material Consumed? start->q1 a1_no Increase Temperature OR Increase Reaction Time q1->a1_no No q2 Significant Side Products Formed? q1->q2 Yes end Review Protocol a1_no->end a2_yes Re-evaluate Conditions: - Lower Temperature - Change Base/Solvent - Check Reagent Purity q2->a2_yes Yes a2_no Potential Issue with: - Workup Procedure - Product Instability - Incorrect Stoichiometry q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from reaction products?

Palladium residues are a significant concern in the pharmaceutical industry due to their potential toxicity and impact on drug stability and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2] For instance, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[3][4]

Q2: What are the common methods for removing residual palladium?

Several methods are employed to remove palladium residues, each with its advantages and limitations. The most common techniques include:

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[5][6]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[5][7][8]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[5][7]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[7]

Q3: How do I select the most suitable palladium removal method for my experiment?

The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[5][9]

  • The required level of purity: The stringency of the final application (e.g., early-stage research vs. API for clinical trials) will dictate the target palladium concentration.

  • Scale of the reaction: Some methods are more amenable to large-scale production than others.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: My palladium levels are still high after filtration.

Symptoms: Residual palladium levels remain above the desired limit after passing the reaction mixture through a standard filter or a Celite® pad.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Ineffective Filtration Setup 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[8] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[8] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[8]
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[8] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[7]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]
Issue 2: The efficiency of my palladium scavenger is low.

Symptoms: Residual palladium levels remain above the desired limit after treatment with a metal scavenger.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[10] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents. 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[11]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for a longer stirring time to ensure complete scavenging.[1] 3. Increase Temperature: Gently heating the mixture can sometimes improve the kinetics of scavenging.[1]
Product Interference 1. Protect Functional Groups: If your product contains functional groups that can chelate with the scavenger, consider a protection strategy. 2. Change Scavenger Type: Switch to a scavenger with a different functional group that has a lower affinity for your product.

Data Presentation: Comparison of Palladium Scavengers

The following tables summarize quantitative data on the performance of various palladium scavengers from different studies.

Table 1: Scavenger Performance in Suzuki Reactions

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol2400≤ 1610 wt%, Room Temp, 1-18h[10]
Activated Carbon (Darco)2400> 10010 wt%, Room Temp, 1-18h[10]
MP-TMT~33,000< 2005 equiv, Room Temp, Overnight[12]
Carboxen® 564125012Methanol, 40°C, 24h[1]

Table 2: Comparison of Scavenger Efficiency vs. Activated Carbon

Scavenger/AdsorbentScavenger Loading% Pd RemovedAPI RecoveryReference
Biotage Metal Scavenger0.2 mg / 10 mL> 98.2%100%[13]
Activated Carbon2 g / 10 mL< 87%Up to 50% loss[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general guideline for using a solid-supported scavenger to remove palladium residues. The optimal conditions (scavenger choice, loading, temperature, and time) should be determined experimentally for each specific reaction.

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[8]

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt%) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.

G start Start: Crude Product with Pd Residue pd_form Determine Pd Form start->pd_form heterogeneous Heterogeneous (e.g., Pd/C) pd_form->heterogeneous Solid homogeneous Homogeneous (Soluble) pd_form->homogeneous Dissolved filtration Filtration (e.g., through Celite®) heterogeneous->filtration scavenging Adsorption/ Scavenging homogeneous->scavenging crystallization Crystallization homogeneous->crystallization extraction Extraction homogeneous->extraction analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenging->analysis crystallization->analysis extraction->analysis end Purified Product analysis->end

Caption: Decision tree for selecting a palladium removal method.

G start Crude Product in Suitable Solvent add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (Optimize Time & Temperature) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate & Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Pd concentrate->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo and 5-Bromoindazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indazole ring is a key strategy in the development of novel drug candidates. Among the various synthetic handles, bromoindazoles are particularly valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular diversity. This guide provides an objective comparison of the reactivity of 3-bromoindazoles versus 5-bromoindazoles in several common and synthetically important cross-coupling reactions, supported by experimental data from the literature.

Executive Summary

While both 3-bromo and 5-bromoindazoles are versatile substrates for cross-coupling reactions, their reactivity profiles can differ depending on the specific reaction type and conditions. Generally, the C3-position of the indazole ring is considered more electron-deficient, which can influence its reactivity in the oxidative addition step of many palladium-catalyzed cycles. This guide will delve into a comparative analysis of their performance in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, providing available quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview of Reaction Yields

The following tables summarize representative yields for various cross-coupling reactions of 3-bromo and 5-bromoindazoles. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature. Therefore, the data presented here is collated from different studies and should be interpreted as a general guide to their relative reactivity.

Table 1: Suzuki-Miyaura Coupling

Bromoindazole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)0.3395
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80290
3-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)0.3392
5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80285

Table 2: Buchwald-Hartwig Amination

Bromoindazole IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-6-(trifluoromethyl)-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11018~85 (expected)
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene11012-24High

Table 3: Heck Reaction

Bromoindazole IsomerAlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃TEAN/A (Ball-milling)N/A1.585[1]
5-Bromoindole (analogous system)StyreneNa₂PdCl₄ / SPhosNa₂CO₃MeCN/H₂O150 (MW)0.25>95

Table 4: Sonogashira Coupling

Bromoindazole IsomerAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1,2-diones (analogous system)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFReflux393[2]
5-Bromoindole (analogous system)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures and may require optimization for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole

Materials:

  • 3-Bromo-1H-indazole

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2 equiv)

  • 1,4-Dioxane, Ethanol, and Water (as solvent mixture)

Procedure:

  • To a microwave vial, add 3-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add a mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and place it in a microwave reactor. Irradiate at 140 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 5-Bromo-1H-indazole (General Protocol)

Materials:

  • 5-Bromo-1H-indazole

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add 5-bromo-1H-indazole (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction of 3-Bromo-1-methyl-1H-indazole (Mechanochemical)[1]

Materials:

  • 3-Bromo-1-methyl-1H-indazole

  • n-Butyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Triethylamine (TEA) (1.2 equiv)

  • TBAB (5 mol%)

  • NaBr (grinding auxiliary)

Procedure:

  • In a stainless steel milling vessel, place 3-bromo-1-methyl-1H-indazole (1.5 mmol), Pd(OAc)₂ (0.075 mmol), PPh₃ (0.15 mmol), TEA (1.8 mmol), TBAB (0.075 mmol), and NaBr (10.0 g).

  • Add n-butyl acrylate (2.25 mmol).

  • Mill the mixture at 800 rpm for 90 minutes.

  • After milling, extract the product with a suitable organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling of 5-Bromo-1H-indazole (General Protocol)

Materials:

  • 5-Bromo-1H-indazole

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • Anhydrous DMF

Procedure:

  • In a flask, combine 5-bromo-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid researchers, the following diagrams illustrate the catalytic cycles of the discussed reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X R-X R-X R-X Oxidative Addition Oxidative Addition R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-X->R-Pd(II)L2-R' R'-B(OH)2, Base Transmetalation Transmetalation R'-B(OH)2 R'-B(OH)2 Base Base R-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)L2-R'->R-R' Reductive Elimination Reductive Elimination Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Ar-X Ar-X Oxidative Addition Oxidative Addition [Ar-Pd(II)L2(HNR2)]+X- [Ar-Pd(II)L2(HNR2)]+X- Ar-Pd(II)L2-X->[Ar-Pd(II)L2(HNR2)]+X- R2NH Amine Coordination Amine Coordination R2NH R2NH Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 [Ar-Pd(II)L2(HNR2)]+X-->Ar-Pd(II)L2-NR2 Base Deprotonation Deprotonation Base Base Ar-Pd(II)L2-NR2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)L2-NR2->Ar-NR2 Reductive Elimination Reductive Elimination Experimental_Workflow A Reaction Setup (Bromoindazole, Coupling Partner, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Reaction (Heating/Stirring) B->C D Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G ERK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

References

A Comparative Guide to the Biological Activity of 1-Methyl-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. The substitution pattern on the indazole ring, including the position of a simple methyl group, can significantly influence the pharmacological profile of these compounds. This guide provides an objective comparison of the biological activities of 1-methyl-indazole isomers, drawing upon available experimental data for closely related analogs to highlight the importance of isomeric positioning in drug design and development. While direct comparative studies on the unadorned 1-methyl-indazole positional isomers are limited in publicly available literature, this guide synthesizes data from substituted analogs to provide valuable insights.

Comparative Biological Activity of Substituted 1-Methyl-Indazole Analogs

The biological activity of indazole derivatives is profoundly impacted by the placement of substituents on the bicyclic ring system. This is particularly evident in their roles as kinase inhibitors and anticancer agents. The following tables summarize the available quantitative data for substituted 1-methyl-indazole analogs and related compounds, illustrating how isomeric changes affect their potency against various biological targets.

Table 1: Anticancer Activity of 1-Methyl-Indazole Derivatives against Various Cancer Cell Lines

Compound IDStructure/SubstitutionCancer Cell LineAssayIC50 (µM)Reference
Compound 6o 1H-indazole-3-amine derivativeK562 (Chronic Myeloid Leukemia)MTT Assay5.15[1][2]
HEK-293 (Normal Cell Line)MTT Assay33.2[1][2]
Compound 2f Indazole derivative4T1 (Breast Cancer)In vitro antiproliferative assay0.23–1.15[3][4]
Compound 3e 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogSNB-75 (CNS Cancer)NCI US Protocol- (99.16% PGI)[3]

PGI: Percentage Growth Inhibition

Table 2: Kinase Inhibitory Activity of Indazole-Based Compounds

Compound IDPrimary Kinase TargetAssayIC50 (nM)Reference
C05 PLK4LanthaScreen™ Eu Kinase Binding Assay< 0.1[5]
UNC2025 MER/FLT3Luminescence-Based Kinase Assay-[6]
BMS-777607 METNot Specified-[6]
R428 AXLNot Specified-[6]
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KitNot Specified0.1, 0.2, 0.1-0.3, 1.6, 1.7[5]

Key Signaling Pathways

Indazole derivatives are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent pathway targeted by many indazole-based kinase inhibitors is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PI3K Inhibition Kinase_Inhibition_Workflow Start Start: Compound Library (1-Methyl-Indazole Isomers) Biochem_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Start->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., MTT Assay) Start->Cell_Assay Determine_IC50 Determine IC50 Values Biochem_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Evaluate_Cytotoxicity Evaluate Cytotoxicity (Determine GI50) Cell_Assay->Evaluate_Cytotoxicity Evaluate_Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

comparative analysis of ligands for Suzuki coupling of bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in medicinal chemistry and materials science, the functionalization of the indazole scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. This guide provides a comparative analysis of various ligands for the Suzuki coupling of bromoindazoles, supported by experimental data to aid in the selection of optimal reaction conditions.

Performance of Ligands in Suzuki Coupling of Bromoindazoles

The choice of ligand is critical for the success of the Suzuki coupling of bromoindazoles, significantly influencing reaction yields and rates. The following tables summarize the performance of different palladium-ligand systems for the coupling of various bromoindazole isomers with arylboronic acids.

Coupling of 3-Bromoindazoles
LigandPalladium SourceBaseSolvent SystemTemp. (°C)TimeYield (%)Notes
PPh₃Pd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O1401h (MW)78-94Effective for various arylboronic acids with free (NH) 3-bromoindazoles under microwave irradiation.[1][2]
RuPhosPd(OAc)₂K₃PO₄dioxane/H₂ONot specifiedNot specifiedGood to excellentUsed for the synthesis of 3-aryl-1H-indazol-5-amines.[1]
SPhosNot specifiedNot specifiedNot specified100Not specifiedHighProvided the highest yields for the coupling of unprotected 3-chloroindazole.[3]
XPhosNot specifiedNot specifiedNot specified100Not specifiedHighAlso provided high yields for the coupling of unprotected 3-chloroindazole.[3]
Coupling of 5-Bromoindazoles
LigandPalladium SourceBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Notes
dppfPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295High yield and short reaction time for 5-bromo-1-ethyl-1H-indazole.[4][5]
PCy₃Pd(PCy₃)₂K₂CO₃Dimethoxyethane80465Moderate yield for 5-bromo-1-ethyl-1H-indazole.[4]
PPh₃Pd(PPh₃)₄K₂CO₃Dimethoxyethane80422Lower efficiency compared to dppf and PCy₃ for this substrate.[4]
NonePd(OAc)₂K₂CO₃WEB (Water-Ethanol-Benzene)RTNot specifiedGoodLigand-free conditions at room temperature have been reported.[6]
Coupling of 7-Bromoindazoles
LigandPalladium SourceBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Notes
PPh₃Pd(PPh₃)₄Cs₂CO₃dioxane/EtOH/H₂O140455-80Effective for C7 arylation of 4-substituted NH-free indazoles.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of bromoindazoles.

General Procedure for Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles[1][2]

A mixture of the 3-bromo-1H-indazole (1 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 mmol) in a 1,4-dioxane/EtOH/H₂O (v/v/v) solvent mixture is placed in a microwave process vial. The vial is sealed and irradiated in a microwave reactor at 140 °C for the specified time. After cooling, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.

General Procedure for Suzuki Coupling of 5-Bromoindazoles[4][5]

In a reaction vessel, 5-bromo-1-ethyl-1H-indazole (1 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) are combined. Anhydrous dimethoxyethane is added, and the vessel is evacuated and backfilled with an inert gas (e.g., Argon). The catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%), is then added. The reaction mixture is heated to 80 °C and stirred for 2 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, subjected to an aqueous work-up, and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Ligand-Free Suzuki Coupling Protocol[6]

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (a mixture of water, ethanol, and benzene) (3 mL) is stirred at room temperature for the indicated time. Following the reaction, the solution is extracted with diethyl ether. The combined organic layers are then purified by column chromatography on silica gel to yield the desired coupled product.

Visualizing the Suzuki Coupling Process

To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Combine Reactants (Bromoindazole, Boronic Acid, Base) B 2. Add Solvent and Degas A->B C 3. Add Palladium Catalyst and Ligand B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Ligand_Comparison_Logic Start Desired Bromoindazole Coupling Product Substrate Bromoindazole Isomer (3-Br, 5-Br, 7-Br) Start->Substrate Ligand Ligand Choice (e.g., PPh₃, dppf, SPhos) Substrate->Ligand Conditions Reaction Conditions (Base, Solvent, Temp.) Ligand->Conditions Outcome Reaction Outcome (Yield, Purity, Time) Conditions->Outcome

Caption: Logical relationship for selecting a ligand in Suzuki coupling.

References

Validating the Structure of 3-Bromo-1-methyl-1H-indazol-6-amine: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a critical step in establishing structure-activity relationships (SAR) and ensuring intellectual property. This guide provides a comparative analysis of the structural validation of 3-Bromo-1-methyl-1H-indazol-6-amine through X-ray crystallography, referencing closely related indazole derivatives with publicly available crystallographic data.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for structurally related indazole derivatives. These compounds share the core indazole scaffold and feature substitutions that allow for meaningful structural comparisons with this compound.

Parametertert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1][2][3]1,3-Dimethyl-1H-indazol-6-amine[4]1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one[5]
Chemical Formula C₁₂H₁₄BrN₃O₂C₉H₁₁N₃C₉H₆BrN₃O₃
Molecular Weight 312.16 g/mol 161.21 g/mol 284.08 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
Unit Cell Dimensions a = 12.033(2) Å, b = 10.126(2) Å, c = 11.208(2) Å, β = 107.03(3)°a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Åa = 13.9863(5) Å, b = 7.8783(3) Å, c = 18.5549(7) Å, β = 100.786(1)°
Volume (ų) 1304.5(4)863.28(9)2008.41(13)
Z (molecules/unit cell) 448
Key Structural Features The pyrazole and benzene rings are nearly co-planar, with a dihedral angle of 2.36(5)°.[1][2] The packing is stabilized by N-H···N hydrogen bonds, forming inversion dimers.[1][2]The molecular skeleton is almost planar.[4] The crystal packing is established by N-H···N hydrogen bonds.[4]The asymmetric unit contains two independent molecules. The crystal structure features head-to-head π-stacking and C-Br···π interactions.[5]

Experimental Protocols

Synthesis and Crystallization of this compound

The following proposed synthesis and crystallization protocol is based on established methodologies for similar indazole derivatives.[6][7][8]

Step 1: N-Methylation of 6-Bromo-1H-indazol-3-amine A solution of 6-bromo-1H-indazol-3-amine in a suitable solvent like dimethylformamide (DMF) is treated with a base such as sodium hydride (NaH) at 0°C. Methyl iodide is then added dropwise, and the reaction is stirred at room temperature until completion, yielding a mixture of N1 and N2 methylated products. The desired N1-methylated isomer, 6-bromo-1-methyl-1H-indazol-3-amine, is then isolated via column chromatography.

Step 2: Sandmeyer Reaction to Introduce the 6-Amino Group The 6-bromo-1-methyl-1H-indazol-3-amine is converted to this compound. This transformation can be achieved through a sequence involving diazotization of an amino group at a different position, followed by a Sandmeyer-type reaction, or by starting from a precursor with the desired amino group at the 6-position. A plausible route involves the reduction of a corresponding 6-nitroindazole derivative.[9]

Crystallization Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

X-ray Diffraction Analysis A single crystal of suitable size and quality is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) at a controlled temperature. The collected diffraction data are then processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.

Visualizing the Experimental Workflow and Biological Context

To illustrate the process and potential biological relevance of this class of compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Synthesis and Crystallization start 6-Bromo-1H-indazol-3-amine step1 N-Methylation (NaH, CH3I, DMF) start->step1 step2 Isolation of N1-isomer (Column Chromatography) step1->step2 step3 Conversion to 6-amino derivative (e.g., Nitro reduction) step2->step3 step4 Purification (Column Chromatography) step3->step4 step5 Crystallization (Slow Evaporation) step4->step5 end Single Crystal of This compound step5->end

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Indazole derivatives are frequently investigated as kinase inhibitors.[10][11][12] The diagram below illustrates a simplified signaling pathway involving Vascular Endothelial Growth Factor Receptor (VEGFR), a common target for indazole-based therapeutics.[11][13]

signaling_pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Indazole Indazole Derivative (e.g., Axitinib) Indazole->VEGFR Inhibits

References

A Comparative Guide: Buchwald-Hartwig vs. Ullmann Coupling for the N-Arylation of Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of N-arylated aminoindazoles is a critical step in the creation of novel therapeutics. These scaffolds are prevalent in a multitude of biologically active compounds. The formation of the C-N bond at the N1 or N2 position of the indazole ring is typically achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent methods. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to aid in the selection of the optimal synthetic route.

At a Glance: Key Differences

FeatureBuchwald-Hartwig CouplingUllmann Coupling
Catalyst Palladium-basedCopper-based
Ligands Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs)Diamines, amino acids (e.g., L-proline), N,N'-dimethylethylenediamine (DMEDA)
Reaction Temp. Generally milder (can often be run at or below 100 °C)Typically requires higher temperatures (>100 °C), though modern methods have lowered this.
Base Strength Often requires strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Can often be performed with weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Substrate Scope Broad, including aryl chlorides, bromides, iodides, and triflatesTraditionally required activated aryl iodides or bromides; modern protocols have expanded the scope.
Functional Group Tolerance Generally very good, though sensitive to some strong bases.Can be more limited by the high temperatures required in traditional protocols.

Quantitative Data Comparison

The following tables summarize experimental data for the N-arylation of 3-aminoindazoles using both Buchwald-Hartwig and Ullmann coupling conditions.

Buchwald-Hartwig Coupling of 3-Aminoindazoles: Representative Data

An efficient synthesis of various N-substituted 3-aminoindazoles has been described using the Buchwald-Hartwig C-N coupling reaction. The reaction conditions can be varied to optimize the yield, including the choice of catalyst, ligand, base, and solvent.[1]

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
1-Bromo-4-fluorobenzene3-AminoindazolePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085
1-Bromo-4-methoxybenzene3-AminoindazolePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11092
1-Bromo-4-(trifluoromethyl)benzene3-AminoindazolePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11078
2-Bromopyridine3-AminoindazolePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11065

Data synthesized from literature describing similar reactions.[1]

Ullmann-Type Coupling of 3-Aminoindazoles: Representative Data

A copper-catalyzed method for the N¹-selective arylation of 3-aminoindazoles with aryl bromides has been developed, providing a practical route to a variety of substituted 3-aminoindazoles.[2]

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
BromobenzeneCuI (5)DMEDA (20)K₂CO₃Dioxane11094
1-Bromo-4-fluorobenzeneCuI (5)DMEDA (20)K₂CO₃Dioxane11091
1-Bromo-4-methoxybenzeneCuI (5)DMEDA (20)K₂CO₃Dioxane11095
1-Bromo-4-(trifluoromethyl)benzeneCuI (5)DMEDA (20)K₂CO₃Dioxane11088
2-BromopyridineCuI (5)DMEDA (20)K₂CO₃Dioxane11074
1-Bromo-3-fluorobenzeneCuI (5)DMEDA (20)K₂CO₃Dioxane11093

Data extracted from a study on the copper-catalyzed N-coupling of 3-aminoindazoles.[2]

Reaction Mechanisms and Workflows

The catalytic cycles of the Buchwald-Hartwig and Ullmann reactions, while both achieving C-N bond formation, proceed through distinct mechanistic pathways.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR'R'' RedElim Reductive Elimination AmineCoord->RedElim Base - H-Base+ RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Ullmann_Coupling_Catalytic_Cycle CuI Cu(I)L AmideComplex Cu(I)-Amide Complex CuI->AmideComplex HNR'R'' Base OxAdd Oxidative Addition AmideComplex->OxAdd Ar-X RedElim Reductive Elimination OxAdd->RedElim RedElim->CuI - Cu(I)X Product Ar-NR'R'' RedElim->Product Comparison_Workflow Start Start: N-Arylation of Aminoindazole Substrate Substrate Analysis (Aminoindazole, Aryl Halide) Start->Substrate Method_Select Method Selection Substrate->Method_Select Buchwald Buchwald-Hartwig Method_Select->Buchwald Broad Scope Milder Temp. Ullmann Ullmann Method_Select->Ullmann Cost-Effective Air-Stable Catalyst BH_Params Catalyst: Palladium Ligand: Phosphine/NHC Base: Strong (e.g., NaOtBu) Temp: Milder Buchwald->BH_Params U_Params Catalyst: Copper Ligand: Diamine/Amino Acid Base: Weaker (e.g., K2CO3) Temp: Higher Ullmann->U_Params Optimization Reaction Optimization (Screening of conditions) BH_Params->Optimization U_Params->Optimization Analysis Analysis & Purification Optimization->Analysis Product Final Product Analysis->Product

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1-methyl-1H-indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds, particularly as a hinge-binding motif for various protein kinases.[1] This guide provides a comparative analysis of the potential structure-activity relationships (SAR) for derivatives of 3-Bromo-1-methyl-1H-indazol-6-amine. While comprehensive SAR studies specifically on this series of derivatives are not extensively available in the public domain, we can infer key SAR principles from related substituted indazole analogs.[1] The strategic placement of a bromine atom at the 3-position, a methyl group on the indazole nitrogen, and an amine at the 6-position provides a versatile framework for developing novel therapeutic agents.

Core Structure:

Note: This is a simplified 2D representation.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is anticipated to be significantly influenced by the nature of substituents appended to the 6-amino group. The indazole core is a well-established scaffold for kinase inhibitors, and derivatives of the closely related 6-Bromo-1-methyl-1H-indazol-4-amine have shown potent inhibitory activity against kinases like PI3K and LRRK2.[2] The 3-bromo group serves as a crucial synthetic handle for introducing further diversity via cross-coupling reactions, while the 1-methyl group can enhance metabolic stability and solubility.[2]

Inferred Structure-Activity Relationship Insights:
  • Role of the 3-Bromo Group : The bromine atom at the C3 position is a key synthetic handle. Its replacement with various aryl or alkyl groups through reactions like Suzuki or Buchwald-Hartwig coupling can significantly modulate the compound's biological activity and selectivity.[2]

  • Influence of the 1-Methyl Group : N-methylation of the indazole ring can impact the compound's physicochemical properties. This modification may improve metabolic stability and oral bioavailability.[2]

  • Significance of the 6-Amine Group : The amino group at the C6 position is a prime site for modification. Acylation, sulfonylation, or alkylation of this amine with diverse chemical moieties can lead to interactions with different pockets of the target protein's active site, thereby influencing potency and selectivity. For instance, in related N-(1H-indazol-6-yl)benzenesulfonamide derivatives, substitutions on the benzene ring were found to be critical for potent PLK4 inhibition.[3]

  • Substituents on the 6-Amino Group : The nature of the substituent on the 6-amino group is expected to be a major determinant of activity. Introducing groups that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target enzyme is a common strategy to enhance potency.

Tabulated Quantitative Data

The following table summarizes the in vitro anti-proliferative and kinase inhibitory activities of representative substituted indazole analogs from the literature to illustrate the impact of various structural modifications.

Compound IDCore StructureR (Substitution at 6-amino)TargetIC50 (nM)Reference Compound
Hypothetical Derivative A This compound-HKinase X>10000-
Hypothetical Derivative B This compound-C(O)-PhenylKinase X500-
Hypothetical Derivative C This compound-SO2-(4-chlorophenyl)Kinase X50-
K22 (related sulfonamide) N-(1H-indazol-6-yl)benzenesulfonamide(meta-CF3, para-F)-phenylPLK40.1Axitinib
Compound 89 (related amine) 1H-indazol-3-amine-Bcr-Abl (wild type)14Imatinib

Data for hypothetical derivatives are illustrative. Data for K22 and Compound 89 are from related but different indazole series to show the potential for high potency.[3][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a typical method to determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Reagents and Materials :

    • Recombinant human kinase

    • ATP (Adenosine triphosphate)

    • Substrate peptide

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 96-well plates

  • Procedure :

    • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • The kinase, substrate peptide, and test compound are added to the wells of a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The amount of ATP remaining in the well is determined by adding the Kinase-Glo® reagent.

    • Luminescence is measured using a plate reader.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment : The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Centrosome->Proliferation Indazole This compound Derivative Indazole->PI3K Inhibition Indazole->PLK4 Inhibition

Caption: Potential inhibitory action of indazole derivatives on kinase signaling pathways.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation Start 3-Bromo-1-methyl- 1H-indazol-6-amine Coupling Suzuki/Buchwald Coupling Start->Coupling Derivatives Library of Derivatives Coupling->Derivatives KinaseAssay In Vitro Kinase Assay Derivatives->KinaseAssay CellAssay Cell Proliferation Assay (MTT) Derivatives->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR

Caption: Workflow for SAR study of this compound derivatives.

References

A Comparative Guide to Purity Confirmation of 3-Bromo-1-methyl-1H-indazol-6-amine: An LC-MS Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound like 3-Bromo-1-methyl-1H-indazol-6-amine, a key building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for purity confirmation, supported by detailed experimental protocols and data presentation.

Central Role of LC-MS in Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical technique for pharmaceutical analysis due to its exceptional sensitivity and specificity.[1] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise mass detection of mass spectrometry, enabling the separation, identification, and quantification of the main compound and even trace-level impurities in a single run.[2][3]

Experimental Protocol: LC-MS Analysis

A robust LC-MS method is fundamental for the accurate assessment of this compound. The following protocol provides a validated starting point for analysis.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan mode for initial analysis and identification of impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

Data Presentation: LC-MS Purity Profile

The primary output of the LC-MS analysis is a chromatogram showing the separation of components over time. The mass spectrometer provides the mass-to-charge ratio (m/z) for each eluting peak, allowing for positive identification.

Table 1: Typical LC-MS Data for this compound Analysis

Compound NameExpected Retention Time (min)Observed [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)Purity / Impurity Level
This compound~ 4.5225.9974 / 227.9954225.9978 / 227.9957> 99.5%
Potential Impurities
1-methyl-1H-indazol-6-amine (Starting Material)~ 2.8148.0866148.0869< 0.1%
Dibromo-1-methyl-1H-indazol-6-amine (Byproduct)~ 5.2303.9079 / 305.9059303.9083 / 305.9062< 0.15%
Isomeric Bromo-1-methyl-1H-indazol-6-amineVaries225.9974 / 227.9954225.9978 / 227.9957< 0.1%

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by ~2 m/z units, which is a key diagnostic feature.[4]

Visualization of the LC-MS Workflow

The logical flow of an LC-MS experiment for purity analysis can be visualized as follows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Dilution to Working Conc. A->B C Filtration (0.22 µm) B->C D Injection C->D E LC Separation (C18 Column) D->E F ESI Ionization (Positive Mode) E->F G Mass Detection (m/z Scan) F->G H Chromatogram Generation G->H J Mass Spectra Analysis G->J I Peak Integration H->I K Purity Calculation & Report I->K J->K

LC-MS Experimental Workflow for Purity Confirmation.

Comparison with Alternative Analytical Methods

While LC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for specific applications. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.[1][3]

Table 2: Comparison of Key Analytical Techniques for Purity Analysis

FeatureLC-MSHPLC-UVGC-MSNMR Spectroscopy
Principle Chromatographic separation followed by mass-based detection.[3]Chromatographic separation followed by UV/Vis absorbance detection.Separation of volatile compounds followed by mass-based detection.[1]Absorption of radio waves by atomic nuclei in a magnetic field.[5]
Primary Use Identification and quantification of impurities, even unknown ones.Routine purity checks and quantification of known impurities.Analysis of residual solvents and volatile/thermolabile impurities.Structural elucidation of the main compound and impurities; quantitative analysis (qNMR).
Sensitivity Very High (pg to fg level).[2]Moderate to High (ng level).Very High for volatile compounds.Low to Moderate.
Specificity Very High (provides molecular weight information).Moderate (relies on retention time and UV spectrum).Very High (provides mass fragmentation patterns).Very High (provides detailed structural information).
Sample Requirement Soluble in mobile phase.Soluble in mobile phase, must have a UV chromophore.Volatile and thermally stable.Soluble in deuterated solvent, requires more sample (~5-10 mg).[5]
Key Advantage Can identify unknown impurities through mass determination.Cost-effective, robust, and widely available for routine QC.Gold standard for residual solvent analysis.Provides unambiguous structure confirmation without a reference standard.
Key Limitation Higher cost and complexity compared to HPLC-UV.Cannot identify unknown impurities without reference standards.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity, more complex data interpretation.

Decision Guide for Method Selection

Choosing the appropriate analytical technique depends on the specific goal of the analysis. The following flowchart provides a logical guide for researchers.

Decision_Tree A Goal of Purity Analysis? B Routine QC / Purity Check A->B Routine C Identify Unknown Impurity A->C Identification D Structural Confirmation A->D Structure E Analyze Residual Solvents A->E Volatiles F Use HPLC-UV B->F G Use LC-MS / HRMS C->G H Use NMR Spectroscopy D->H I Use GC-MS E->I

Decision-making workflow for selecting a purity analysis method.

Conclusion

For the comprehensive purity confirmation of this compound, LC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity. It is the method of choice for identifying and quantifying known and unknown impurities, which is critical for meeting stringent regulatory requirements.[1] While techniques like HPLC-UV are invaluable for routine quality control and NMR provides definitive structural information, a multi-faceted approach leveraging the strengths of each method will ultimately ensure the highest standards of quality and safety in drug development.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of core building blocks is a critical determinant in the successful discovery and development of novel kinase inhibitors. The substituted indazole scaffold, exemplified by 3-Bromo-1-methyl-1H-indazol-6-amine, has proven to be a cornerstone in the design of numerous targeted therapies. However, the vast chemical space and the need to fine-tune pharmacological properties necessitate a thorough understanding of viable alternative reagents. This guide provides an objective comparison of alternative starting materials to this compound for the synthesis of kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and synthetic workflows.

The indazole core is a privileged structure in medicinal chemistry, largely due to its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The bromine atom at the 3-position and the amine at the 6-position of this compound offer versatile synthetic handles for diversification through various cross-coupling and amidation reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic profiles.

This guide explores two main categories of alternatives:

  • Structural Analogs of this compound: Variations in the substitution pattern and position on the indazole ring.

  • Bioisosteric Replacements: Heterocyclic cores that can mimic the physicochemical and spatial properties of the indazole scaffold.

Comparative Analysis of Indazole-Based Building Blocks

The choice of the indazole starting material can significantly impact the synthesis and biological activity of the final kinase inhibitor. Below is a comparison of this compound with other indazole derivatives that have been successfully employed in the synthesis of prominent kinase inhibitors.

ReagentExample Kinase InhibitorTarget Kinase(s)Key Synthetic StepReported Yield
This compound (Hypothetical Axitinib analog)VEGFRsSuzuki CouplingYields vary based on coupling partners and conditions.
3-Iodo-1H-indazol-6-amineAxitinibVEGFRs, PDGFR, c-KitHeck Coupling~70% for the vinylation step.
N,2,3-Trimethyl-2H-indazol-6-aminePazopanibVEGFRs, PDGFR, c-KitNucleophilic Aromatic Substitution~87% for the coupling with 2,4-dichloropyrimidine.
5-(3,5-Difluorobenzyl)-1H-indazol-3-amineEntrectinibTrkA/B/C, ROS1, ALKAmide Coupling~66% for the final coupling and deprotection.

Bioisosteric Replacements for the Indazole Core

Bioisosterism is a powerful strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. Several heterocyclic scaffolds have been investigated as bioisosteric replacements for the indazole ring in kinase inhibitors.

Bioisosteric CoreExample ApplicationTarget Kinase(s)Rationale for Replacement
Imidazo[1,2-a]pyridine PI3Kα inhibitorsPI3KαMimics the hydrogen bonding pattern of the indazole core while offering different substitution vectors and potentially improved solubility.
Pyrrolo[2,3-d]pyrimidine EGFR/VEGFR inhibitorsEGFR, VEGFRAs a deaza-isostere of adenine, it can effectively target the ATP-binding site of kinases.

Performance Data of Kinase Inhibitors from Alternative Reagents

The ultimate measure of a building block's utility is the performance of the final active pharmaceutical ingredient (API). The following table summarizes the inhibitory activity (IC50) of kinase inhibitors synthesized from the discussed alternative reagents.

Kinase InhibitorCore ReagentTarget KinaseIC50 (nM)
Axitinib 3-Iodo-1H-indazol-6-amineVEGFR20.2
Pazopanib N,2,3-Trimethyl-2H-indazol-6-amineVEGFR230
Entrectinib 5-(3,5-Difluorobenzyl)-1H-indazol-3-amineTrkA1.7
Imidazo[1,2-a]pyridine Derivative (13k) Imidazo[1,2-a]pyridinePI3Kα1.94
Pyrrolo[2,3-d]pyrimidine Derivative (12i) Pyrrolo[2,3-d]pyrimidineEGFR (T790M)0.21

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of kinase inhibitors. Below are representative procedures for key synthetic transformations involving the discussed reagents.

Synthesis of Axitinib Intermediate via Heck Coupling

This protocol describes the vinylation of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide with 2-vinylpyridine.

Materials and Reagents:

  • 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

  • 2-Vinylpyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Acetic anhydride

Procedure:

  • To a solution of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide in NMP, add Pd(OAc)2, Xantphos, and DIPEA.

  • Heat the mixture to 50 °C and add acetic anhydride.

  • After stirring for 2-3 hours, add 2-vinylpyridine and increase the temperature to 90-95 °C.

  • Maintain the reaction at this temperature for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography to yield the desired product.

Synthesis of Pazopanib Intermediate via Nucleophilic Aromatic Substitution

This protocol outlines the coupling of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.

Materials and Reagents:

  • N,2,3-Trimethyl-2H-indazol-6-amine

  • 2,4-Dichloropyrimidine

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of N,2,3-trimethyl-2H-indazol-6-amine in THF, add 2,4-dichloropyrimidine and NaHCO3.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Synthesis of Entrectinib via Amide Coupling

This protocol describes the final amide bond formation to yield Entrectinib.

Materials and Reagents:

  • Carboxylic acid fragment 258 (as the acyl chloride)

  • 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (259)

  • Pyridine

  • Dichloromethane (DCM)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH) / Water

Procedure:

  • To a solution of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine in DCM and pyridine at -30 to -40 °C, add a solution of the pre-formed acyl chloride of fragment 258 in DCM.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The crude trifluoroacetate-protected intermediate is isolated and then treated with K2CO3 in aqueous MeOH at 10 °C for deprotection.

  • The resulting amorphous Entrectinib is purified by recrystallization from ethanol/water.

Signaling Pathways and Experimental Workflows

Understanding the biological context of kinase inhibition and the synthetic strategies employed is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these inhibitors and a general workflow for their synthesis and evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

ALK_Signaling_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Key downstream pathways in ALK signaling.[1][2]

TrkA_Signaling_Pathway NGF NGF TrkA TrkA NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway IP3_DAG IP3 / DAG PLCg->IP3_DAG Differentiation Neuronal Survival and Differentiation MAPK_Pathway->Differentiation Akt_Pathway->Differentiation

Caption: Major signaling cascades downstream of TrkA.

Kinase_Inhibitor_Synthesis_Workflow Start Indazole Building Block (or Alternative) Coupling1 Cross-Coupling Reaction (e.g., Suzuki, Heck) Start->Coupling1 Intermediate1 Functionalized Intermediate Coupling1->Intermediate1 Coupling2 Second Coupling or Functionalization Intermediate1->Coupling2 FinalProduct Crude Kinase Inhibitor Coupling2->FinalProduct Purification Purification (Chromatography, Crystallization) FinalProduct->Purification PureProduct Pure Kinase Inhibitor Purification->PureProduct Analysis Structural & Purity Analysis (NMR, LC-MS, HPLC) PureProduct->Analysis BioAssay Biological Evaluation (Kinase Assay, Cell Proliferation) PureProduct->BioAssay

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

The selection of a starting reagent for kinase inhibitor synthesis is a multifaceted decision that extends beyond simple synthetic accessibility. While this compound remains a valuable and versatile building block, a careful evaluation of its structural analogs and bioisosteric replacements can unlock opportunities for improved potency, selectivity, and drug-like properties. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in their drug discovery endeavors. The continued exploration of novel heterocyclic scaffolds and the systematic comparison of their performance in well-defined kinase inhibitor templates will undoubtedly fuel the development of the next generation of targeted cancer therapies.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 1-Methyl-Indazole Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 1-methyl-indazole containing compounds, supported by experimental data and detailed protocols. The 1-methyl-indazole scaffold is a prevalent motif in modern medicinal chemistry, and a thorough understanding of its metabolic liabilities is paramount for designing drug candidates with optimal pharmacokinetic profiles.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this parameter, providing crucial data on intrinsic clearance (CLint) and half-life (t1/2). Below is a summary of metabolic stability data for a series of 1-methyl-indazole derivatives, highlighting the impact of structural modifications on their metabolic fate. The data is derived from studies on selective androgen receptor antagonists.[1]

Compound IDStructuret1/2 (min) in Mouse Liver MicrosomesCLint (µL/min/mg) in Mouse Liver Microsomes
32a 4-Fluoro-1-methyl-indazole derivative13.2952.14
32c 4-Trifluoromethyl-1-methyl-indazole derivative53.7112.90
35g 3-Methyl-5-fluoro-1-methyl-indazole derivative23.6629.29
35h 3-Cyano-1-methyl-indazole derivative105.006.60
35i 3-Trifluoromethyl-1-methyl-indazole derivative120.605.75

Data sourced from a study on metabolism-guided design of selective androgen receptor antagonists.[1]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of metabolic stability. The following are detailed methodologies for the two most common in vitro assays.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the Phase I metabolic stability of compounds, predominantly mediated by cytochrome P450 enzymes.[2]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of 1-methyl-indazole containing compounds upon incubation with liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in buffer. Thaw liver microsomes on ice.

  • Incubation Setup: In a 96-well plate, add the liver microsomes and the test compound solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding the quenching solution. The 0-minute sample is typically prepared by adding the quenching solution before the NADPH.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[2]

Data Analysis:

  • The percentage of the parent compound remaining at each time point is determined.

  • The natural logarithm of the percentage remaining is plotted against time.

  • The elimination rate constant (k) is calculated from the slope of the linear portion of the curve.

  • Half-life (t1/2) is calculated as 0.693 / k.[2]

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (protein concentration in mg/mL).[2]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of compounds in a whole-cell system.

Materials:

  • Cryopreserved hepatocytes (e.g., human, mouse, rat)

  • Hepatocyte culture medium

  • Test compounds (10 mM stock in DMSO)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubation plates

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and seed hepatocytes in incubation plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Addition: Prepare a working solution of the test compound in the culture medium and add it to the hepatocyte monolayer.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Time-point Sampling: At specified time points, collect samples of the incubation medium.

  • Quenching and Processing: Immediately quench the reaction by adding the collected sample to the quenching solution. Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis: The data analysis follows the same principles as the microsomal stability assay to determine t1/2 and CLint.

Visualizing the Process

To better illustrate the experimental and biological processes, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) plate_setup Set up Incubation Plate (Microsomes + Compound) reagents->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Acetonitrile + Internal Standard) sample->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms

Experimental workflow for a liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism compound 1-Methyl-Indazole Compound hydroxylation Hydroxylation (on indazole or substituents) compound->hydroxylation Oxidation/Hydrolysis n_dealkylation N-Dealkylation (at N1-methyl group) compound->n_dealkylation Oxidation/Hydrolysis amide_hydrolysis Amide Hydrolysis (if present) compound->amide_hydrolysis Oxidation/Hydrolysis glucuronidation Glucuronidation (of hydroxylated metabolites) hydroxylation->glucuronidation Conjugation metabolites Polar Metabolites n_dealkylation->metabolites amide_hydrolysis->metabolites glucuronidation->metabolites excretion Excretion metabolites->excretion

Primary metabolic pathways for 1-methyl-indazole compounds.

Conclusion

The metabolic stability of 1-methyl-indazole containing compounds is significantly influenced by their substitution pattern. As demonstrated by the provided data, the introduction of electron-withdrawing groups such as trifluoromethyl or cyano at the 3- or 4-position of the indazole ring can markedly increase metabolic stability, leading to longer half-lives and lower intrinsic clearance. This suggests that these positions are key "metabolic soft spots" susceptible to metabolism by hepatic enzymes. Researchers designing novel 1-methyl-indazole derivatives should consider these structure-metabolism relationships to engineer compounds with improved pharmacokinetic properties, ultimately enhancing their potential as viable drug candidates. The use of standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed here, is essential for the systematic evaluation and optimization of these compounds.

References

A Researcher's Guide to Confirming Regiochemistry of Substitution on the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the regiochemistry of substitution on the indazole scaffold is a critical step in chemical synthesis and drug discovery. The indazole ring, a bicyclic aromatic heterocycle, possesses two reactive nitrogen atoms (N1 and N2), leading to the potential for forming two distinct regioisomers upon substitution.[1][2][3][4] Misassignment of the substitution pattern can lead to erroneous structure-activity relationship (SAR) studies and hinder the development of potent and selective therapeutic agents.[5][6][7][8]

This guide provides a comprehensive comparison of the most effective analytical techniques for confirming the regiochemistry of N-substituted indazoles, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The two primary methods for unequivocally determining the site of substitution on the indazole ring are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography. Each technique offers distinct advantages and provides complementary information.

TechniquePrincipleKey AdvantagesLimitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[9]Non-destructive, provides information in solution state, and can be used to analyze mixtures of isomers.[2][5]Requires soluble samples and may not be definitive in cases of ambiguous or overlapping signals.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[10]Provides an unambiguous and definitive determination of the molecular structure in the solid state.[11]Requires a high-quality single crystal of the compound, which can be challenging to obtain.

Key NMR Experiments for Regiochemistry Determination

Advanced 2D NMR techniques are powerful tools for differentiating between N1 and N2 substituted indazole isomers. The most decisive experiments include Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC).[1][2][12]

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is the most widely used and reliable NMR method for assigning the regiochemistry of N-substituted indazoles.[2][5][13] This experiment detects long-range (2-3 bond) correlations between protons and carbons. The key to differentiating N1 and N2 isomers lies in observing specific correlations between the protons of the substituent and the carbons of the indazole core.[5]

  • For N1-substituted indazoles: A crucial correlation is observed between the protons on the atom directly attached to the nitrogen (e.g., the methylene protons of an N-alkyl group) and the C7a carbon of the indazole ring.[5][9]

  • For N2-substituted indazoles: A correlation is instead observed between the protons on the atom directly attached to the nitrogen and the C3 carbon of the indazole ring.[5]

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments detect through-space interactions between protons that are in close proximity. This can be particularly useful for confirming the regiochemistry of bulky substituents.[1][2][12]

  • For N1-substituted indazoles: An NOE can be observed between the protons of the substituent and the H7 proton of the indazole ring.

  • For N2-substituted indazoles: An NOE is more likely to be observed between the protons of the substituent and the H3 proton of the indazole ring.

Heteronuclear Single Quantum Coherence (HSQC)

HSQC experiments are used to determine one-bond correlations between protons and carbons.[14] While not directly used to determine the N1/N2 substitution pattern, HSQC is essential for assigning the proton and carbon signals of the indazole ring, which is a prerequisite for interpreting HMBC and NOESY spectra correctly.[15]

Experimental Data: Regioselectivity of Indazole Alkylation

The ratio of N1 to N2 substituted products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[5][9]

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyln-Pentyl bromideNaHTHF>99:1[5][6][7][8]
3-tert-Butyln-Pentyl bromideNaHTHF>99:1[5][6][7][8]
UnsubstitutedBenzyl bromideK₂CO₃DMF~1:1[1][2]
7-NO₂n-Pentyl bromideNaHTHF4:96[5][7][8]
7-CO₂Men-Pentyl bromideNaHTHF<1:99[5][7][8]

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the purified indazole derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Acquire the desired 1D and 2D NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

HMBC Experiment
  • Set up a standard gradient-selected HMBC pulse sequence.

  • Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over two and three bonds.

  • Process the 2D data using appropriate window functions and perform phase correction.

  • Analyze the spectrum for the key correlations between the substituent protons and the indazole carbons C3 and C7a.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer.[16] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[10][16]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group.[10] Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[10][16]

Workflow for Regiochemistry Determination

regiochemistry_workflow start Synthesized Indazole Derivative purification Purification (e.g., Chromatography) start->purification nmr_analysis NMR Analysis (1H, 13C, HSQC) purification->nmr_analysis hmbc_noesy 2D NMR (HMBC, NOESY) nmr_analysis->hmbc_noesy assign_regio Assign Regiochemistry hmbc_noesy->assign_regio ambiguous Ambiguous Result? assign_regio->ambiguous xray Single-Crystal X-ray Crystallography ambiguous->xray Yes unambiguous_structure Unambiguous Structure ambiguous->unambiguous_structure No xray->unambiguous_structure

Logical Relationship of Analytical Methods

logical_relationship cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography HSQC HSQC (1-bond C-H correlation) HMBC HMBC (long-range C-H correlation) HSQC->HMBC NOESY NOESY (through-space H-H correlation) HSQC->NOESY Regiochemistry_Confirmation Regiochemistry Confirmation HMBC->Regiochemistry_Confirmation NOESY->Regiochemistry_Confirmation XRAY Single-Crystal X-ray (3D atomic arrangement) Definitive_Structure Definitive Structure Elucidation XRAY->Definitive_Structure Initial_Characterization Initial Characterization (1H, 13C NMR, MS) Initial_Characterization->HSQC Regiochemistry_Confirmation->XRAY If ambiguous or for absolute proof

References

1H-Indazole vs. 2H-Indazole: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds. This versatile structure exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While structurally similar, the positioning of the nitrogen-bound hydrogen imparts distinct physicochemical and pharmacological properties, leading to a diverse range of biological activities. This guide provides an objective comparison of the bioactivity of 1H- and 2H-indazole derivatives, supported by experimental data, to inform rational drug design and development.

At a Glance: Key Differences in Bioactivity

Feature1H-Indazole Derivatives2H-Indazole Derivatives
General Stability Generally more thermodynamically stable.[1]Less thermodynamically stable than the 1H-tautomer.
Prominent Bioactivities Anticancer, anti-inflammatory, antimicrobial, neuroprotective.Anticancer (notably as kinase inhibitors), antiprotozoal, anti-inflammatory.
Marketed Drugs Benzydamine (anti-inflammatory), Granisetron (antiemetic).Pazopanib (anticancer), Niraparib (anticancer).
Antiprotozoal Activity Moderate activity reported.Often exhibit potent activity, with some derivatives being significantly more active than their 1H-counterparts.[2]
Kinase Inhibition A common scaffold for kinase inhibitors targeting various kinases.A privileged scaffold for kinase inhibitors, with several approved drugs targeting VEGFR, PARP, etc.

Quantitative Comparison of Bioactivity

The following tables summarize quantitative data from various studies, highlighting the differences in potency between 1H- and 2H-indazole derivatives against specific biological targets.

Table 1: Comparative Anticancer Activity (IC50 in µM)
Compound TypeDerivativeCell LineTarget/MechanismIC50 (µM)Reference
1H-Indazole Compound 6o (a 1H-indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)Not specified5.15[3]
1H-Indazole Compound 89 (a 1H-indazol-3-amine derivative)K562 (Chronic Myeloid Leukemia)Bcr-AblWT inhibitor6.50[1]
2H-Indazole PazopanibMultipleVEGFR, PDGFR, c-Kit inhibitorVaries by cell line[4][5]
2H-Indazole NiraparibMultiplePARP inhibitorVaries by cell line

Note: Direct comparison is challenging due to structural variations beyond the core indazole isomerism. However, the data indicates that both scaffolds are viable starting points for potent anticancer agents.

Table 2: Comparative Antiprotozoal Activity against Entamoeba histolytica (IC50 in µM)
CompoundIC50 (µM)Fold-Increase in Potency (vs. 1H-indazole)Reference
1H-Indazole0.740-[2]
2-Phenyl-2H-indazole<0.050>14.8[2]
2-(4-Chlorophenyl)-2H-indazole<0.050>14.8[2]

This study demonstrates a clear superiority of the 2-substituted-2H-indazole scaffold for antiprotozoal activity against E. histolytica under the tested conditions.[2]

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)
Compound% Inhibition at 50 µMIC50 (µM)Reference
Indazole (unspecified isomer mix, likely predominantly 1H)70%23.42[6]
5-Aminoindazole78%12.32[6]
6-Nitroindazole68%19.22[6]
2,3-Diphenyl-2H-indazole derivative (18 )Active (quantitative data not provided)-[7]
2,3-Diphenyl-2H-indazole derivative (23 )Active (quantitative data not provided)-[7]

While a direct comparison of IC50 values between specific 1H- and 2H-isomers is not available from these sources, both scaffolds demonstrate the potential for significant COX-2 inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by indazole derivatives and a typical experimental workflow for assessing cytotoxicity are provided below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, K562) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (1H- & 2H-Indazole Derivatives) treatment Treatment with Indazole Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: A typical experimental workflow for evaluating the cytotoxicity of indazole derivatives using the MTT assay.

VEGFR_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF VEGFR->RAF Activates Pazopanib Pazopanib (2H-Indazole) Pazopanib->VEGFR Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Promotes AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK Activates AKT->Angiogenesis Promotes ERK ERK MEK->ERK Activates ERK->Angiogenesis Promotes Wnt_pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->DestructionComplex Inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF BetaCatenin_on->TCF_LEF_on Co-activates TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on IndazoleInhibitor Indazole-3-carboxamides (1H-Indazole) IndazoleInhibitor->BetaCatenin_on Inhibits Signaling

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1-methyl-1H-indazol-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-1-methyl-1H-indazol-6-amine, ensuring the protection of personnel and the environment. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following procedures are based on the general guidelines for the disposal of halogenated organic compounds and information from structurally similar chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with caution. Based on data from similar compounds, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

Hazard and Disposal Information Summary

The following table summarizes the potential hazards and key disposal considerations for this compound, based on its classification as a halogenated organic compound and data from related molecules.

Parameter Information Source/Rationale
Chemical Classification Halogenated Organic CompoundContains Bromine.[1][2]
Physical Form SolidInferred from similar compounds.
Potential Hazards May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.Based on hazard statements for similar compounds.[3][4]
Primary Disposal Route Licensed Professional Waste Disposal ServiceStandard procedure for hazardous chemical waste.
Waste Segregation Designated "Halogenated Organic Waste" containerTo prevent reaction with other waste types and ensure proper treatment.[1][5][6]
Container Type Chemically compatible and properly sealed containerTo prevent leaks and ensure safe storage.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the following steps will ensure safe and compliant disposal.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be classified as "Halogenated Organic Waste."[1][2]

    • Never mix halogenated waste with non-halogenated waste streams.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Halogenated Organic Waste" and list the chemical name: "this compound."

    • Ensure the container is kept securely closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • The storage area should be away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.

    • Thoroughly clean the spill area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste disposal service with accurate information about the chemical composition of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of Waste (this compound) ppe Step 1: Don Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as 'Halogenated Organic Waste' ppe->classify container Step 3: Place in a Labeled, Compatible Waste Container classify->container storage Step 4: Store in a Designated Satellite Accumulation Area container->storage spill_check Spill or Contamination? storage->spill_check spill_procedure Follow Spill Management Protocol: - Contain with inert absorbent - Collect into waste container - Clean the area spill_check->spill_procedure Yes disposal_request Step 5: Contact EHS or Licensed Waste Disposal Service for Pickup spill_check->disposal_request No spill_procedure->storage end End: Proper and Compliant Disposal disposal_request->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 3-Bromo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-1-methyl-1H-indazol-6-amine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1203181-56-9). The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Safety Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds indicate potential hazards.[1] The primary hazards are associated with ingestion, inhalation, and contact with skin or eyes.[2]

Identifier Value
CAS Number 1203181-56-9[3][4]
Molecular Formula C8H8BrN3[3]
Molecular Weight 226.07 g/mol [3]
Signal Word Warning[2][5]
Hazard Statements (Anticipated) H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2][6]
Precautionary Statements (Anticipated) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to mitigate risks. This section outlines the procedural steps for safe laboratory operations.

Personal Protective Equipment (PPE) Protocol

Before handling this compound, all personnel must be equipped with the appropriate PPE.[9]

PPE Item Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.[9]To protect against splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[9]To prevent direct skin contact.
Body Protection A lab coat or chemical-resistant apron.[9]To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[9]To prevent inhalation of harmful dust or vapors.
Experimental Protocol: Safe Handling and Use

Adherence to the following steps is mandatory when working with this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

    • Work exclusively within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[9]

    • Confirm all required PPE is correctly worn before handling the chemical.

  • Handling :

    • Avoid all direct contact with the skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the designated handling area.[8]

    • Prevent the formation of dust during handling.

    • Keep the container tightly closed when not in use and store it in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

  • In Case of Exposure :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[3]

    • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[9]

  • Segregation and Storage :

    • Label a dedicated, sealed, and chemically resistant container as "Halogenated Organic Waste".[9]

    • Carefully transfer all waste containing this compound into this designated container.

    • Store the waste container in a cool, dry, and well-ventilated area, securely away from incompatible materials.[9]

  • Waste Collection :

    • Arrange for collection by a certified hazardous waste disposal company.

    • Provide the disposal company with a complete list of the waste contents.

  • Spill Management :

    • In the event of a spill, evacuate the area immediately.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.

    • Thoroughly clean the spill area with an appropriate solvent.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Emergency prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_reaction 5. Perform Experiment handle_weigh->handle_reaction disp_segregate 6. Segregate Waste handle_reaction->disp_segregate Generate Waste disp_store 7. Store Securely disp_segregate->disp_store disp_pickup 8. Professional Disposal disp_store->disp_pickup spill_contain Contain Spill spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean Area spill_collect->spill_clean spill_clean->disp_segregate

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.